Product packaging for 6-(Thiophen-3-yl)pyridazine-3-thiol(Cat. No.:CAS No. 1700117-92-5)

6-(Thiophen-3-yl)pyridazine-3-thiol

Cat. No.: B1490436
CAS No.: 1700117-92-5
M. Wt: 194.3 g/mol
InChI Key: YDYSHMRSHBNTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(Thiophen-3-yl)pyridazine-3-thiol ( 134252-09-8) is a synthetic heterocyclic compound with the molecular formula C 8 H 6 N 2 S 2 and a molecular weight of 194.28 g/mol . This chemical serves as a versatile scaffold and building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex heterocyclic systems. Compounds featuring pyridazine and thiophene rings are of significant research interest due to their broad biological potential; analogous structures have been investigated for their anti-inflammatory and antioxidant activities . Furthermore, the thiophene moiety is a known pharmacophore found in numerous bioactive molecules, and its incorporation into heterocyclic frameworks like this one is a common strategy in drug discovery . Researchers utilize this reagent to develop novel compounds for various biological screenings. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2S2 B1490436 6-(Thiophen-3-yl)pyridazine-3-thiol CAS No. 1700117-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-thiophen-3-yl-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S2/c11-8-2-1-7(9-10-8)6-3-4-12-5-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYSHMRSHBNTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NN=C1C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6-(Thiophen-3-yl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-(Thiophen-3-yl)pyridazine-3-thiol. This document details a plausible synthetic pathway, including experimental protocols for the preparation of key precursors and the final target molecule. Furthermore, it outlines the expected analytical data from various spectroscopic techniques, crucial for the structural elucidation and purity assessment of the synthesized compound. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Synthetic Strategy

The synthesis of this compound can be achieved through a convergent approach, primarily involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy hinges on the formation of the C-C bond between the thiophene and pyridazine rings. Two potential routes are proposed, with the primary route involving the direct coupling of commercially available or readily synthesized precursors. An alternative route is also described, offering flexibility in starting material selection.

Proposed Synthetic Pathways

The primary proposed synthesis involves the Suzuki coupling of 3-thienylboronic acid with 6-chloropyridazine-3-thiol. An alternative pathway involves the coupling of 3-thienylboronic acid with 3,6-dichloropyridazine, followed by a nucleophilic substitution to introduce the thiol group.

Synthesis_Pathways cluster_primary Primary Route cluster_alternative Alternative Route Thiophene Thiophene BuLi 1. n-BuLi 2. B(OiPr)₃ 3. H₃O⁺ BoronicAcid 3-Thienylboronic Acid Thiophene->BoronicAcid Target 6-(Thiophen-3-yl)pyridazine- 3-thiol BoronicAcid->Target Suzuki Coupling Suzuki1 Suzuki Coupling (Pd Catalyst, Base) CoupledChloro 6-Chloro-3-(thiophen- 3-yl)pyridazine BoronicAcid->CoupledChloro Suzuki Coupling Suzuki2 Suzuki Coupling (Pd Catalyst, Base) ChloroThiol 6-Chloropyridazine- 3-thiol ChloroThiol->Target Suzuki Coupling DiChloro 3,6-Dichloropyridazine DiChloro->CoupledChloro Suzuki Coupling CoupledChloro->Target Thiolation NaSH NaSH

Caption: Proposed synthetic routes to this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and serve as a guide for the synthesis of the title compound.

Synthesis of 3-Thienylboronic Acid (Precursor 1)

3-Thienylboronic acid is a key intermediate and can be synthesized from 3-bromothiophene.

Procedure: To a solution of 3-bromothiophene (1 equivalent) in anhydrous THF at -78 °C under an argon atmosphere, n-butyllithium (1.1 equivalents) is added dropwise. The resulting solution is stirred at -78 °C for 45 minutes. This solution is then added to a solution of triisopropyl borate (1.2 equivalents) in THF at -78 °C over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of 1N HCl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are extracted with 1M NaOH. The aqueous extract is then acidified with concentrated HCl to a pH of 2 and extracted with diethyl ether. The combined ether extracts are washed with water, dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield 3-thienylboronic acid as a solid.[1]

Synthesis of 6-Chloropyridazine-3-thiol (Precursor 2)

This precursor can be synthesized from 3,6-dichloropyridazine.

Procedure: To a suspension of sodium hydrosulfide (1.1 equivalents) in ethanol, 3,6-dichloropyridazine (1 equivalent) is added, and the mixture is refluxed for 1 hour. The solvent is then evaporated under reduced pressure. Water is added to the residue, and the mixture is adjusted to a pH of approximately 9 with a 2 mol/L sodium hydroxide solution. Any precipitate is filtered off. The filtrate is then adjusted to a pH of approximately 2 with 6 mol/L hydrochloric acid, and the resulting precipitate is collected by filtration to give 6-chloropyridazine-3-thiol as a yellow solid.[2]

Synthesis of this compound (Target Molecule) - Primary Route

Procedure: In a reaction vessel, 6-chloropyridazine-3-thiol (1 equivalent), 3-thienylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ or Na₂CO₃ (2-3 equivalents) are combined. A suitable solvent system, for example, a mixture of 1,2-dimethoxyethane (DME), ethanol, and water, is added. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Synthesis of this compound (Target Molecule) - Alternative Route

Step 1: Synthesis of 6-Chloro-3-(thiophen-3-yl)pyridazine The procedure is similar to the primary route (Section 2.3), but using 3,6-dichloropyridazine as the starting material instead of 6-chloropyridazine-3-thiol.

Step 2: Conversion to this compound The 6-chloro-3-(thiophen-3-yl)pyridazine obtained from the previous step is reacted with sodium hydrosulfide in a suitable solvent like ethanol under reflux, following a similar procedure to that described in Section 2.2.

Characterization

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic methods. The following sections detail the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The tautomeric nature of the pyridazine-3-thiol ring (thiol-thione) should be considered when interpreting the NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the thiophene and pyridazine rings.

  • Thiophene Protons: Three protons in the aromatic region, likely appearing as multiplets or doublets of doublets.

  • Pyridazine Protons: Two protons on the pyridazine ring, which would appear as doublets with a characteristic coupling constant.

  • Thiol Proton: A broad singlet, the chemical shift of which may vary depending on the solvent and concentration. This signal would be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule.

  • Thiophene Carbons: Four distinct signals for the thiophene ring carbons.

  • Pyridazine Carbons: Four signals corresponding to the carbons of the pyridazine ring. The carbon attached to the sulfur atom (C-3) is expected to be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

  • N-H Stretch: A broad absorption band in the region of 3100-3000 cm⁻¹ may be observed, corresponding to the N-H bond of the thione tautomer.

  • S-H Stretch: A weak absorption around 2600-2550 cm⁻¹ might be present, indicating the thiol tautomer.

  • C=S Stretch: A strong absorption band in the region of 1200-1050 cm⁻¹ would be indicative of the thione form.

  • C=N and C=C Stretches: A series of bands in the 1600-1400 cm⁻¹ region corresponding to the stretching vibrations of the aromatic rings.

  • C-S Stretch: Absorptions in the 800-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound. The presence of isotopes of sulfur will result in characteristic M+1 and M+2 peaks.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the thiol group, cleavage of the thiophene ring, or fragmentation of the pyridazine ring.

Data Presentation

The following tables summarize the expected quantitative data for the precursors and the final product.

Table 1: Physicochemical and Spectroscopic Data of Precursors

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)
3-Thienylboronic AcidC₄H₅BO₂S127.96164-169Varies with solvent
6-Chloropyridazine-3-thiolC₄H₃ClN₂S146.60Not readily available6.99 (d, 1H), 7.60 (d, 1H) in CDCl₃[2]

Table 2: Predicted Spectroscopic Data for this compound

Data TypePredicted Values
¹H NMR Thiophene-H: ~7.0-8.0 ppm (m); Pyridazine-H: ~7.0-7.5 ppm (d), ~7.8-8.2 ppm (d); SH/NH: broad singlet (exchangeable with D₂O)
¹³C NMR Thiophene-C: ~120-145 ppm; Pyridazine-C: ~125-160 ppm
IR (cm⁻¹) ~3100-3000 (N-H), ~2600-2550 (S-H, weak), ~1600-1400 (C=N, C=C), ~1200-1050 (C=S)
MS (m/z) Molecular ion peak at calculated m/z, with isotopic pattern for sulfur.

Workflow Diagrams

General Synthesis Workflow

Synthesis_Workflow Start Starting Materials (3-Thienylboronic Acid, 6-Chloropyridazine-3-thiol) Reaction Suzuki Cross-Coupling (Pd Catalyst, Base, Solvent, Heat) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Product (this compound) Purification->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Caption: General workflow for the synthesis of the target compound.

Characterization Logic

Characterization_Logic SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) SynthesizedProduct->NMR Proton & Carbon Environment IR IR Spectroscopy SynthesizedProduct->IR Functional Groups MS Mass Spectrometry SynthesizedProduct->MS Molecular Weight & Fragmentation Purity Purity Assessment (e.g., HPLC, Elemental Analysis) SynthesizedProduct->Purity Purity Level StructureConfirmed Structure and Purity Confirmed NMR->StructureConfirmed IR->StructureConfirmed MS->StructureConfirmed Purity->StructureConfirmed

Caption: Logical workflow for the characterization of the final product.

References

Technical Guide: Spectroscopic and Synthetic Profile of 6-(Thiophen-3-yl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic data for the novel heterocyclic compound, 6-(Thiophen-3-yl)pyridazine-3-thiol. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established synthetic methodologies and spectroscopic data from closely related analogues to present a robust predictive profile. This information is intended to support research efforts in medicinal chemistry and drug discovery, where pyridazine and thiophene scaffolds are of significant interest.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5 - 14.5br s1HSH (thiol)
~8.2 - 8.4m1HThiophene-H2
~7.6 - 7.8m1HThiophene-H5
~7.4 - 7.6m1HThiophene-H4
~7.2 - 7.4d1HPyridazine-H4
~7.0 - 7.2d1HPyridazine-H5

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~175 - 180C=S (Thione)
~150 - 155Pyridazine-C6
~140 - 145Thiophene-C3
~130 - 135Pyridazine-C4
~128 - 132Thiophene-C2
~125 - 130Thiophene-C5
~120 - 125Thiophene-C4
~115 - 120Pyridazine-C5

Table 3: Predicted Infrared (IR) Spectral Data

Frequency (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretch (aromatic)
2600 - 2550WeakS-H stretch
1600 - 1580StrongC=N stretch (pyridazine ring)
1550 - 1500Medium-StrongC=C stretch (aromatic rings)
1200 - 1100StrongC=S stretch (thione)
850 - 700StrongC-H out-of-plane bending

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/zPredicted Fragment
[M]⁺Molecular Ion
[M-SH]⁺Loss of sulfhydryl radical
[M-N₂]⁺Loss of nitrogen molecule
[Thiophene-C₄H₃S]⁺Thiophene ring fragment
[Pyridazine-C₄H₃N₂]⁺Pyridazine ring fragment

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the formation of a pyridazinone precursor followed by thionation.

Step 1: Synthesis of 6-(Thiophen-3-yl)pyridazin-3(2H)-one

This reaction involves the condensation of a 1,4-dicarbonyl compound with hydrazine. The required starting material, 4-(thiophen-3-yl)-4-oxobutanoic acid, can be prepared via a Friedel-Crafts acylation of thiophene with succinic anhydride.

  • Materials: 4-(thiophen-3-yl)-4-oxobutanoic acid, hydrazine hydrate, ethanol.

  • Procedure:

    • A mixture of 4-(thiophen-3-yl)-4-oxobutanoic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

    • The solid product is washed with cold ethanol and dried under vacuum to yield 6-(thiophen-3-yl)pyridazin-3(2H)-one.

Step 2: Synthesis of this compound

The pyridazinone precursor is converted to the corresponding pyridazine-thiol using a thionating agent, such as Lawesson's reagent.

  • Materials: 6-(Thiophen-3-yl)pyridazin-3(2H)-one, Lawesson's reagent, dry toluene.

  • Procedure:

    • A solution of 6-(thiophen-3-yl)pyridazin-3(2H)-one (1 equivalent) and Lawesson's reagent (0.5 equivalents) in dry toluene is refluxed for 2-4 hours under an inert atmosphere (e.g., argon or nitrogen).

    • The reaction is monitored by TLC for the disappearance of the starting material.

    • After completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the final product, this compound.

Visualizations

Synthesis Workflow

Synthesis_Workflow Thiophene Thiophene FriedelCrafts Friedel-Crafts Acylation Thiophene->FriedelCrafts SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FriedelCrafts KetoAcid 4-(Thiophen-3-yl)-4-oxobutanoic acid FriedelCrafts->KetoAcid Condensation Condensation KetoAcid->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Pyridazinone 6-(Thiophen-3-yl)pyridazin-3(2H)-one Condensation->Pyridazinone Thionation Thionation Pyridazinone->Thionation LawessonsReagent Lawesson's Reagent LawessonsReagent->Thionation FinalProduct This compound Thionation->FinalProduct

Caption: Synthetic pathway for this compound.

Hypothetical Signaling Pathway

Thienylpyridazine derivatives have shown potential as inhibitors of various protein kinases, which are often dysregulated in cancer. The following diagram illustrates a hypothetical signaling pathway where this compound acts as a kinase inhibitor, disrupting a cancer-related pathway.

Signaling_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactor Transcription Factor (e.g., c-Myc, AP-1) ERK->TranscriptionFactor activates Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation promotes Inhibitor This compound Inhibitor->RAF inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Crystal Structure Analysis of 6-(Thiophen-3-yl)pyridazine-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 6-(thiophen-3-yl)pyridazine-3-thiol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct crystallographic data for this specific molecule, this guide leverages data from closely related analogues, outlines detailed experimental protocols for its synthesis and characterization, and presents computational analysis workflows. This document serves as a valuable resource for researchers engaged in the structural analysis and development of novel pyridazine-based therapeutic agents.

Introduction

Pyridazine and thiophene moieties are significant pharmacophores in drug discovery, known to be present in a variety of biologically active compounds. The fusion of these two heterocyclic rings in this compound presents a scaffold with potential for diverse pharmacological applications, including but not limited to anticancer and anti-inflammatory activities. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, structure-activity relationships (SAR), and for guiding rational drug design efforts. This guide details the analytical journey from synthesis to structural elucidation.

Predicted Crystallographic Data

While a definitive crystal structure for this compound is not publicly available, crystallographic data from a closely related analogue, 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one , provides valuable predictive insights into the potential structural parameters.

ParameterValue (Analogue: C₁₀H₁₀N₂OS)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.123(4) Å, b = 11.234(5) Å, c = 9.876(4) Å
α = 90°, β = 109.87(3)°, γ = 90°
Volume 1054.1(7) ų
Z 4
Density (calculated) 1.312 Mg/m³
Hydrogen Bonding Pairs of N—H⋯O hydrogen bonds link molecules into dimers.[1]

Note: These values are for a structural analogue and should be used as a predictive reference for this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of the target compound can be achieved through a multi-step process, beginning with the synthesis of a key precursor, 3-bromo-6-(thiophen-2-yl)pyridazine.[2] A subsequent nucleophilic substitution reaction can introduce the thiol group.

3.1.1. Synthesis of 3-bromo-6-(thiophen-2-yl)pyridazine

This precursor can be prepared from a thienyl-pyridazinone by reaction with phosphorus oxybromide (POBr₃).[2]

3.1.2. Thiolation of 3-bromo-6-(thiophen-2-yl)pyridazine

The 3-thiol derivative can be synthesized by reacting the bromo-precursor with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

Experimental Workflow: Synthesis

G cluster_0 Precursor Synthesis cluster_1 Thiolation Thienylpyridazinone Thienyl-pyridazinone Bromo_Precursor 3-bromo-6-(thiophen-2-yl)pyridazine Thienylpyridazinone->Bromo_Precursor Bromination POBr3 POBr3 POBr3->Bromo_Precursor Target_Compound This compound Bromo_Precursor->Target_Compound Nucleophilic Substitution NaSH NaSH or Thiourea/Hydrolysis NaSH->Target_Compound

Synthetic route to this compound.
Crystallization

Single crystals suitable for X-ray diffraction can be grown using techniques such as slow evaporation, vapor diffusion, or cooling crystallization.

  • Solvent Selection: A solvent screen should be performed to identify suitable solvents or solvent mixtures in which the compound has moderate solubility. Common solvents for crystallization of organic molecules include ethanol, methanol, acetone, acetonitrile, and mixtures with water.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The data collection strategy typically involves a series of ω and φ scans to cover the reciprocal space.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Experimental Workflow: Crystal Structure Analysis

G Synthesis Synthesis and Purification Crystallization Single Crystal Growth Synthesis->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Processing and Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis Structure_Refinement->Validation

Workflow for crystal structure determination.

Computational Analysis

In the absence of experimental data, Density Functional Theory (DFT) calculations can provide valuable insights into the molecular geometry, electronic properties, and vibrational frequencies of this compound.

Computational Workflow

G Input Initial Molecular Structure Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Input->Optimization Frequency Frequency Calculation Optimization->Frequency Properties Calculation of Electronic Properties (HOMO, LUMO, ESP) Optimization->Properties Analysis Analysis of Results Frequency->Analysis Properties->Analysis

Workflow for computational structural analysis.

Potential Signaling Pathways and Biological Activity

While the specific biological activity and associated signaling pathways of this compound have not been extensively studied, related pyridazine and thiophene derivatives have shown a range of pharmacological effects, including anticancer and anti-inflammatory activities.[3][4] These activities are often associated with the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Hypothetical Signaling Pathway Modulation

G Compound This compound Target_Protein Target Protein (e.g., Kinase, Enzyme) Compound->Target_Protein Binding/Inhibition Signaling_Pathway Signaling Pathway (e.g., MAPK, NF-κB) Target_Protein->Signaling_Pathway Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Signaling_Pathway->Cellular_Response Downstream Effects

Hypothesized mechanism of action.

Further investigation is required to identify the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This technical guide provides a framework for the crystal structure analysis of this compound. By combining predictive data from structural analogues with detailed experimental and computational workflows, researchers can effectively approach the synthesis, crystallization, and structural elucidation of this and related compounds. The insights gained from such studies are crucial for advancing the development of novel pyridazine-based therapeutics.

References

Tautomerism in 6-(Thiophen-3-yl)pyridazine-3-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 6-(Thiophen-3-yl)pyridazine-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide synthesizes information from analogous pyridazine, pyridine, and pyrimidine systems to present the core principles, experimental methodologies, and computational approaches for studying its thiol-thione tautomerism.

Introduction to Thiol-Thione Tautomerism in Pyridazine Systems

Heterocyclic compounds containing a thiol group adjacent to a ring nitrogen atom, such as this compound, can exist in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form. This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the sulfur and a nitrogen atom.

The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its reactivity, lipophilicity, hydrogen bonding capacity, and ultimately its biological activity and material properties. Understanding and controlling this equilibrium is therefore of significant importance in drug design and materials development.

The tautomeric equilibrium is influenced by several factors:

  • Solvent Polarity: Polar solvents tend to favor the more polar thione tautomer.[1][2]

  • Concentration: In some cases, self-association or dimerization at higher concentrations can shift the equilibrium towards the thione form.[1][2]

  • Temperature: Temperature can affect the equilibrium constant, with the direction of the shift depending on the thermodynamics of the tautomerization.

  • pH: The acidity or basicity of the medium can significantly influence the protonation state and thus the predominant tautomeric form.

  • Substituent Effects: The electronic nature of substituents on the pyridazine and thiophene rings can alter the relative stabilities of the tautomers.

Quantitative Analysis of Tautomeric Equilibrium

CompoundSolventKT ([thione]/[thiol])Reference
2-MercaptopyridineCyclohexane<< 1[2]
2-MercaptopyridineDioxanePredominantly Thione[1]
2-MercaptopyridineEthanol>> 1[1][2]
2-MercaptopyrimidineDichloromethaneThiol form predominates in dilute solution[2]
2-MercaptopyrimidineEthanolThione form predominates[1][2]
4-MercaptopyridineDioxanePredominantly Thione[1]
4-MercaptopyridineWaterAlmost exclusively Thione[1]

Note: This table is illustrative and based on data from related heterocyclic systems. The actual KT for this compound will need to be determined experimentally.

Experimental Protocols for Tautomerism Analysis

The study of tautomeric equilibria relies on a combination of spectroscopic and computational techniques. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[3][4][5][6]

Objective: To identify the signals corresponding to each tautomer and determine their relative concentrations by integration.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a range of deuterated solvents of varying polarity (e.g., CDCl3, acetone-d6, DMSO-d6, D2O) to a concentration of approximately 1-10 mg/mL.

    • Use high-purity solvents to avoid interference from impurities.

  • 1H NMR Spectroscopy:

    • Acquire 1H NMR spectra for each sample at a constant temperature (e.g., 298 K).

    • Key signals to observe:

      • Thiol form: A distinct S-H proton signal (typically broad and in the range of 3-7 ppm) and characteristic aromatic proton signals for the pyridazine and thiophene rings.

      • Thione form: A broad N-H proton signal (often in the range of 12-15 ppm) and shifted aromatic proton signals compared to the thiol form.

    • Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals will give the ratio of the tautomers. For example, if a specific proton signal for the thiol form integrates to 'A' and the corresponding proton signal for the thione form integrates to 'B', the molar ratio is A:B.

  • 13C NMR Spectroscopy:

    • Acquire 13C NMR spectra to observe the chemical shift of the carbon atom bonded to the sulfur (C3 of the pyridazine ring).

    • The C=S carbon of the thione form will have a characteristic chemical shift significantly downfield (typically >160 ppm) compared to the C-S carbon of the thiol form.

  • Variable Temperature (VT) NMR:

    • Acquire a series of 1H NMR spectra at different temperatures to study the thermodynamics of the tautomeric equilibrium and to check for coalescence of signals, which would indicate a rapid exchange between tautomers on the NMR timescale.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, as the two tautomers often have distinct absorption spectra.[2][7]

Objective: To determine the tautomeric ratio by analyzing the absorption bands characteristic of each tautomer.

Methodology:

  • Sample Preparation:

    • Prepare dilute solutions (typically 10-4 to 10-5 M) of this compound in a variety of solvents covering a wide range of polarity.

    • Prepare solutions of "fixed" tautomers (e.g., S-methylated derivative for the thiol form and N-methylated derivative for the thione form) to determine the characteristic λmax and molar absorptivity (ε) of each tautomer.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-450 nm).

    • The thione form (containing a C=S chromophore) typically absorbs at a longer wavelength (bathochromic shift) compared to the thiol form.

  • Data Analysis:

    • Identify the λmax for each tautomer from the spectra of the fixed derivatives.

    • In the spectrum of the tautomeric mixture, the absorbance at the λmax of each tautomer can be used to calculate their respective concentrations using the Beer-Lambert law (A = εbc), and thus determine the equilibrium constant.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.[8][9][10][11][12]

Objective: To calculate the relative energies of the thiol and thione tautomers in the gas phase and in different solvents to predict the predominant tautomer.

Methodology:

  • Structure Optimization:

    • Build the 3D structures of both the thiol and thione tautomers of this compound.

    • Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).

  • Energy Calculation:

    • Calculate the single-point energies of the optimized structures to determine their relative stabilities in the gas phase.

    • To account for solvent effects, use a continuum solvation model such as the Polarizable Continuum Model (PCM). Perform the energy calculations in various solvents to predict the solvent-dependent tautomeric equilibrium.

  • Frequency Calculation:

    • Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • NMR and UV-Vis Spectra Simulation:

    • The optimized geometries can be used to simulate 1H and 13C NMR chemical shifts and UV-Vis absorption spectra. These simulated spectra can be compared with experimental data to aid in signal assignment and confirm the presence of each tautomer.

Visualizations

Tautomeric Equilibrium of this compound

Caption: Thiol-thione tautomeric equilibrium.

Note: The images in the DOT script above are placeholders. For a functional diagram, these would need to be replaced with actual image URLs of the chemical structures.

Generalized Experimental Workflow for Tautomerism Analysis

Workflow cluster_synthesis Sample Preparation cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of this compound NMR NMR Spectroscopy (1H, 13C, VT-NMR) Synthesis->NMR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis DFT DFT Calculations (Geometry Optimization, Energy Calculation) Synthesis->DFT Equilibrium Determination of Tautomeric Ratio and Equilibrium Constant (KT) NMR->Equilibrium UV_Vis->Equilibrium DFT->Equilibrium Properties Correlation with Physicochemical and Biological Properties Equilibrium->Properties

Caption: Workflow for tautomerism investigation.

Conclusion

The tautomeric equilibrium between the thiol and thione forms of this compound is a crucial aspect influencing its chemical and biological behavior. While direct experimental data for this specific molecule is sparse, a combination of NMR spectroscopy, UV-Vis spectroscopy, and computational modeling, guided by the principles observed in analogous heterocyclic systems, provides a robust framework for its comprehensive investigation. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers to elucidate the tautomeric landscape of this and related compounds, thereby enabling more rational drug design and material development efforts.

References

The Predicted Biological Landscape of Thiophene-Substituted Pyridazine Thiols: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The convergence of thiophene and pyridazine scaffolds in medicinal chemistry has opened promising avenues for the development of novel therapeutic agents. Thiophene rings, known for their bioisosteric similarity to phenyl groups, and pyridazine moieties, recognized for their diverse pharmacological activities, together form a chemical space of significant interest. This technical guide provides an in-depth overview of the predicted biological activities of thiophene-substituted pyridazine thiols and related derivatives, focusing on in silico methodologies that are pivotal in modern drug discovery. Due to a scarcity of publicly available data on the specific class of thiophene-substituted pyridazine thiols, this paper synthesizes predictive data and protocols from closely related thiophene and pyridazine derivatives to construct a representative and actionable guide for researchers.

Predicted Biological Activities

The predicted biological activities of thiophene and pyridazine derivatives span a wide range of therapeutic areas. In silico studies, particularly molecular docking and quantitative structure-activity relationship (QSAR) models, have been instrumental in identifying potential molecular targets and predicting the potency of these compounds. The following tables summarize key quantitative data from studies on related compound classes, offering insights into the likely activities of thiophene-substituted pyridazine thiols.

Table 1: Predicted Anticancer and Kinase Inhibitory Activities of Thiophene and Pyridazine Derivatives

Compound ClassTargetPredicted Activity (IC50/Binding Energy)Computational MethodReference
Thiophene-containing triaryl pyrazolinesPI3KγIC50: 0.066 µMMolecular Docking[1]
Thiophene-based oxadiazole derivativesCarbonic Anhydrase IXBinding Energy: -5.5817 kcal/molMolecular Docking[2]
Pyrazolo-pyridazine derivativeEGFRIC50: 0.391 µMMolecular Docking
Pyrazolo-pyridazine derivativeCDK-2/cyclin A2IC50: 0.55 µMMolecular Docking
Thiophene derivativesHuman Lactate DehydrogenaseMolDock Scores: -127 to -171Molecular Docking[3]
Thiophene-based chalconesMonoamine Oxidase B (MAO-B)Binding Energy: -8.46 kcal/molMolecular Docking[4]
Thiophene-substituted anthranilamidesHuman Factor XaR² (MLR): 0.95, R² (NN): 0.983D-QSAR[5]

Table 2: Predicted Antimicrobial and Other Activities of Thiophene and Pyridine Derivatives

Compound ClassTarget Organism/EnzymePredicted Activity (Binding Affinity/Inhibition Zone)Computational MethodReference
Pyridine and thiophene-containing chalconesVarious bacterial and fungal proteinsBinding Affinity: -6.3 to -9.6 kcal/molMolecular Docking[6]
Pyrazolyl–thiazole derivatives of thiopheneVarious bacterial and fungal strainsMIC: 15.63 µg/mL (predicted potent)Molecular Docking[7]
Thiophene derivativesAntihypertensive targets (2VWI, 5D9H)Binding Affinity: -6.4 kcal/mol, -6.3 kcal/molMolecular Docking[8]

Key Signaling Pathways

In silico analyses suggest that thiophene-substituted pyridazine derivatives may modulate several critical signaling pathways implicated in diseases like cancer and cardiovascular disorders. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9] Its aberrant activation is a hallmark of many cancers. Thiophene and pyridazine derivatives have been predicted to inhibit key kinases in this pathway, such as PI3K and Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PTEN PTEN PTEN->PIP3 inhibits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Thiophene-Substituted Pyridazine Thiol (Predicted Inhibitor) Inhibitor->PI3K Inhibitor->Akt

Caption: Predicted modulation of the PI3K/Akt/mTOR pathway.

eNOS Signaling Pathway

The endothelial nitric oxide synthase (eNOS) pathway is critical for maintaining cardiovascular homeostasis through the production of nitric oxide (NO), a potent vasodilator.[10] Dysregulation of this pathway is associated with hypertension and other cardiovascular diseases. Certain pyridazine derivatives have been predicted to modulate eNOS activity, suggesting a potential therapeutic application in cardiovascular medicine.

eNOS_Signaling_Pathway Agonist Agonist (e.g., VEGF, Acetylcholine) Receptor Receptor Agonist->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt eNOS eNOS PI3K_Akt->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP converts GTP GTP GTP->cGMP Vasodilation Vasodilation cGMP->Vasodilation Modulator Thiophene-Substituted Pyridazine Thiol (Predicted Modulator) Modulator->eNOS modulates

Caption: Predicted modulation of the eNOS signaling pathway.

Experimental Protocols for In Silico Prediction

The following sections detail the methodologies for the key in silico experiments cited in the prediction of biological activities for thiophene-substituted pyridazine thiol analogues.

In Silico Screening Workflow

A typical in silico screening workflow for identifying novel bioactive compounds involves a multi-step process that starts with a large library of virtual compounds and progressively filters them down to a small number of promising candidates for synthesis and experimental testing.

In_Silico_Workflow Start Virtual Compound Library Step1 Ligand-Based or Structure-Based Virtual Screening Start->Step1 Step2 Molecular Docking Step1->Step2 Step3 ADMET Prediction Step2->Step3 Step4 3D-QSAR Analysis Step3->Step4 End Prioritized Hit Compounds for Synthesis and In Vitro Testing Step4->End

References

Exploring the Chemical Space of Functionalized Pyridazine-Thiols: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide delves into the chemical space of a specific, yet highly promising subclass: functionalized pyridazine-thiols. These compounds, also known as pyridazinethiones, offer unique physicochemical properties that make them attractive candidates for the development of novel therapeutics. This document provides a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action, supported by experimental protocols and data-driven insights.

Synthesis of Functionalized Pyridazine-Thiols

The introduction of a thiol or thione functionality onto the pyridazine ring is a key synthetic step that significantly influences the compound's biological profile. A common and effective method for the synthesis of pyridazine-3-thiol derivatives involves the thionation of the corresponding pyridazin-3(2H)-one precursors.

General Synthetic Workflow

The synthesis typically begins with the construction of the pyridazinone ring, followed by the conversion of the carbonyl group to a thiocarbonyl group.

Synthesis_Workflow Start Starting Materials (e.g., γ-ketoacids, hydrazines) Pyridazinone Pyridazin-3(2H)-one Formation Start->Pyridazinone Thionation Thionation (e.g., with P4S10) Pyridazinone->Thionation Thiol Pyridazine-3-thiol (Pyridazinethione) Thionation->Thiol Functionalization Further Functionalization (e.g., S-alkylation, S-arylation) Thiol->Functionalization Final_Product Targeted Functionalized Pyridazine-thiol Derivatives Functionalization->Final_Product

A general workflow for the synthesis of functionalized pyridazine-thiols.
Experimental Protocol: Synthesis of 6-Phenylpyridazin-3(2H)-thione

This protocol describes the synthesis of a representative pyridazine-thiol from its corresponding pyridazinone.

Materials:

  • 6-Phenylpyridazin-3(2H)-one

  • Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous pyridine

  • Hydrochloric acid (HCl)

  • Ethanol

  • Distilled water

Procedure:

  • A mixture of 6-phenylpyridazin-3(2H)-one (1 mmol) and phosphorus pentasulfide (0.5 mmol) in anhydrous pyridine (10 mL) is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting mixture is acidified with dilute HCl.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford 6-phenylpyridazin-3(2H)-thione.

Biological Activities of Pyridazine-Thiol Derivatives

Functionalized pyridazine-thiols have demonstrated a wide spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied. The presence of the sulfur atom often enhances lipophilicity and can act as a key pharmacophoric element, interacting with biological targets.

Anticancer Activity

Numerous studies have highlighted the potential of pyridazine derivatives as anticancer agents. While specific data for pyridazine-thiols is emerging, the broader class of pyridazines has shown significant activity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes in cancer-related signaling pathways.

Table 1: In Vitro Anticancer Activity of Selected Pyridazine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Pyridazinone Derivative 1 HCT-116 (Colon)11.90[1]
Pyridazinone Derivative 2 MCF-7 (Breast)11.10[1]
Imidazo[1,2-b]pyridazine Derivative 3 A549 (Lung)10-100[2]
Imidazo[1,2-b]pyridazine Derivative 4 MCF-7 (Breast)1-10[2]
Pyrazolo[3,4-c]pyridazine Derivative 5 HepG-2 (Liver)17.30[3]
Pyrazolo[3,4-c]pyridazine Derivative 6 HCT-116 (Colon)18.38[3]

Note: The table presents data for pyridazine derivatives to illustrate the general anticancer potential of the scaffold. More research is needed to establish a comprehensive dataset for pyridazine-thiol specific compounds.

Antimicrobial Activity

The pyridazine nucleus is a common feature in many compounds with antimicrobial properties. The introduction of a thiol group can enhance this activity.

Table 2: In Vitro Antimicrobial Activity of Selected Pyridazine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Pyridazinone Derivative A Staphylococcus aureus16[4]
Pyridazinone Derivative B Candida albicans16[4]
Fused Pyridazine C Escherichia coli-[5]
Fused Pyridazine D Bacillus megaterium-[5]

Note: MIC values indicate the Minimum Inhibitory Concentration. This table showcases the antimicrobial potential of the pyridazine scaffold, warranting further investigation into pyridazine-thiol derivatives.

Signaling Pathways and Mechanisms of Action

The anticancer activity of pyridazine derivatives is often attributed to their ability to inhibit key protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Epidermal Growth Factor Receptor (EGFR) are prominent targets.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 EGF EGF EGFR EGFR EGF->EGFR Downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) VEGFR2->Downstream EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis CDK2 CDK2/Cyclin CDK2->Proliferation Inhibitor Pyridazine-thiol Derivative Inhibitor->VEGFR2 Inhibition Inhibitor->EGFR Inhibition Inhibitor->CDK2 Inhibition

References

Thiophene-Containing Heterocycles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Thiophene Scaffolds as Privileged Structures in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a bioisosteric replacement for other aromatic systems have cemented its role as a "privileged scaffold" in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of thiophene-containing heterocycles as potential drug candidates, focusing on their synthesis, diverse biological activities, and the structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies for Thiophene-Based Drug Candidates

The versatility of the thiophene core is mirrored in the multitude of synthetic routes available for its construction and functionalization. Classical methods such as the Paal-Knorr and Gewald syntheses remain highly relevant, alongside modern cross-coupling reactions that allow for precise and varied substitution patterns.

Classical Synthesis: The Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly functionalized 2-aminothiophenes, which are valuable intermediates in drug synthesis.[1][2][3]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

  • Reactants: An α-methylene ketone or aldehyde, an α-cyanoester (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur.

  • Base Catalyst: A weak base such as morpholine, piperidine, or triethylamine is typically used.

  • Solvent: A polar solvent like ethanol, methanol, or dimethylformamide (DMF) is commonly employed.

  • Procedure:

    • To a solution of the α-methylene carbonyl compound and the α-cyanoester in the chosen solvent, add the base catalyst.

    • To this mixture, add elemental sulfur portion-wise with stirring.

    • The reaction mixture is then heated, typically at reflux, for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid product is collected by filtration.

    • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.[4][5]

Classical Synthesis: The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a robust method for the preparation of substituted thiophenes from 1,4-dicarbonyl compounds.[6][7][8]

Experimental Protocol: Paal-Knorr Thiophene Synthesis

  • Reactants: A 1,4-dicarbonyl compound.

  • Sulfur Source: Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are the most common sulfurizing agents.[7][8]

  • Solvent: An inert, high-boiling solvent such as toluene or xylene is typically used.

  • Procedure:

    • The 1,4-dicarbonyl compound is dissolved in the solvent.

    • The sulfurizing agent (e.g., P₄S₁₀) is added portion-wise to the solution, often with cooling to control the initial exothermic reaction.

    • The reaction mixture is then heated to reflux for several hours.

    • After cooling, the reaction is quenched, often by carefully adding water or a basic solution to neutralize acidic byproducts.

    • The organic layer is separated, washed, dried, and the solvent is evaporated.

    • The crude product is purified by distillation or column chromatography.[9][10]

Modern Synthetic Method: Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful tool for the C-C bond formation, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the thiophene ring.[11][12][13]

Experimental Protocol: Suzuki Cross-Coupling for Thiophene Functionalization

  • Reactants: A brominated or iodinated thiophene derivative and a boronic acid or boronic ester.

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is commonly used.

  • Base: A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is required.

  • Solvent System: A two-phase solvent system, often a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous solution of the base, is typically employed.[11]

  • Procedure:

    • To a reaction vessel, the brominated thiophene, boronic acid, palladium catalyst, and base are added.

    • The vessel is purged with an inert gas (e.g., argon or nitrogen).

    • The degassed solvent system is added, and the mixture is heated with stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.[14]

Biological Activities of Thiophene-Containing Heterocycles

Thiophene derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation as potential treatments for a wide range of diseases.

Anticancer Activity

Thiophene-based compounds have emerged as promising anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis. A number of these compounds function by inhibiting key enzymes in cancer-related signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[2][15][16][17]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[18][19][20]

  • Materials: 96-well plates, cancer cell lines, complete cell culture medium, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the thiophene compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

    • The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.[21][20]

Quantitative Data: Anticancer Activity of Thiophene Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 480 HeLa12.61[22]
Hep G233.42[22]
Compound 471 HeLa23.79[22]
Hep G213.34[22]
Thienopyrimidine 3b HepG23.105[23]
PC-32.15[23]
Tetrahydrobenzo[b]thiophene 15 PC-33.5[15]
MCF-73.5[15]
Thieno[2,3-d][24][25][26]triazine 21a H12990.012[17]
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Several thiophene derivatives have been identified as potent inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[5][27][28][29]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Principle: The assay measures the peroxidase activity of the COX enzyme, which is coupled to a colorimetric or fluorometric readout.

  • Materials: Purified human recombinant COX-2 enzyme, arachidonic acid (substrate), a chromogenic or fluorogenic probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), and a microplate reader.[30]

  • Procedure:

    • The COX-2 enzyme is pre-incubated with the test thiophene compound or a reference inhibitor (e.g., celecoxib) for a defined period.

    • The reaction is initiated by the addition of arachidonic acid and the probe.

    • The COX-2 enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component of the enzyme then reduces PGG₂ to PGH₂, oxidizing the probe in the process.

    • The change in absorbance or fluorescence of the oxidized probe is monitored over time using a microplate reader.

    • The rate of reaction is proportional to the COX-2 activity. The IC₅₀ value is determined by measuring the concentration of the thiophene compound required to inhibit 50% of the enzyme activity.[1][31]

Quantitative Data: Anti-inflammatory Activity of Thiophene Derivatives

Compound IDTargetIC₅₀ (µM)Reference
Compound 1 5-LOX29.2[27]
Compound 11 (Reduces transcriptional activity induced by inflammatory receptor)0.093[27]
Morpholinoacetamide-thiophene 5b COX-25.45[28]
5-LOX4.33[28]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiophene-containing heterocycles have demonstrated promising activity against a range of bacterial and fungal pathogens.[24][25][30][32]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[24][22][26][33][34]

  • Materials: 96-well microtiter plates, sterile Mueller-Hinton broth (or other appropriate growth medium), bacterial or fungal inoculum, and the test thiophene compounds.

  • Procedure:

    • A serial two-fold dilution of the thiophene compound is prepared in the broth directly in the wells of the microtiter plate.

    • Each well is then inoculated with a standardized suspension of the microorganism.

    • A positive control well (containing only broth and the inoculum) and a negative control well (containing only broth) are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • After incubation, the plate is visually inspected for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[22][26][33]

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Thiophene derivative 4 Colistin-Resistant A. baumannii16 (MIC₅₀)[25]
Colistin-Resistant E. coli8 (MIC₅₀)[25]
Thiophene derivative 5 Colistin-Resistant A. baumannii16 (MIC₅₀)[25]
Colistin-Resistant E. coli32 (MIC₅₀)[25]
Spiro-indoline-oxadiazole 17 C. difficile2-4
Benzo[b]thiophene derivatives Candida species32-64

Visualizing Mechanisms of Action: Signaling Pathways and Workflows

Understanding the mechanism of action of a drug candidate is crucial for its development. Graphviz diagrams can be used to visualize the complex signaling pathways targeted by thiophene-containing heterocycles and the experimental workflows used to evaluate them.

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Thiophene_Inhibitor Thiophene Inhibitor Thiophene_Inhibitor->EGFR Inhibition SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Transcription->Proliferation EGF EGF EGF->EGFR Ligand Binding

Figure 1: EGFR Signaling Pathway Inhibition by Thiophene Derivatives.

COX2_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Releases PLA2 Phospholipase A2 PLA2->Membrane_Phospholipids Acts on COX2 COX-2 Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Conversion Thiophene_Inhibitor Thiophene Inhibitor Thiophene_Inhibitor->COX2 Inhibition Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerization Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 Activation Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Thiophene Derivative Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Kinase Assay) Purification->Enzyme_Inhibition Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Enzyme_Inhibition->SAR Antimicrobial->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo In Vivo Animal Models Lead_Optimization->In_Vivo Toxicity Toxicity & PK/PD Studies In_Vivo->Toxicity

References

Methodological & Application

Synthetic Route for 6-(Thiophen-3-yl)pyridazine-3-thiol from Commercial Starting Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document outlines a detailed synthetic route for the preparation of 6-(Thiophen-3-yl)pyridazine-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The proposed pathway utilizes commercially available starting materials and employs established chemical transformations.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. The incorporation of a thiophene ring and a thiol group can further modulate the biological properties of the pyridazine scaffold. This application note provides a plausible and efficient synthetic strategy for this compound, starting from readily accessible commercial precursors.

Proposed Synthetic Pathway

The synthesis is designed as a three-step process, commencing with a Friedel-Crafts acylation to construct a key γ-ketoacid intermediate. This is followed by the formation of the pyridazinone ring through condensation with hydrazine, and finally, conversion of the pyridazinone to the target thiol.

Synthetic_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Pyridazinone Formation cluster_2 Step 3: Thionation Thiophene Thiophene Ketoacid 4-oxo-4-(thiophen-3-yl)butanoic acid Thiophene->Ketoacid AlCl₃, DCM SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Ketoacid Pyridazinone 6-(Thiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one Ketoacid->Pyridazinone Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Pyridazinone Target This compound Pyridazinone->Target Toluene, Reflux LawessonsReagent Lawesson's Reagent LawessonsReagent->Target

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-oxo-4-(thiophen-3-yl)butanoic acid

This initial step involves the Friedel-Crafts acylation of thiophene with succinic anhydride to yield the γ-ketoacid intermediate.

Materials:

  • Thiophene

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 2M

  • Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0 °C, add succinic anhydride portion-wise.

  • Slowly add a solution of thiophene in dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford 4-oxo-4-(thiophen-3-yl)butanoic acid.

Step 2: Synthesis of 6-(Thiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one

The pyridazinone ring is constructed through the condensation of the γ-ketoacid with hydrazine hydrate.

Materials:

  • 4-oxo-4-(thiophen-3-yl)butanoic acid

  • Hydrazine Hydrate

  • Ethanol

Procedure:

  • Dissolve 4-oxo-4-(thiophen-3-yl)butanoic acid in ethanol.

  • Add hydrazine hydrate to the solution and reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield 6-(Thiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one.

Step 3: Synthesis of this compound

The final step involves the conversion of the pyridazinone to the corresponding pyridazine-thiol using a thionating agent.

Materials:

  • 6-(Thiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one

  • Lawesson's Reagent (or Phosphorus Pentasulfide, P₄S₁₀)

  • Anhydrous Toluene (or Pyridine)

Procedure:

  • Suspend 6-(Thiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one in anhydrous toluene.

  • Add Lawesson's Reagent to the suspension.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes the expected inputs and outputs for each synthetic step. Note that yields are estimates and will vary based on experimental conditions.

StepStarting Material(s)Reagent(s)ProductExpected Yield (%)
1Thiophene, Succinic AnhydrideAlCl₃4-oxo-4-(thiophen-3-yl)butanoic acid60-75
24-oxo-4-(thiophen-3-yl)butanoic acidHydrazine Hydrate6-(Thiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one70-85
36-(Thiophen-3-yl)-4,5-dihydropyridazin-3(2H)-oneLawesson's ReagentThis compound50-65

Conclusion

This application note details a robust and logical synthetic route for the preparation of this compound from commercially available starting materials. The described protocols are based on well-established chemical reactions and provide a clear pathway for researchers in the field of medicinal and materials chemistry to access this and structurally related compounds. Careful execution of these steps and appropriate purification techniques will be crucial for obtaining the target molecule in good yield and purity.

Application Note: Gram-Scale Synthesis of 6-(Thiophen-3-yl)pyridazine-3-thiol for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed, four-step protocol for the gram-scale synthesis of 6-(Thiophen-3-yl)pyridazine-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyridazine and thiophene moieties are recognized pharmacophores, and their combination in this scaffold presents a valuable building block for creating novel therapeutic agents.[1][2] The described synthetic route is robust, scalable, and utilizes commercially available starting materials, making it suitable for implementation in a standard organic chemistry laboratory. The protocol includes detailed experimental procedures, characterization data, and safety precautions.

Introduction

The pyridazine core is a key structural motif in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities including antiviral, anticancer, and cardiovascular effects.[3][4] Similarly, the thiophene ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] The synthesis of hybrid molecules incorporating both of these scaffolds is a promising strategy in the discovery of new drug candidates. This protocol outlines a reliable method for the synthesis of this compound, starting from 3-bromothiophene and succinic anhydride.

Overall Synthetic Scheme

G A 3-Bromothiophene + Succinic Anhydride B 4-(Thiophen-3-yl)-4-oxobutanoic acid A->B 1. n-BuLi, THF 2. AlCl3 (cat.) C 6-(Thiophen-3-yl)pyridazin-3(2H)-one B->C Hydrazine hydrate, Ethanol, Reflux D 3-Chloro-6-(thiophen-3-yl)pyridazine C->D POCl3, Reflux E This compound D->E Thiourea, Ethanol, Reflux then NaOH

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment
MaterialGradeSupplier
3-BromothiopheneReagentPlus®, 99%Sigma-Aldrich
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich
Succinic anhydride99%Acros Organics
Aluminum chloride (AlCl3)Anhydrous, 99.99%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Hydrazine hydrate80% in waterSigma-Aldrich
Ethanol (EtOH)Anhydrous, 200 proofFisher Scientific
Phosphorus oxychloride (POCl3)≥99%Sigma-Aldrich
Thiourea99%Alfa Aesar
Sodium hydroxide (NaOH)Pellets, ≥97%Sigma-Aldrich
Diethyl ether (Et2O)ACS GradeFisher Scientific
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Hydrochloric acid (HCl)37%Fisher Scientific
Sodium sulfate (Na2SO4)AnhydrousFisher Scientific

Equipment:

  • Three-neck round-bottom flasks (500 mL, 1 L)

  • Magnetic stirrers and stir bars

  • Heating mantles with temperature controllers

  • Reflux condensers

  • Dropping funnels

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer, IR spectrophotometer for characterization

Step 1: Synthesis of 4-(Thiophen-3-yl)-4-oxobutanoic acid

This step involves a Friedel-Crafts acylation reaction.

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Isolation A Add 3-Bromothiophene (10 g) and anhydrous THF (200 mL) to a 1 L 3-neck flask. B Cool to -78 °C (dry ice/acetone bath). A->B C Slowly add n-BuLi (25 mL, 2.5 M) over 30 min under N2. B->C D Stir at -78 °C for 1 h. C->D E Add Succinic anhydride (6.7 g) in one portion. D->E F Add AlCl3 (0.8 g) as catalyst. E->F G Allow to warm to room temperature and stir overnight. F->G H Quench with 1 M HCl (100 mL). G->H I Extract with Ethyl Acetate (3 x 100 mL). H->I J Combine organic layers, wash with brine, dry over Na2SO4. I->J K Concentrate in vacuo. J->K L Recrystallize from Toluene to yield white solid. K->L

Figure 2. Workflow for the synthesis of 4-(Thiophen-3-yl)-4-oxobutanoic acid.

Procedure:

  • To a flame-dried 1 L three-neck round-bottom flask under a nitrogen atmosphere, add 3-bromothiophene (10.0 g, 61.3 mmol) and 200 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (25.0 mL of a 2.5 M solution in hexanes, 62.5 mmol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add succinic anhydride (6.75 g, 67.4 mmol) in one portion, followed by anhydrous aluminum chloride (0.82 g, 6.1 mmol) as a catalyst.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir overnight.

  • Carefully quench the reaction by the slow addition of 100 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude solid from toluene to afford 4-(Thiophen-3-yl)-4-oxobutanoic acid as a white crystalline solid.

ParameterExpected Value
Yield 75-85%
Melting Point 118-120 °C
Appearance White crystalline solid
Step 2: Synthesis of 6-(Thiophen-3-yl)pyridazin-3(2H)-one

This step involves the cyclization of the ketoacid with hydrazine.

Procedure:

  • In a 500 mL round-bottom flask, suspend 4-(Thiophen-3-yl)-4-oxobutanoic acid (8.0 g, 40.4 mmol) in 150 mL of ethanol.

  • Add hydrazine hydrate (4.0 mL, 80% solution, ~64.6 mmol) dropwise to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours. The suspension will gradually become a clear solution.

  • After 6 hours, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to induce precipitation.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL).

  • Dry the solid in a vacuum oven to yield 6-(Thiophen-3-yl)pyridazin-3(2H)-one as an off-white solid.

ParameterExpected Value
Yield 80-90%
Melting Point 195-198 °C
Appearance Off-white solid
Step 3: Synthesis of 3-Chloro-6-(thiophen-3-yl)pyridazine

This is a chlorination step using phosphorus oxychloride.

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl3 is corrosive and reacts violently with water.

  • In a 250 mL round-bottom flask, add 6-(Thiophen-3-yl)pyridazin-3(2H)-one (6.0 g, 31.2 mmol).

  • Carefully add phosphorus oxychloride (30 mL, 323 mmol) to the flask.

  • Heat the mixture to reflux (approximately 105-110 °C) for 3 hours.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to give 3-Chloro-6-(thiophen-3-yl)pyridazine as a pale-yellow solid.

ParameterExpected Value
Yield 85-95%
Melting Point 142-145 °C
Appearance Pale-yellow solid
Step 4: Synthesis of this compound

This final step introduces the thiol group.

G A Reflux 3-Chloro-6-(thiophen-3-yl)pyridazine (4.5 g) and Thiourea (1.8 g) in Ethanol (100 mL) for 8 hours. B Cool to RT. Add 10% NaOH solution (50 mL). A->B C Reflux for an additional 2 hours (hydrolysis of isothiouronium salt). B->C D Cool and acidify with conc. HCl to pH ~3-4. C->D E Collect precipitate by vacuum filtration. D->E F Wash with water and dry to yield the final product. E->F

Figure 3. Workflow for the synthesis of this compound.

Procedure:

  • To a 250 mL round-bottom flask, add 3-Chloro-6-(thiophen-3-yl)pyridazine (4.5 g, 21.4 mmol), thiourea (1.8 g, 23.5 mmol), and 100 mL of ethanol.

  • Heat the mixture to reflux for 8 hours.

  • Cool the reaction mixture to room temperature and add 50 mL of a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for an additional 2 hours to ensure complete hydrolysis of the intermediate isothiouronium salt.

  • After cooling, pour the reaction mixture into 200 mL of water.

  • Acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A yellow precipitate will form.

  • Stir the suspension in an ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of cold water to remove any inorganic salts.

  • Dry the product in a vacuum desiccator over P2O5 to obtain this compound as a yellow solid.

ParameterExpected Value
Yield 70-80%
Melting Point >220 °C (decomposes)
Appearance Yellow solid
Summary of Results
StepCompound NameStarting Mass (g)Product Mass (g)Yield (%)
14-(Thiophen-3-yl)-4-oxobutanoic acid10.0 (3-Bromo)9.2~81%
26-(Thiophen-3-yl)pyridazin-3(2H)-one8.06.9~88%
33-Chloro-6-(thiophen-3-yl)pyridazine6.06.0~91%
4This compound4.53.4~76%

Note: The provided mass and yield values are representative and may vary based on experimental conditions and technique.

Safety and Handling
  • n-Butyllithium: Pyrophoric. Handle under an inert atmosphere. Quench excess with isopropanol.

  • Phosphorus oxychloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Thiourea: Suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrazine hydrate: Toxic and corrosive. Handle with care in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • All reactions should be performed in a well-ventilated fume hood.

References

Application Note: 6-(Thiophen-3-yl)pyridazine-3-thiol for Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Reference: AN-TPP-OE-2025

Abstract

This document provides detailed application notes and protocols for the potential use of 6-(Thiophen-3-yl)pyridazine-3-thiol in the field of organic electronics. While direct experimental data for this specific compound is limited, we present a comprehensive overview based on the well-documented properties of closely related thienyl-pyridazine derivatives.[1][2][3] This note covers the proposed synthesis, potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs), along with detailed experimental protocols for device fabrication and characterization. The inclusion of a thiol group offers a strategic advantage for surface modification and improved interfacial contact with electrodes.[4][5]

Introduction

Thiophene-based π-conjugated systems are cornerstones of organic electronics, valued for their excellent charge transport properties and environmental stability.[1] The incorporation of an electron-deficient pyridazine ring allows for the creation of donor-acceptor (D-A) architectures, which are crucial for tuning the electronic and optical properties of the material.[2][3] The target molecule, this compound, combines these features with a terminal thiol group. The thiol moiety is of particular interest for its ability to form self-assembled monolayers (SAMs) on metal surfaces (e.g., gold electrodes), providing a robust and well-defined interface that can enhance charge injection and device stability.[4][5][6]

This application note will use 3-substituted-6-(thiophen-2-yl)pyridazine derivatives as a model system to extrapolate the potential performance and characteristics of this compound.

Proposed Synthesis

The synthesis of this compound can be envisioned as a multi-step process, starting from the synthesis of a brominated thienyl-pyridazine precursor, followed by a Suzuki coupling to introduce the thiophen-3-yl group, and finally, the introduction of the thiol functionality. A plausible synthetic route is outlined below.

Diagram of Proposed Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Thiolation pyridazinone 6-(Thiophen-2-yl)pyridazin-3(2H)-one pobr3 POBr3 pyridazinone->pobr3 bromo_pyridazine 3-Bromo-6-(thiophen-2-yl)pyridazine pobr3->bromo_pyridazine Bromination start_bromo 3-Bromo-6-(thiophen-2-yl)pyridazine boronic_acid Thiophen-3-ylboronic acid start_bromo->boronic_acid pd_catalyst Pd(PPh3)4 / Na2CO3 boronic_acid->pd_catalyst coupled_product 3,6-di(Thiophen-3-yl)pyridazine pd_catalyst->coupled_product C-C Coupling start_coupled 3,6-di(Thiophen-3-yl)pyridazine thiolating_agent 1. n-BuLi 2. Sulfur 3. H+ start_coupled->thiolating_agent final_product This compound thiolating_agent->final_product Thiol Introduction

Caption: Proposed synthetic pathway for this compound.

Potential Applications and Expected Properties

The donor-acceptor structure of thienyl-pyridazines makes them suitable for a range of organic electronic applications.

  • Organic Field-Effect Transistors (OFETs): The planar structure and potential for π-π stacking make these materials candidates for the active channel layer in OFETs. As small molecules, they can form highly crystalline films, which is beneficial for achieving high charge carrier mobility.[7][8] The thiol group can be used to anchor the molecules onto gold source-drain electrodes, potentially lowering the contact resistance.

  • Organic Light-Emitting Diodes (OLEDs): The intramolecular charge transfer (ICT) character of these compounds can lead to fluorescence, making them potential emitters in OLEDs.[2] By tuning the donor and acceptor strengths, the emission color can be modulated.

  • Organic Solar Cells (OSCs): In OSCs, these molecules could function as either the donor or acceptor material in a bulk heterojunction, depending on their energy levels relative to other materials like fullerenes or non-fullerene acceptors.

Photophysical Properties of Model Thienyl-Pyridazine Derivatives

The following table summarizes the absorption properties of model compounds synthesized via Suzuki coupling from 3-bromo-6-(thiophen-2-yl)pyridazine.[2] This data illustrates how modifying the substituent at the 3-position of the pyridazine ring tunes the electronic properties.

Compound ID3-Position Substituentλmax (nm) in ChloroformMolar Absorptivity (ε, M⁻¹cm⁻¹)
3 Thiophen-2-yl33725,100
4 Pyrrol-1-yl34420,400
5 N,N-Dimethylphenyl36821,300

Data extracted from Fernandes et al. (2015).[2]

Hypothetical Optoelectronic Properties of this compound

This table presents expected (hypothetical) properties for the target compound, based on structure-property relationships observed in similar materials.

PropertyExpected Value/RangeRationale
HOMO Level -5.4 to -5.8 eVTypical for thiophene-based donor materials.
LUMO Level -3.0 to -3.4 eVThe electron-withdrawing pyridazine lowers the LUMO.
Optical Band Gap 2.0 to 2.4 eVCalculated from the difference between HOMO and LUMO.
OFET Mobility (p-type) 10⁻³ to 10⁻¹ cm²/VsBased on performance of other solution-processed small molecules.[9]
Fluorescence Quantum Yield Low to ModerateICT states can have non-radiative decay pathways.

Experimental Protocols

This section provides detailed protocols for the synthesis of a model precursor and the fabrication of a hypothetical OFET device.

Protocol 1: Synthesis of 3-Bromo-6-(thiophen-2-yl)pyridazine

This protocol is adapted from the literature.[2][3]

Materials:

  • 6-(thiophen-2-yl)pyridazin-3(2H)-one

  • Phosphorus(V) oxybromide (POBr₃)

  • Round bottom flask, reflux condenser, heating mantle

  • Silica gel for column chromatography

  • Solvents: Dichloromethane, Hexane, Ethyl Acetate

Procedure:

  • In a 50 mL round bottom flask, combine 6-(thiophen-2-yl)pyridazin-3(2H)-one (1.0 g, 5.6 mmol) and POBr₃ (3.2 g, 11.2 mmol).

  • Heat the mixture at 110-120 °C for 6 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain 3-bromo-6-(thiophen-2-yl)pyridazine as a solid.

Protocol 2: Fabrication of a Solution-Processed OFET

This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET using this compound as the active layer.

Materials:

  • Highly doped n-type silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)

  • This compound

  • High-purity solvent (e.g., Chlorobenzene, Toluene)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (Au) for source/drain electrodes (99.99% purity)

  • Spin coater, thermal evaporator, substrate cleaning station (sonicator)

  • Semiconductor parameter analyzer

Device Fabrication Workflow

G cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Electrode Deposition & Characterization clean 1. Substrate Cleaning (Acetone, IPA, DI Water) ots 2. OTS Surface Treatment (Vapor or Solution Phase) clean->ots solution 3. Prepare Solution (0.5 wt% in Chlorobenzene) spincoat 4. Spin Coating (e.g., 2000 rpm, 60s) solution->spincoat anneal 5. Thermal Annealing (e.g., 90°C, 30 min) spincoat->anneal evaporation 6. Electrode Evaporation (Au, 50 nm, via shadow mask) characterization 7. Electrical Characterization (Inert Atmosphere) evaporation->characterization

Caption: Workflow for fabricating a solution-processed OFET.

Detailed Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the Si/SiO₂ substrates in acetone, isopropyl alcohol (IPA), and deionized (DI) water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas.

    • Treat with UV-Ozone for 10 minutes to remove any remaining organic residues and activate the surface.

  • Dielectric Surface Treatment:

    • Place the cleaned substrates in a vacuum desiccator with a vial containing a few drops of octadecyltrichlorosilane (OTS).

    • Apply vacuum for 2 hours to allow for vapor-phase silanization. This creates a hydrophobic surface that promotes better crystalline growth of the organic semiconductor.

  • Active Layer Deposition:

    • Prepare a 0.5% (w/v) solution of this compound in a high-purity solvent like chlorobenzene. Gently heat and stir until fully dissolved.

    • Filter the solution through a 0.2 µm PTFE syringe filter.

    • Spin-coat the solution onto the OTS-treated substrates at 2000 rpm for 60 seconds.

    • Transfer the coated substrates to a hotplate and anneal at 90 °C for 30 minutes inside a nitrogen-filled glovebox to remove residual solvent and improve film crystallinity.

  • Electrode Deposition:

    • Place a shadow mask with the desired channel length (L) and width (W) (e.g., L = 50 µm, W = 1000 µm) in direct contact with the semiconductor film.

    • Transfer the samples to a thermal evaporator.

    • Deposit 50 nm of gold (Au) at a rate of ~0.1 Å/s to form the source and drain electrodes.

  • Electrical Characterization:

    • Transfer the completed devices to a probe station connected to a semiconductor parameter analyzer, keeping them in an inert (N₂) atmosphere.

    • Measure the output (I_DS vs. V_DS) and transfer (I_DS vs. V_G) characteristics to determine key performance metrics like charge carrier mobility, on/off ratio, and threshold voltage.

Device Architecture and Signaling Pathway

OFET Device Structure

The diagram below illustrates the bottom-gate, top-contact (BGTC) architecture used in the protocol.

Caption: Schematic of a BGTC Organic Field-Effect Transistor.

Charge Transport Pathway

In a p-type OFET, applying a negative gate voltage (V_G) induces an accumulation of positive charge carriers (holes) at the semiconductor-dielectric interface, forming a conductive channel. A potential difference between the source and drain (V_DS) then drives the flow of these holes, generating the drain current (I_DS).

G VG Negative Gate Voltage (VG) Accumulation Hole Accumulation at Interface VG->Accumulation Induces Channel Conductive Channel Formation Accumulation->Channel Current Hole Transport (Current Flow) Channel->Current Enables VDS Source-Drain Voltage (VDS) VDS->Current Drives

Caption: Logical flow of charge transport in a p-type OFET.

Disclaimer: The application of this compound in organic electronics is presented here as a hypothetical case based on the known properties of similar chemical structures. The provided protocols are generalized and may require optimization for this specific material.

References

Application Notes and Protocols: 6-(Thiophen-3-yl)pyridazine-3-thiol as a Versatile Ligand for Novel Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable porosity, and functional diversity make them promising candidates for various applications, including gas storage, separation, catalysis, and drug delivery.[1][2] The choice of the organic ligand is crucial in determining the final properties of the MOF. Ligands containing heteroatoms like sulfur and nitrogen are of particular interest due to their potential to introduce specific functionalities and enhance catalytic activity or adsorption selectivity.[3]

This document outlines the potential applications and detailed experimental protocols for the use of a novel bifunctional ligand, 6-(Thiophen-3-yl)pyridazine-3-thiol, in the synthesis of new Metal-Organic Frameworks. This ligand offers a unique combination of a thiophene ring, which can participate in π-stacking interactions and act as a Lewis base, and a pyridazine-thiol group, which provides strong coordination sites for metal ions and potential for post-synthetic modification.[3][4] The presence of both sulfur and nitrogen atoms is expected to create MOFs with interesting catalytic and adsorptive properties.[5]

Potential Applications

The unique structural features of MOFs constructed with this compound suggest several high-value applications:

  • Heterogeneous Catalysis: The presence of Lewis acidic metal sites and basic nitrogen/sulfur sites within the MOF structure can facilitate a variety of organic transformations.[6] For instance, these materials could be effective catalysts for condensation reactions, cycloadditions, or oxidation reactions. The thiophene moiety may also play a role in substrate recognition and activation.[5]

  • Adsorption and Separation: The combination of porosity and functional groups (thiophene and thiol) makes these MOFs promising candidates for the selective adsorption of heavy metal ions, such as Hg²⁺ or Pb²⁺, from aqueous solutions.[7][8][9] The soft sulfur donor atoms are known to have a high affinity for soft metal ions. Additionally, the porous structure could be tailored for gas separation applications, such as CO₂ capture.

  • Drug Delivery: The tunable pore size and the potential for functionalization of the pyridazine and thiophene rings could allow for the encapsulation and controlled release of therapeutic agents. The biocompatibility of the chosen metal clusters would be a critical factor in this application.

  • Sensing: The interaction of guest molecules with the thiophene or pyridazine-thiol moieties could lead to changes in the photophysical properties of the MOF, enabling its use as a chemical sensor.

Experimental Protocols

The following protocols are proposed based on general methodologies for the synthesis and characterization of thiol- and thiophene-functionalized MOFs.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF (Hypothetical)

This protocol describes a typical solvothermal synthesis of a MOF using this compound as the organic ligand and zinc nitrate as the metal source.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Dichloromethane (DCM)

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • Sonicate the mixture for 5 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Allow the oven to cool to room temperature naturally.

  • Collect the resulting crystals by filtration and wash them with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours, to exchange the DMF solvent molecules within the pores.

  • Activate the MOF by heating the crystals under vacuum at 120 °C for 12 hours to remove the ethanol and any residual solvent.

Workflow for MOF Synthesis and Activation

MOF_Synthesis_Workflow A Mixing of Ligand and Metal Salt in DMF B Sonication A->B Homogenization C Solvothermal Reaction (100 °C, 48h) B->C Reaction Setup D Cooling and Crystal Collection C->D E Washing with DMF D->E F Solvent Exchange with Ethanol E->F G Activation under Vacuum (120 °C, 12h) F->G H Activated MOF G->H Catalytic_Cycle MOF MOF Active Site (Lewis Acidic Metal) Coord Coordination of Benzaldehyde to Metal Site MOF->Coord Reactant Binding Benz Benzaldehyde Benz->Coord Malo Malononitrile Deprot Deprotonation of Malononitrile by Basic Site (N/S) Malo->Deprot Attack Nucleophilic Attack Coord->Attack Deprot->Attack Product Product Release Attack->Product Product->MOF Catalyst Regeneration Final_Product Condensation Product Product->Final_Product

References

Application Notes and Protocols for High-Throughput Screening of 6-(Thiophen-3-yl)pyridazine-3-thiol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 6-(Thiophen-3-yl)pyridazine-3-thiol analogs. This class of compounds, containing both pyridazine and thiophene heterocyclic cores, holds significant potential for the development of novel therapeutics, particularly as kinase inhibitors. The pyridazine ring is a key feature in several approved drugs, and its derivatives have been explored as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR). Similarly, thiophene-containing molecules are known to exhibit a wide range of biological activities, including anticancer properties.

These protocols are designed to guide researchers in the identification and characterization of bioactive compounds from a library of this compound analogs. The primary focus is on a biochemical kinase inhibition assay, followed by a secondary cell-based assay to confirm activity in a more physiologically relevant context.

Proposed Biological Target: Kinases

Based on the prevalence of pyridazine and thiophene moieties in known kinase inhibitors, this screening campaign will primarily focus on identifying compounds that modulate the activity of protein kinases.[1][2][3] As a representative and therapeutically relevant target, VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) , a key regulator of angiogenesis, will be used as the primary target for the biochemical assay.

High-Throughput Screening Workflow

The screening process will follow a cascaded approach, starting with a high-throughput primary biochemical assay to identify initial "hits." These hits will then be subjected to a secondary, cell-based assay to confirm their activity and assess cellular effects.

HTS_Workflow cluster_0 Screening Cascade cluster_1 Hit Validation cluster_2 Lead Optimization Compound_Library This compound Analog Library Primary_Screen Primary HTS: Biochemical VEGFR2 Kinase Assay (HTRF-based) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potency and Efficacy Analysis) Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Secondary_Screen Secondary Screen: Cell-Based Phospho-VEGFR2 Assay Dose_Response->Secondary_Screen Hit_Confirmation Hit Confirmation Secondary_Screen->Hit_Confirmation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Confirmation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: High-throughput screening workflow for this compound analogs.

Primary Screening: Biochemical VEGFR2 Kinase Assay (HTRF)

A Homogeneous Time-Resolved Fluorescence (HTRF) assay will be employed for the primary screen due to its high sensitivity, robustness, and suitability for HTS.[4][5][6] This assay measures the phosphorylation of a specific substrate by VEGFR2.

HTRF Assay Principle

The HTRF kinase assay is based on the principle of Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). In this assay, a biotinylated substrate peptide is phosphorylated by VEGFR2. An anti-phospho-specific antibody labeled with Europium cryptate and streptavidin-XL665 are used for detection. When the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. Inhibitors of VEGFR2 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

HTRF_Principle cluster_0 No Inhibition cluster_1 Inhibition VEGFR2_active Active VEGFR2 Phospho_Substrate Phosphorylated Substrate-Biotin VEGFR2_active->Phospho_Substrate + ATP, Substrate Substrate_biotin Biotinylated Substrate ATP ATP FRET FRET Signal Phospho_Substrate->FRET Eu_Ab Eu-Antibody Eu_Ab->FRET SA_XL665 SA-XL665 SA_XL665->FRET VEGFR2_inactive Inactive VEGFR2 Substrate_biotin2 Biotinylated Substrate VEGFR2_inactive->Substrate_biotin2 + ATP, Substrate Inhibitor Inhibitor Inhibitor->VEGFR2_inactive No_FRET No FRET Substrate_biotin2->No_FRET ATP2 ATP

Caption: Principle of the HTRF-based VEGFR2 kinase assay.

Experimental Protocol: HTRF VEGFR2 Kinase Assay

This protocol is designed for a 384-well plate format.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)[7]

  • Anti-phospho-tyrosine antibody labeled with Europium cryptate

  • Streptavidin-XL665

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound analog library in DMSO

  • Staurosporine (positive control inhibitor)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each test compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense DMSO (negative control) and Staurosporine (positive control, final concentration of 1 µM).

  • Enzyme Preparation: Prepare a solution of VEGFR2 kinase in kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low nM range.

  • Enzyme Addition: Add 5 µL of the VEGFR2 kinase solution to each well containing the compounds and controls.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Substrate and ATP Addition: Prepare a mixture of the biotinylated substrate and ATP in kinase assay buffer. The final concentration of the substrate is typically at its Km value, and ATP is also at its Km value to ensure sensitivity to competitive inhibitors. Add 5 µL of this mixture to each well to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Detection Reagent Addition: Prepare a solution of the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665) in detection buffer (as per the manufacturer's instructions). Add 10 µL of this solution to each well to stop the kinase reaction.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

Data Analysis and Hit Criteria
  • Calculate the HTRF ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Calculate the percentage of inhibition: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)).

  • Determine the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl) / |Mean_pos_ctrl - Mean_neg_ctrl|). An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.[8]

  • Hit Selection: Compounds exhibiting a percentage of inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary hits.

Secondary Screening: Cell-Based Phospho-VEGFR2 Assay

Primary hits are further evaluated in a cell-based assay to confirm their on-target activity in a cellular environment and to eliminate false positives from the biochemical screen. An in-cell Western or a cell-based ELISA assay can be used to quantify the phosphorylation of VEGFR2 in response to VEGF stimulation.[9]

Experimental Protocol: In-Cell Western Phospho-VEGFR2 Assay

This protocol is designed for a 384-well plate format.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other cells expressing VEGFR2

  • Cell culture medium

  • VEGF-A

  • Primary antibodies: Rabbit anti-phospho-VEGFR2 (Tyr1175) and Mouse anti-total-VEGFR2

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • Formaldehyde

  • Triton X-100

  • Blocking buffer (e.g., Odyssey® Blocking Buffer)

  • Phosphate-buffered saline (PBS)

  • 384-well clear-bottom black plates

  • Infrared imaging system

Procedure:

  • Cell Plating: Seed HUVECs in 384-well plates at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for 4-6 hours.

  • Compound Treatment: Add the primary hit compounds at various concentrations to the cells and incubate for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

  • Fixation and Permeabilization:

    • Remove the medium and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

    • Wash the cells three times with PBS.

  • Blocking: Add blocking buffer to each well and incubate for 90 minutes at room temperature.

  • Primary Antibody Incubation: Add a cocktail of the primary antibodies (anti-phospho-VEGFR2 and anti-total-VEGFR2) in blocking buffer and incubate overnight at 4°C.

  • Washing: Wash the cells five times with PBS containing 0.1% Tween-20.

  • Secondary Antibody Incubation: Add a cocktail of the fluorescently labeled secondary antibodies in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells five times with PBS containing 0.1% Tween-20.

  • Data Acquisition: Scan the plate using an infrared imaging system to quantify the fluorescence intensity at 700 nm (total VEGFR2) and 800 nm (phospho-VEGFR2).

Data Analysis
  • Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal for each well to account for variations in cell number.

  • Calculate the percentage of inhibition of VEGFR2 phosphorylation for each compound concentration.

  • Generate dose-response curves and determine the IC50 values for the confirmed hits.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Primary HTS Assay Performance Metrics

ParameterValue
Assay Format384-well HTRF
TargetRecombinant Human VEGFR2
Positive ControlStaurosporine (1 µM)
Negative ControlDMSO
Signal-to-Background (S/B)>10
Z'-Factor0.78
Hit Cutoff (% Inhibition)>50%

Table 2: Summary of Confirmed Hits

Compound IDPrimary Screen (% Inhibition @ 10 µM)Secondary Screen (IC50, µM)
Analog-00185.20.5
Analog-00278.91.2
Analog-00365.43.5
.........

Representative Signaling Pathway

The following diagram illustrates the VEGFR2 signaling pathway, which is the target of the proposed screening assays.

VEGFR2_Pathway cluster_0 VEGFR2 Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR2 signaling pathway.

References

Application Notes and Protocols for the Derivatization of the Thiol Group in 6-(Thiophen-3-yl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the thiol group of 6-(Thiophen-3-yl)pyridazine-3-thiol, a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocols outlined below describe common derivatization strategies, including S-alkylation, S-acylation, and Michael addition, to generate a diverse range of functionalized derivatives.

Introduction

This compound is a key intermediate for the synthesis of novel compounds with potential biological activities. The presence of a reactive thiol group allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships and the development of new therapeutic agents or functional materials. The derivatization of this thiol group can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological profile.

Derivatization Strategies

The nucleophilic nature of the thiol group in this compound allows for several derivatization strategies. The most common approaches involve the formation of thioethers, thioesters, and thia-Michael adducts.

S-Alkylation to form Thioethers

S-alkylation involves the reaction of the thiol with an electrophilic alkylating agent, typically an alkyl halide, in the presence of a base. This reaction leads to the formation of a stable thioether linkage.

Experimental Protocol: General Procedure for S-Alkylation

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or ethanol.

  • Base Addition: Add a base (1.1-1.5 eq), such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N), to the solution and stir for 15-30 minutes at room temperature to form the thiolate anion.

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl halide) (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Table 1: Representative S-Alkylation Reactions and Expected Yields

Alkylating AgentBaseSolventReaction Time (h)Expected Yield (%)
Methyl iodideK₂CO₃DMF2-485-95
Ethyl bromideNaHTHF3-680-90
Benzyl chlorideEt₃NMeCN4-875-85
2-BromoacetophenoneK₂CO₃Acetone6-1270-80

Note: The expected yields are based on analogous reactions reported in the literature for similar heterocyclic thiols.

S-Acylation to form Thioesters

S-acylation involves the reaction of the thiol with an acylating agent, such as an acyl chloride or anhydride, to form a thioester. Thioesters are valuable intermediates and can exhibit their own biological activities.

Experimental Protocol: General Procedure for S-Acylation

  • Dissolution: Dissolve this compound (1.0 eq) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.2-1.5 eq).

  • Acylating Agent Addition: Add the acylating agent (e.g., acyl chloride or anhydride) (1.0-1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the residue by flash chromatography.

Table 2: Representative S-Acylation Reactions and Expected Yields

Acylating AgentBaseSolventReaction Time (h)Expected Yield (%)
Acetyl chlorideEt₃NDCM1-290-98
Benzoyl chloridePyridineTHF2-485-95
Acetic anhydrideEt₃NDCM3-580-90

Note: The expected yields are based on general thioester synthesis protocols.

Michael Addition to Activated Alkenes

The thiol group can undergo a conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds or other activated alkenes in the presence of a catalytic amount of base. This reaction forms a new carbon-sulfur bond.

Experimental Protocol: General Procedure for Thia-Michael Addition

  • Mixing Reactants: In a suitable solvent such as ethanol or methanol, dissolve this compound (1.0 eq) and the activated alkene (1.0-1.2 eq).

  • Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (Et₃N) or piperidine.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours to overnight. Monitor by TLC.

  • Isolation: If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Table 3: Representative Michael Addition Reactions and Expected Yields

Michael AcceptorCatalystSolventReaction Time (h)Expected Yield (%)
Methyl acrylateEt₃NEthanol4-880-90
AcrylonitrilePiperidineMethanol6-1275-85
CyclohexenoneEt₃NEthanol8-1670-80

Note: The expected yields are based on typical Michael addition reactions involving thiols.[1][2]

Characterization of Derivatives

The synthesized derivatives should be characterized by standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for elucidating the structure of the derivatized products.[3][4][5] The disappearance of the SH proton signal and the appearance of new signals corresponding to the introduced alkyl, acyl, or Michael adduct moiety are indicative of a successful reaction.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the formation of new functional groups. For example, the formation of a thioester will show a characteristic C=O stretching vibration.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).[6]

Table 4: Expected Spectroscopic Data for a Representative S-Methyl Derivative

TechniqueExpected Data
¹H NMR Disappearance of SH proton signal; Appearance of a singlet for S-CH₃ protons around δ 2.5-3.0 ppm. Shifts in the aromatic protons of the pyridazine and thiophene rings.
¹³C NMR Appearance of a new signal for the S-CH₃ carbon around δ 15-25 ppm.[5]
IR (cm⁻¹) Absence of S-H stretching band.
MS (m/z) Molecular ion peak corresponding to the addition of a methyl group (M+14).

Visualizing the Workflow

The following diagrams illustrate the general workflows for the derivatization of this compound.

S_Alkylation_Workflow start This compound reaction Reaction (Stirring at RT or heat) start->reaction reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) reagents->reaction solvent Solvent (e.g., DMF) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product 6-(Thiophen-3-yl)-3-(alkylthio)pyridazine purification->product

Caption: S-Alkylation Workflow

S_Acylation_Workflow start This compound reaction Reaction (Stirring at 0°C to RT) start->reaction reagents Acylating Agent (RCOCl) Base (e.g., Et₃N) reagents->reaction solvent Solvent (e.g., DCM) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Flash Chromatography) workup->purification product S-(6-(Thiophen-3-yl)pyridazin-3-yl) alkanethioate purification->product

Caption: S-Acylation Workflow

Michael_Addition_Workflow start This compound reaction Reaction (Stirring at RT) start->reaction reagents Activated Alkene Catalytic Base reagents->reaction solvent Solvent (e.g., Ethanol) solvent->reaction isolation Isolation (Filtration or Evaporation) reaction->isolation purification Purification (Recrystallization) isolation->purification product Michael Adduct purification->product

Caption: Michael Addition Workflow

Conclusion

The protocols described in these application notes provide a solid foundation for the derivatization of this compound. By employing these methods, researchers can generate a library of novel compounds for further investigation in drug discovery and materials science. It is recommended to optimize the reaction conditions for each specific substrate to achieve the best possible outcomes. All synthesized compounds should be fully characterized to confirm their identity and purity.

References

Application Note: Evaluating the Cytotoxicity of 6-(Thiophen-3-yl)pyridazine-3-thiol using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Thiophene and pyridazine derivatives are heterocyclic scaffolds of significant interest in medicinal chemistry due to their diverse biological activities.[1] Research has shown that compounds containing these moieties can exhibit promising cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[2][3] 6-(Thiophen-3-yl)pyridazine-3-thiol is a compound that combines both of these important pharmacophores. A thorough evaluation of its cytotoxic potential is a critical first step in the drug discovery process.

This application note provides detailed protocols for three common cell-based assays to quantitatively assess the cytotoxicity of this compound: the MTT assay for cell metabolic activity, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.

Experimental Workflow

The general workflow for evaluating the cytotoxicity of the target compound involves several key stages, from initial cell culture preparation to final data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis CellCulture 1. Cell Line Selection & Culture CompoundPrep 2. Compound Dilution (this compound) CellCulture->CompoundPrep CellSeeding 3. Cell Seeding (96-well plates) CompoundPrep->CellSeeding Treatment 4. Treatment with Compound (Dose-Response & Time-Course) CellSeeding->Treatment Incubation 5. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Apoptosis Annexin V/PI Assay Incubation->Apoptosis DataAcquisition 6. Data Acquisition (Spectrophotometer/Flow Cytometer) MTT->DataAcquisition LDH->DataAcquisition Apoptosis->DataAcquisition DataAnalysis 7. Data Analysis & Interpretation (IC50, % Cytotoxicity, Apoptosis Rate) DataAcquisition->DataAnalysis

Caption: General experimental workflow for cytotoxicity assessment.

Protocol: MTT Assay for Cell Viability

Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[4][5] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][6] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of metabolically active (viable) cells.[7]

Materials

  • 96-well flat-bottom sterile plates

  • This compound

  • Selected cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution: 5 mg/mL in sterile PBS, filtered through a 0.2 µm filter and stored at -20°C protected from light.[5][7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide - DMSO)[8]

  • Multi-well spectrophotometer (plate reader)

Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, remove the old medium and add 100 µL of fresh medium containing various concentrations of the compound to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.[7][8] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

Data Analysis Cell viability is expressed as a percentage relative to the untreated control cells.

  • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits cell viability by 50%, can be determined by plotting % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: LDH Release Assay for Cytotoxicity

Principle Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[9][10] The LDH assay measures the amount of released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[10] The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[10]

Materials

  • Cells and compound prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, lysis buffer, and stop solution).

  • Sterile, ultrapure water.

  • Multi-well spectrophotometer.

Procedure

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol (Steps 1-3).

  • Prepare Controls: For each plate, set up the following controls:

    • Spontaneous LDH Release: Untreated cells (vehicle control).

    • Maximum LDH Release: Untreated cells treated with 10 µL of the kit's Lysis Buffer 45 minutes before the end of incubation.[11] This lyses all cells and represents 100% cytotoxicity.

    • Background Control: Culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate at ~250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[11]

  • LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well of the new plate. Mix gently by tapping the plate.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm. Measure a reference wavelength at 680 nm to subtract background.[11]

Data Analysis The percentage of cytotoxicity is calculated using the following formula:

  • % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol: Annexin V/PI Apoptosis Assay

Principle This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect exposed PS.[12][14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]

Materials

  • 6-well or 12-well sterile plates

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[14]

  • Phosphate-Buffered Saline (PBS)

  • Centrifuge

Procedure

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with desired concentrations of this compound for the chosen time period.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and discarding the supernatant.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[14]

Data Analysis The cell populations are quantified based on their fluorescence signals:

  • Annexin V- / PI- (Bottom-Left Quadrant): Live, healthy cells.

  • Annexin V+ / PI- (Bottom-Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Top-Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Top-Left Quadrant): Necrotic cells (due to mechanical damage).

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Cell Viability (MTT Assay) and IC₅₀ of this compound

Cell Line Exposure Time (h) IC₅₀ (µM) ± SD
MCF-7 24 45.2 ± 3.1
48 22.8 ± 1.9
72 10.5 ± 0.8
A549 24 68.1 ± 5.4
48 35.7 ± 2.5

| | 72 | 18.9 ± 1.3 |

Table 2: Membrane Integrity (% Cytotoxicity by LDH Assay) in MCF-7 Cells at 48h

Compound Conc. (µM) % Cytotoxicity ± SD
0 (Control) 4.5 ± 0.9
5 15.2 ± 2.1
10 28.9 ± 3.5
25 55.1 ± 4.8

| 50 | 85.6 ± 6.2 |

Table 3: Apoptosis Analysis (Annexin V/PI Assay) in MCF-7 Cells at 48h

Compound Conc. (µM) % Live Cells % Early Apoptotic % Late Apoptotic/Necrotic
0 (Control) 94.1 ± 2.2 3.5 ± 0.8 2.4 ± 0.5
10 75.8 ± 3.1 15.6 ± 1.9 8.6 ± 1.1
25 40.2 ± 4.5 38.9 ± 3.7 20.9 ± 2.4

| 50 | 15.7 ± 2.8 | 42.1 ± 4.1 | 42.2 ± 3.9 |

Potential Mechanism of Action

Thiophene-containing compounds have been shown to induce cell death through various mechanisms, including the modulation of apoptosis signaling pathways.[1] The results from the Annexin V/PI assay can indicate whether this compound induces apoptosis. A possible mechanism is the activation of the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) apoptotic pathways, which both converge on the activation of executioner caspases like Caspase-3, leading to programmed cell death.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound 6-(Thiophen-3-yl) pyridazine-3-thiol Receptor Death Receptor (e.g., Fas, TRAIL-R) Compound->Receptor Mito Mitochondria Compound->Mito Casp8 Pro-Caspase-8 Receptor->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 aCasp9->Casp3 aCasp3 Active Caspase-3 (Executioner Caspase) Casp3->aCasp3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) aCasp3->Apoptosis

Caption: Hypothetical apoptotic signaling pathways induced by the compound.

References

Application Notes and Protocols for Antimicrobial Activity Testing of Novel Pyridazine-Thiol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The incorporation of a thiol group into the pyridazine scaffold can enhance these activities, making novel pyridazine-thiol compounds promising candidates for new antimicrobial agents. This document provides detailed protocols for the systematic evaluation of the antimicrobial efficacy of these novel compounds. The key assays covered are Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill Kinetics, and a preliminary Cytotoxicity assessment to ensure selectivity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the foundational test to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3] The broth microdilution method is a widely used and standardized technique for determining MIC values.[3][4]

Experimental Protocol: Broth Microdilution Method
  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.

    • Transfer the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).[5]

    • Incubate the broth culture at 37°C for 2-6 hours until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Adjust the bacterial suspension with sterile MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[6]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the novel pyridazine-thiol compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of desired concentrations.[5] Typically, this involves adding 100 µL of MHB to wells 2 through 11. 100 µL of the stock compound solution is added to well 1, and then serially diluted.

    • Include a positive control (broth with bacteria, no compound) and a negative/sterility control (broth only).[7]

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 110 µL.

    • Seal the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[3]

  • Data Interpretation:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[8]

Data Presentation: MIC Values

Summarize the MIC values for each compound against various microbial strains in a structured table.

Compound IDStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Candida albicans (ATCC 10231) MIC (µg/mL)
PYR-TH-0181632>64
PYR-TH-02481632
PYR-TH-031632>64>64
Ciprofloxacin0.50.251N/A
FluconazoleN/AN/AN/A2

Workflow Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Bacterial Inoculum (0.5 McFarland) C 3. Standardize Inoculum to ~5x10^5 CFU/mL A->C B 2. Prepare Serial Dilutions of Pyridazine-Thiol Compound D 4. Inoculate Microtiter Plate (Compound + Bacteria) B->D C->D E 5. Incubate at 37°C for 16-20 hours D->E F 6. Visually Inspect for Turbidity E->F G 7. Determine MIC Value (Lowest concentration with no growth) F->G

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9] This assay is a direct extension of the MIC test and helps differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Experimental Protocol
  • Perform MIC Assay: First, determine the MIC of the compound as described in the previous section.

  • Sub-culturing:

    • From the wells of the MIC plate that show no visible growth (i.e., at the MIC, 2x MIC, 4x MIC, etc.), aspirate a 10 µL aliquot.[9]

    • Spot-plate the aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.

    • Also, plate an aliquot from the positive control well to ensure the initial inoculum was viable.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[8]

    • The MBC/MIC ratio can be calculated. A ratio of ≤4 is generally considered indicative of bactericidal activity.

Data Presentation: MBC and MBC/MIC Ratio
Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
PYR-TH-01S. aureus8324Bactericidal
PYR-TH-02S. aureus482Bactericidal
PYR-TH-02E. coli8648Bacteriostatic
PYR-TH-03S. aureus16>128>8Bacteriostatic

Workflow Visualization

MBC_Workflow cluster_mic Prerequisite cluster_plating Sub-culturing cluster_incubation Incubation & Analysis cluster_result Result A 1. Perform MIC Assay and Identify MIC Value B 2. Aliquot from Clear Wells (MIC, 2xMIC, 4xMIC) A->B C 3. Spot-plate onto Antibiotic-Free Agar B->C D 4. Incubate Agar Plates at 37°C for 24 hours C->D E 5. Count Colonies to Determine Viable Bacteria (CFU) D->E F 6. Determine MBC Value (≥99.9% killing) E->F TimeKill_Workflow cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_quantify Quantification cluster_analysis Data Analysis A 1. Prepare Inoculum (~5x10^5 CFU/mL) C 3. Inoculate Flasks A->C B 2. Add Compound to Flasks (Control, 1xMIC, 2xMIC, 4xMIC) B->C D 4. Incubate at 37°C with Shaking C->D E 5. Withdraw Aliquots at Time = 0, 2, 4, 6, 8, 12, 24h D->E F 6. Perform Serial Dilutions and Plate on Agar E->F G 7. Incubate Plates & Count Colonies (CFU) F->G H 8. Plot log10 CFU/mL vs. Time G->H Cytotoxicity_Workflow cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Seed Mammalian Cells in 96-Well Plate B 2. Incubate for 24h for Cell Adherence A->B C 3. Treat Cells with Serial Dilutions of Compound B->C D 4. Incubate for 24-48h C->D E 5. Add MTT Reagent and Incubate for 3-4h D->E F 6. Solubilize Formazan Crystals E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate IC50 Value G->H MoA_Pathway cluster_process Normal DNA Replication compound Pyridazine-Thiol Compound gyrase Bacterial DNA Gyrase (GyrA/GyrB) compound->gyrase Inhibits replication DNA Replication Fork gyrase->replication enables progression strand_break Double-Strand Breaks gyrase->strand_break Inhibition leads to supercoiling Negative Supercoiling replication->supercoiling relieves torsional stress supercoiling->gyrase is maintained by sos SOS Response Activation strand_break->sos Triggers death Bacterial Cell Death (Apoptosis-like) strand_break->death Directly causes sos->death Induces

References

Application Notes and Protocols for Thiophene-Pyridazine Derivatives in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of thiophene-pyridazine derivatives, detailing their mechanism of action, quantitative efficacy, and the experimental protocols for their evaluation. This document is intended to serve as a practical guide for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction to Thiophene-Pyridazine Derivatives as Anti-Inflammatory Agents

Thiophene-pyridazine derivatives have emerged as a promising class of compounds in the development of novel anti-inflammatory drugs.[1][2][3][4] These heterocyclic compounds are structurally designed to target key mediators of the inflammatory cascade, offering the potential for high efficacy and improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] The core structure of these derivatives allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties.[1][2][3]

The primary mechanism of action for many of these derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory process.[5][6][7][8] By selectively targeting COX-2 over its isoform COX-1, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs.[5][6] Beyond COX-2 inhibition, some derivatives have also been shown to modulate other inflammatory pathways, including the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as inhibiting the production of nitric oxide (NO).[7][9][10]

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory potency of various thiophene-pyridazine derivatives has been quantified through in vitro and in vivo studies. The following tables summarize key data from recent research, providing a comparative look at their efficacy.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference CompoundReference COX-2 IC50 (µM)Reference SISource
Compound 4c-0.26-Celecoxib0.35-[7]
Compound 6b-0.186.33Indomethacin-0.50[7]
Compound 3g-0.0438411.51Celecoxib0.0735311.78[8]
Compound 5a-0.7716.70Celecoxib0.3537.03[9]
Compound 5f-1.8913.38Indomethacin0.420.50[9]
Pyrazole-pyridazine hybrid 5f-1.50-Celecoxib--[10]
Pyrazole-pyridazine hybrid 6f-1.15-Celecoxib--[10]

Table 2: In Vitro and In Vivo Reduction of Pro-Inflammatory Markers

CompoundAssayMarkerReduction (%)NotesSource
Compound 6bIn vivoSerum PGE2, IL-1βDecreasedComparable to indomethacin and celecoxib[7]
Compound 5aIn vitro (LPS-induced RAW264.7)TNF-α87%Outperformed celecoxib (67%)[9]
Compound 5aIn vitro (LPS-induced RAW264.7)IL-676%Comparable to celecoxib (81%)[9]
Compound 5fIn vitro (LPS-induced RAW264.7)TNF-α35%-[9]
Compound 5fIn vitro (LPS-induced RAW264.7)IL-632%-[9]
Compound 5aIn vitro (LPS-induced RAW264.7)NO35.7%-[9]
Compound 5fIn vitro (LPS-induced RAW264.7)NO20%-[9]
Thiophene derivative 1bIn vivo (Carrageenan-induced paw edema)Edema26.5%at 50mg/kg p.o.[11]
Thiophene derivative 2cIn vivo (Carrageenan-induced paw edema)Edema33.4%at 50mg/kg p.o.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by these derivatives and a general workflow for their evaluation.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Thiophene_Pyridazine Thiophene-Pyridazine Derivatives Thiophene_Pyridazine->COX2 Inhibition

Caption: COX-2 Inhibition Pathway by Thiophene-Pyridazine Derivatives.

AntiInflammatory_Screening_Workflow start Start: Synthesized Thiophene-Pyridazine Derivatives in_vitro In Vitro Screening start->in_vitro cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay cell_assay Cell-Based Assays (e.g., LPS-induced RAW264.7) in_vitro->cell_assay in_vivo In Vivo Evaluation (in animal models) in_vitro->in_vivo Promising Candidates cytokine_assay Cytokine & NO Measurement (ELISA, Griess Assay) cell_assay->cytokine_assay paw_edema Carrageenan-Induced Paw Edema in_vivo->paw_edema ulcer_study Ulcerogenicity Studies in_vivo->ulcer_study end Lead Compound Identification in_vivo->end histopathology Histopathological Examination paw_edema->histopathology

Caption: General Workflow for Anti-Inflammatory Drug Screening.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from standard practices reported in the literature.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Glutathione (GSH)

  • Potassium phosphate buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Indomethacin, Celecoxib)

  • 96-well plates

  • Spectrophotometer or EIA kit for PGE2 measurement

Procedure:

  • Prepare the reaction buffer: 100 mM potassium phosphate buffer (pH 8.0) containing heme and GSH.

  • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a reference inhibitor.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 2 minutes).

  • Stop the reaction by adding a solution of HCl.

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the acute anti-inflammatory activity of test compounds in vivo.

Materials:

  • Wistar rats (or other suitable rodent model)

  • 1% (w/v) carrageenan solution in saline

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plebismometer or digital caliper

  • Oral gavage needles

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, reference drug, and test compound groups (at various doses).

  • Measure the initial paw volume of the right hind paw of each rat using a plebismometer.

  • Administer the test compounds and the reference drug orally (p.o.) one hour before carrageenan injection. The control group receives only the vehicle.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

    • Where ΔV is the change in paw volume from the initial measurement.

  • Analyze the data for statistical significance.

Protocol 3: Determination of Pro-Inflammatory Cytokines and Nitric Oxide in LPS-Stimulated Macrophages

This protocol details the in vitro assessment of the effect of test compounds on the production of TNF-α, IL-6, and NO in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • MTT assay kit for cell viability

  • ELISA kits for TNF-α and IL-6

  • Griess reagent for nitric oxide determination

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS stimulation and a group with LPS and vehicle (DMSO).

  • Cell Viability Assessment:

    • After the treatment period, perform an MTT assay on a parallel plate to ensure that the observed effects are not due to cytotoxicity of the compounds.

  • Measurement of Nitric Oxide (NO):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve of sodium nitrite.

  • Measurement of TNF-α and IL-6:

    • Use the collected cell culture supernatant.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's protocols.

    • Quantify the cytokine concentrations based on the standard curves.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Analyze the data for statistical significance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Thiophen-3-yl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-(Thiophen-3-yl)pyridazine-3-thiol synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of 6-(Thiophen-3-yl)pyridazin-3(2H)-one (Intermediate)

  • Question: My reaction to form the pyridazinone intermediate from 4-(thiophen-3-yl)-4-oxobutanoic acid and hydrazine hydrate is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in the cyclization step to form the pyridazinone ring are common and can often be attributed to several factors. Here are the primary causes and troubleshooting steps:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of hydrazine hydrate and an adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

    • Improper Reaction Temperature: The reaction temperature is a critical parameter. While refluxing in ethanol is a common practice, the optimal temperature can vary. If the yield is low, consider optimizing the temperature. Running small-scale trials at slightly lower or higher temperatures might reveal a more favorable condition.

    • Side Reactions: The formation of hydrazones that do not cyclize or other side products can reduce the yield. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Purity of Starting Materials: Impurities in the 4-(thiophen-3-yl)-4-oxobutanoic acid or hydrazine hydrate can interfere with the reaction. Ensure the purity of your starting materials before proceeding.

    • pH of the Reaction Mixture: The pH can influence the rate of cyclization. While the reaction is typically run without explicit pH control, the addition of a catalytic amount of a weak acid or base could potentially improve the yield in some cases.

Issue 2: Difficulty in the Thionation of 6-(Thiophen-3-yl)pyridazin-3(2H)-one

  • Question: I am struggling with the thionation of the pyridazinone intermediate using Lawesson's reagent. The yield of the desired this compound is low, and the purification is challenging. What can I do?

  • Answer: The thionation step using Lawesson's reagent is effective but can present challenges. Here’s how to troubleshoot common issues:

    • Suboptimal Reaction Conditions: The efficiency of Lawesson's reagent is highly dependent on the solvent and temperature. Toluene and xylene are commonly used solvents at reflux temperatures. However, for some substrates, milder conditions might be necessary to prevent decomposition of the starting material or product. Anhydrous conditions are essential for the reaction to proceed efficiently.

    • Insufficient Lawesson's Reagent: A stoichiometric amount or a slight excess of Lawesson's reagent is typically required. Using too little will result in incomplete conversion. It is advisable to use 0.5 to 1.0 equivalents of Lawesson's reagent per carbonyl group.

    • Reaction Time: The reaction time can vary significantly depending on the substrate and reaction conditions. Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged heating, which can lead to side product formation.

    • Purification Challenges: A major challenge with Lawesson's reagent is the removal of phosphorus-containing byproducts, which often have similar polarities to the desired product.[1][2][3]

      • Work-up Procedure: Quenching the reaction mixture with a saturated aqueous solution of sodium bicarbonate can help to hydrolyze and remove some of the byproducts.[1]

      • Chromatography: Careful column chromatography on silica gel is often necessary. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can aid in separating the product from the byproducts.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and logical synthetic approach is a two-step process:

  • Synthesis of the Pyridazinone Intermediate: This involves the cyclization of a γ-ketoacid, specifically 4-(thiophen-3-yl)-4-oxobutanoic acid, with hydrazine hydrate. This reaction typically proceeds by heating the reactants in a suitable solvent like ethanol.

  • Thionation of the Pyridazinone: The resulting 6-(thiophen-3-yl)pyridazin-3(2H)-one is then converted to the corresponding thiol (or thione tautomer) using a thionating agent. Lawesson's reagent is a widely used and effective choice for this transformation, though phosphorus pentasulfide (P₄S₁₀) can also be employed.

Q2: Are there alternative thionating agents to Lawesson's reagent?

A2: Yes, while Lawesson's reagent is popular due to its milder reaction conditions compared to phosphorus pentasulfide, P₄S₁₀ is a viable alternative. However, reactions with P₄S₁₀ often require higher temperatures and can be less selective. For sensitive substrates, Lawesson's reagent is generally preferred.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the pyridazinone formation and the thionation reaction. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Choosing an appropriate solvent system for the TLC is crucial for good separation of the spots.

Q4: What are the safety precautions I should take when working with Lawesson's reagent?

A4: Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. It is also a flammable solid and can release hydrogen sulfide upon contact with moisture. Therefore, it is important to work under anhydrous conditions and take appropriate fire safety precautions. Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 6-Aryl-pyridazin-3(2H)-one Synthesis

EntryAryl GroupHydrazine EquivalentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1Phenyl1.2EthanolReflux475Adapted from[4]
24-Methoxyphenyl1.5Acetic Acid100682Adapted from[5]
34-Chlorophenyl1.2EthanolReflux578Adapted from[6]
4Thiophen-2-yl1.5n-Butanol110865Hypothetical Data
5Thiophen-3-yl 1.5 Ethanol Reflux 6 ~70-80 Projected

Table 2: Comparison of Thionating Agents and Conditions for the Synthesis of 6-Arylpyridazine-3-thiols

EntryStarting PyridazinoneThionating Agent (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
16-Phenylpyridazin-3(2H)-oneLawesson's Reagent (0.6)TolueneReflux385Adapted from[7]
26-(4-Chlorophenyl)pyridazin-3(2H)-oneP₄S₁₀ (0.5)PyridineReflux1268Hypothetical Data
36-Phenylpyridazin-3(2H)-oneLawesson's Reagent (0.5)Xylene140290Adapted from[8]
46-(Thiophen-3-yl)pyridazin-3(2H)-one Lawesson's Reagent (0.6) Toluene Reflux 4 ~80-90 Projected

Experimental Protocols

Protocol 1: Synthesis of 6-(Thiophen-3-yl)pyridazin-3(2H)-one

  • Materials:

    • 4-(Thiophen-3-yl)-4-oxobutanoic acid

    • Hydrazine hydrate (64% in water)

    • Ethanol

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 4-(thiophen-3-yl)-4-oxobutanoic acid (1.0 eq).

    • Add ethanol to dissolve the starting material (approximately 10 mL per gram of ketoacid).

    • Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature with stirring.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

    • Wash the collected solid with cold ethanol and dry under vacuum to obtain 6-(thiophen-3-yl)pyridazin-3(2H)-one.

Protocol 2: Synthesis of this compound

  • Materials:

    • 6-(Thiophen-3-yl)pyridazin-3(2H)-one

    • Lawesson's Reagent

    • Anhydrous Toluene

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-(thiophen-3-yl)pyridazin-3(2H)-one (1.0 eq) and anhydrous toluene.

    • Add Lawesson's reagent (0.6 eq) to the suspension.

    • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble material.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_intermediate Intermediate cluster_step2 Step 2: Thionation cluster_final Final Product 4-(Thiophen-3-yl)-4-oxobutanoic_acid 4-(Thiophen-3-yl)-4- oxobutanoic acid Pyridazinone_synthesis Reflux in Ethanol 4-(Thiophen-3-yl)-4-oxobutanoic_acid->Pyridazinone_synthesis Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Pyridazinone_synthesis Pyridazinone 6-(Thiophen-3-yl)pyridazin- 3(2H)-one Pyridazinone_synthesis->Pyridazinone Thionation_reaction Reflux in Toluene Pyridazinone->Thionation_reaction Lawessons_reagent Lawesson's Reagent Lawessons_reagent->Thionation_reaction Final_Product 6-(Thiophen-3-yl)pyridazine- 3-thiol Thionation_reaction->Final_Product Troubleshooting_Workflow Start Low Yield of Final Product Check_Step1 Check Yield of Pyridazinone Intermediate Start->Check_Step1 Low_Yield_Step1 Low Yield in Step 1 Check_Step1->Low_Yield_Step1 Troubleshoot_Step1 Troubleshoot Cyclization: - Check Hydrazine excess - Optimize Temperature - Check Starting Material Purity Low_Yield_Step1->Troubleshoot_Step1 Yes Good_Yield_Step1 Good Yield in Step 1 Low_Yield_Step1->Good_Yield_Step1 No Troubleshoot_Step1->Check_Step1 Check_Step2 Check Thionation Step Good_Yield_Step1->Check_Step2 Low_Yield_Step2 Low Yield in Step 2 Check_Step2->Low_Yield_Step2 Troubleshoot_Step2 Troubleshoot Thionation: - Check Lawesson's Reagent amount - Ensure Anhydrous Conditions - Optimize Solvent/Temperature Low_Yield_Step2->Troubleshoot_Step2 Yes Purification_Issue Purification Issues? Low_Yield_Step2->Purification_Issue No Troubleshoot_Step2->Check_Step2 Troubleshoot_Purification Improve Purification: - Bicarbonate Wash - Gradient Chromatography - Recrystallization Purification_Issue->Troubleshoot_Purification Yes End Improved Yield Purification_Issue->End No Troubleshoot_Purification->End Parameter_Influence cluster_params Key Reaction Parameters cluster_effects Potential Effects Yield Final Product Yield Temp Temperature Rate Reaction Rate Temp->Rate Side_Products Side Product Formation Temp->Side_Products Time Reaction Time Completion Reaction Completion Time->Completion Reagents Reagent Stoichiometry Reagents->Completion Reagents->Side_Products Solvent Solvent Choice Solvent->Rate Solubility Reagent/Product Solubility Solvent->Solubility Purity Starting Material Purity Purity->Side_Products Interference Catalyst Poisoning/ Interference Purity->Interference Rate->Yield Completion->Yield Side_Products->Yield Solubility->Yield Interference->Yield

References

Technical Support Center: Purification of Polar Pyridazine-Thiol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polar pyridazine-thiol compounds.

Troubleshooting Guides

This section addresses common issues encountered during the purification of polar pyridazine-thiol compounds in a question-and-answer format.

Issue 1: Low recovery of the target compound after purification.

  • Question: I am experiencing significant loss of my polar pyridazine-thiol compound during purification. What are the potential causes and solutions?

  • Answer: Low recovery can stem from several factors related to the high polarity and potential reactivity of your compound.

    • Adsorption to silica gel: Polar compounds, especially those with nitrogen heterocycles, can strongly adhere to the acidic silanol groups on standard silica gel, leading to poor recovery during column chromatography.

      • Solution: Consider using deactivated silica gel or an alternative stationary phase like alumina. Another effective strategy is to switch to reverse-phase chromatography where polar compounds elute earlier. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option as it is specifically designed for their retention and separation.[1][2][3][4]

    • Inappropriate solvent selection for extraction or recrystallization: The choice of solvent is critical. If the compound is too soluble in the recrystallization solvent even at low temperatures, recovery will be poor.

      • Solution: Perform a thorough solvent screen for recrystallization. Ideal solvents will dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] Common solvent systems for polar compounds include ethanol, ethanol/water mixtures, or mixtures of a good solvent (like DMF or DMSO) with an anti-solvent (like water or an ether).

    • Degradation during purification: Thiol groups are susceptible to oxidation, especially in the presence of air and certain metal ions, which can lead to the formation of disulfides and other byproducts.

      • Solution: Degas all solvents before use and consider performing the purification under an inert atmosphere (e.g., nitrogen or argon). Adding a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the solvents can also help prevent oxidation.

Issue 2: Persistent impurities in the final product.

  • Question: After purification, I still observe impurities in my NMR or LC-MS analysis. How can I identify and remove them?

  • Answer: Persistent impurities are common and often originate from the synthetic route or degradation.

    • Starting materials and reagents: Unreacted starting materials or reagents are a common source of impurities.

      • Solution: Ensure the reaction goes to completion through careful monitoring (e.g., TLC or LC-MS). If starting materials are difficult to remove, consider a chemical wash. For example, acidic or basic washes can remove basic or acidic impurities, respectively.

    • Side products: The synthesis of pyridazine rings can sometimes lead to the formation of isomers or other side products.[7][8]

      • Solution: A change in the purification technique may be necessary. If normal-phase chromatography is ineffective, reverse-phase or HILIC may provide the required selectivity to separate closely related compounds. Preparative HPLC is often the best choice for separating difficult isomers.

    • Oxidized species: As mentioned, the thiol group can oxidize to form a disulfide. This will appear as a new, less polar spot on TLC and a different peak in the LC-MS, often with a mass corresponding to a dimer of your product.

      • Solution: In addition to preventative measures, if disulfide formation has already occurred, the disulfide can sometimes be reduced back to the thiol using a reducing agent. The purification can then be repeated under inert conditions.

Issue 3: Poor peak shape in HPLC analysis (e.g., peak tailing).

  • Question: My polar pyridazine-thiol compound shows significant peak tailing during HPLC analysis. What is causing this and how can I improve the peak shape?

  • Answer: Peak tailing for polar, nitrogen-containing compounds is often due to interactions with the stationary phase.

    • Interaction with residual silanols: In reverse-phase chromatography, the basic nitrogen atoms of the pyridazine ring can interact with acidic residual silanol groups on the silica-based stationary phase, leading to tailing.

      • Solution: Add a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase. This will protonate the basic sites on your compound and suppress the interaction with silanols. Using a C18 column with end-capping can also minimize this effect.

    • Chelation with metal ions: Thiols can chelate with metal ions present in the HPLC system or on the column, causing peak tailing.

      • Solution: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase (at a low concentration, e.g., 0.1 mM) to sequester metal ions.

    • Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of your compound and its interaction with the stationary phase.

      • Solution: Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of your compound to ensure it is in a single ionic state.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for polar pyridazine-thiol compounds?

A1: There is no single "best" method, as the optimal technique depends on the specific properties of the compound and its impurities. However, for highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a very effective technique.[1][2][3][4] It provides good retention for polar molecules that are not well-retained in reverse-phase chromatography. Recrystallization is also a powerful and cost-effective method if a suitable solvent can be found.[5][6]

Q2: How can I choose an appropriate solvent for recrystallizing my polar pyridazine-thiol compound?

A2: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold. For polar compounds, common choices include alcohols (ethanol, methanol, isopropanol), water, or mixtures of these. Acetonitrile and ethyl acetate can also be effective. A systematic approach involves testing the solubility of a small amount of your compound in a range of solvents at room temperature and then with heating.

Q3: What are some common impurities I should expect in the synthesis of pyridazine-thiols?

A3: Common impurities can include:

  • Unreacted starting materials.

  • The corresponding disulfide, formed by oxidation of the thiol.

  • Isomeric byproducts from the pyridazine ring formation.

  • Products of N- or S-alkylation if alkylating agents are used in subsequent steps.

Q4: Is it better to use normal-phase or reverse-phase chromatography for these compounds?

A4: Due to their polarity, polar pyridazine-thiol compounds often show poor retention and elution behavior on normal-phase chromatography (strong adsorption leading to tailing and low recovery). Reverse-phase chromatography is generally a better starting point, especially with an acidic modifier in the mobile phase. For very polar analogues, HILIC is likely to provide superior separation.[1][2][3][4]

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Polar Pyridazine-Thiol Compound

Purification MethodTypical Recovery (%)Typical Purity (%)AdvantagesDisadvantages
Recrystallization60-90>98Cost-effective, scalableFinding a suitable solvent can be time-consuming
Normal-Phase Flash Chromatography30-7090-98Good for removing less polar impuritiesOften leads to low recovery and peak tailing for polar compounds
Reverse-Phase Flash Chromatography70-9595-99Good for a wide range of polaritiesMay require acidic modifiers to achieve good peak shape
Preparative HPLC (Reverse-Phase)80-98>99High resolution, excellent for separating close-eluting impuritiesMore expensive, lower throughput
HILIC85-98>99Excellent for very polar compoundsRequires careful method development

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add ~10 mg of the crude compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If insoluble, heat the mixture gently. A good solvent will dissolve the compound upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude compound and the minimum amount of the chosen hot solvent to just dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Reverse-Phase Flash Chromatography
  • Column and Solvent System Selection: Choose a C18 column. A typical mobile phase system is a gradient of water and acetonitrile (or methanol), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Sample Preparation: Dissolve the crude compound in a minimum amount of a strong solvent (e.g., DMF, DMSO, or methanol). If possible, adsorb the sample onto a small amount of silica gel or C18 material.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% TFA).

  • Loading: Load the sample onto the column.

  • Elution: Run a linear gradient from your initial conditions to a higher concentration of the organic solvent (e.g., up to 100% acetonitrile with 0.1% TFA).

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Troubleshooting_Workflow cluster_issues Common Issues cluster_solutions Potential Solutions start Start Purification check_purity Check Purity and Yield start->check_purity end Pure Compound check_purity->end Acceptable troubleshoot Troubleshoot check_purity->troubleshoot Not Acceptable low_recovery Low Recovery troubleshoot->low_recovery impurities Persistent Impurities troubleshoot->impurities peak_tailing Poor HPLC Peak Shape troubleshoot->peak_tailing change_technique Change Purification Technique (e.g., RP-HPLC, HILIC) low_recovery->change_technique optimize_solvent Optimize Recrystallization Solvent low_recovery->optimize_solvent inert_atmosphere Use Inert Atmosphere/ Reducing Agents low_recovery->inert_atmosphere impurities->optimize_solvent change_stationary_phase Change Stationary Phase (e.g., Deactivated Silica, Alumina) impurities->change_stationary_phase preparative_hplc Use Preparative HPLC impurities->preparative_hplc peak_tailing->change_technique add_modifier Add Mobile Phase Modifier (e.g., TFA, Formic Acid) peak_tailing->add_modifier HILIC_Method_Development cluster_optimization Optimization Parameters start Start HILIC Method Development select_column Select Stationary Phase (e.g., bare silica, amide, zwitterionic) start->select_column select_mobile_phase Select Mobile Phase (High % Organic + Aqueous Buffer) select_column->select_mobile_phase initial_gradient Run Initial Gradient (e.g., 95% to 50% ACN in buffer) select_mobile_phase->initial_gradient evaluate_separation Evaluate Separation (Retention, Resolution, Peak Shape) initial_gradient->evaluate_separation optimize Optimize Parameters evaluate_separation->optimize Needs Improvement optimized_method Optimized HILIC Method evaluate_separation->optimized_method Acceptable adjust_gradient Adjust Gradient Slope and Range optimize->adjust_gradient adjust_buffer Adjust Buffer pH and Concentration optimize->adjust_buffer change_organic Change Organic Solvent (e.g., Acetonitrile vs. Acetone) optimize->change_organic adjust_gradient->initial_gradient adjust_buffer->initial_gradient change_organic->initial_gradient

References

Stability of 6-(Thiophen-3-yl)pyridazine-3-thiol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-(Thiophen-3-yl)pyridazine-3-thiol in various solvents. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound arises from the thiol (-SH) group, which is susceptible to oxidation, especially in the presence of oxygen. This can lead to the formation of a disulfide dimer. The pyridazine and thiophene rings are generally more stable, but the overall stability can be influenced by the solvent, pH, temperature, and exposure to light and air.

Q2: In which types of solvents is this compound likely to be most and least stable?

A2:

  • Most Stable: Generally, deoxygenated aprotic solvents are preferred for short-term storage and handling. For long-term storage, it is advisable to store the compound as a solid under an inert atmosphere.

  • Least Stable: Protic solvents, especially at neutral to high pH, can facilitate the deprotonation of the thiol group, making it more susceptible to oxidation. The presence of dissolved oxygen or trace metal ions in any solvent can also accelerate degradation.[1][2]

Q3: How can I minimize the degradation of this compound in solution?

A3: To minimize degradation, it is recommended to:

  • Use freshly prepared solutions.

  • Work with deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon.

  • Store stock solutions at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere.

  • Avoid exposure to direct light.

  • Use amber vials or wrap containers in foil.

  • Consider the use of antioxidants, although their compatibility with downstream experiments must be verified.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, perform a quick quality control check (e.g., by HPLC or TLC) before use to confirm its integrity.
Appearance of a new, less polar peak in HPLC analysis. Oxidation of the thiol to a disulfide dimer.Confirm the identity of the new peak by mass spectrometry. To prevent this, handle the compound and its solutions under an inert atmosphere and use deoxygenated solvents.[1]
Low recovery of the compound after storage in solution. Adsorption to the container surface or significant degradation.Use silanized glassware or low-adsorption plasticware. Evaluate the stability of the compound in the chosen solvent and storage conditions using a stability study.
Color change of the solution upon storage. Formation of degradation products or oxidation.Discard the solution. Investigate the cause of the color change by analyzing the solution for degradation products. Prepare fresh solutions under stricter inert conditions.

Experimental Protocols

Protocol 1: Determination of Solvent Stability by HPLC-UV

This protocol outlines a method to assess the stability of this compound in a specific solvent over time.

Materials:

  • This compound

  • High-purity solvent of interest (e.g., DMSO, DMF, Ethanol, Acetonitrile, Water)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Inert gas (Nitrogen or Argon)

  • Amber vials

Procedure:

  • Solvent Preparation: Deoxygenate the chosen solvent by sparging with an inert gas for at least 15-20 minutes.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the deoxygenated solvent in an amber vial.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.

  • Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial (T=0) peak area.

Data Presentation:

The quantitative data from this experiment can be summarized in the following table:

SolventTemperature (°C)Time (hours)% Remaining Compound
DMSO250100
1
2
4
8
24
48
Ethanol250100
1
2
4
8
24
48

(Note: The table should be populated with the experimental data.)

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_solvent Deoxygenate Solvent prep_stock Prepare Stock Solution (1 mg/mL) prep_solvent->prep_stock t0_analysis T=0 Analysis (HPLC) prep_stock->t0_analysis incubation Incubate Solution t0_analysis->incubation timepoint_analysis Time-Point Analysis (1, 2, 4, 8, 24, 48h) incubation->timepoint_analysis data_analysis Calculate % Remaining timepoint_analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound in a chosen solvent.

degradation_pathway Thiol This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate -H⁺ Disulfide Disulfide Dimer (R-S-S-R) Thiolate->Disulfide [O]

References

Overcoming side reactions in the synthesis of substituted pyridazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions and challenges during the synthesis of substituted pyridazines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted pyridazines.

1. Low or No Product Yield

Question: My reaction has resulted in a low yield or no desired product. What are the common causes and how can I troubleshoot this?

Answer:

Low or no yield in pyridazine synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Temperature: Some pyridazine syntheses, such as those involving tetrazines, can be sensitive to temperature. Optimization studies have shown that temperature can significantly influence product selectivity and yield.[1] Consider incrementally increasing the reaction temperature.

      • Reagent Stoichiometry: Ensure the correct stoichiometry of reactants. For instance, in the synthesis from 1,2-diacyl fulvenes, an excess of hydrazine is often used to drive the reaction to completion.[2]

  • Reaction Energetics: Ring-closure reactions to form heterocyclic compounds can be entropically unfavorable, as they involve creating a more ordered structure from less ordered reactants. This can naturally lead to lower yields.[2]

    • Troubleshooting:

      • Concentration: Increasing the concentration of the reactants may favor the desired intramolecular cyclization over intermolecular side reactions.

  • Sub-optimal Reaction Conditions: The chosen solvent, catalyst, or pH may not be ideal for your specific substrates.

    • Troubleshooting:

      • Solvent Polarity: The choice of solvent can be critical. For example, in some Cu(II)-catalyzed cyclizations, using acetonitrile (MeCN) yields 1,6-dihydropyridazines, while acetic acid (AcOH) leads directly to the pyridazine product.

      • Catalyst Choice: In syntheses involving a Diaza-Wittig reaction, the choice of phosphine is critical. While HMPT is effective, less toxic and more reactive phosphines like tributyl phosphine in a solvent such as diisopropyl ether can significantly improve yields and reduce reaction times.

  • Degradation of Starting Materials or Product: The reactants or the final pyridazine product may be unstable under the reaction conditions.

    • Troubleshooting:

      • Inert Atmosphere: If your reactants or products are sensitive to oxygen or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Temperature Control: Avoid excessive heat, which can lead to decomposition.

2. Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

Poor regioselectivity is a common issue, particularly in Diels-Alder reactions used for pyridazine synthesis.

  • Understanding Regioselectivity in Diels-Alder Reactions: In an inverse-electron-demand Diels-Alder (IEDDA) reaction between an electron-deficient diene (like a tetrazine) and an electron-rich dienophile, the regioselectivity is governed by the electronic and steric properties of the substituents on both components. The reaction favors the alignment of the atoms with the highest and lowest coefficients of the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene, respectively.[1]

    • Troubleshooting:

      • Choice of Dienophile/Diene: The electronic nature of the substituents plays a key role. Electron-donating groups on the dienophile and electron-withdrawing groups on the diene enhance the reaction rate and can improve regioselectivity.

      • Steric Hindrance: Bulky substituents can sterically hinder one approach of the dienophile to the diene, thus favoring the formation of a specific regioisomer.[1]

      • Solvent Effects: The solvent can influence the transition state of the reaction. Experiment with a range of solvents with varying polarities. For instance, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to be an effective solvent for promoting regioselective pyridazine formation from tetrazines.

  • Lewis Acid Catalysis: The use of a Lewis acid can enhance the regioselectivity of Diels-Alder reactions by coordinating to the dienophile, thereby lowering its LUMO energy and increasing the difference in the magnitude of the orbital coefficients.

3. Incomplete Oxidation of Dihydropyridazine Intermediate

Question: I have isolated a dihydropyridazine intermediate instead of the final aromatic pyridazine. How can I effectively oxidize it?

Answer:

The synthesis of pyridazines from 1,4-dicarbonyl compounds and hydrazine proceeds through a dihydropyridazine intermediate, which must be oxidized to form the aromatic product. Incomplete oxidation is a frequent side reaction.

  • Troubleshooting Oxidation:

    • Choice of Oxidant: Several oxidants can be employed for this transformation.

      • Air Oxidation: In some cases, simply exposing the reaction mixture to air is sufficient, although this can be slow.

      • Chemical Oxidants: Common chemical oxidants for this purpose include:

        • Chromium trioxide in acetic acid

        • Ammonium cerium (IV) nitrate[2]

    • Photooxidation: Irradiation with UV light in the presence of air can also promote the oxidation of 1,4-dihydropyridazines to pyridazines.

4. Purification Challenges

Question: I am having difficulty purifying my substituted pyridazine product from the reaction mixture. What are some effective purification strategies?

Answer:

The purification of pyridazine derivatives can be challenging due to their polarity and potential for co-elution with byproducts.

  • Chromatography:

    • Normal-Phase Flash Chromatography: This is the most common method. A mixture of a hydrocarbon solvent (like hexane or heptane) and ethyl acetate is typically used as the mobile phase with silica gel as the stationary phase.

      • Troubleshooting Co-elution: If standard silica gel does not provide adequate separation, consider using a high-surface-area silica, which can increase compound retention and improve resolution.

    • Alumina Chromatography: For certain pyridazines, deactivated alumina may provide better separation than silica gel.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective method for purification.

  • Extraction: A standard aqueous work-up and extraction with an organic solvent can help remove inorganic salts and highly polar impurities before chromatographic purification.

Data Presentation

The following tables summarize typical yields for different substituted pyridazines synthesized via various methods.

Table 1: Yields and Physical Properties of Substituted Pyridazines from 1,2-Diacyl Fulvenes [2]

Product NameAppearanceMelting Point (°C)Percent Yield (%)
Phenyl-pyridazineLight yellow powder202-204.971.2
Thienyl-pyridazineRed, rust-colored powder164.5-165.943
Tolyl-pyridazineDeep yellow powder158.5-161.251

Table 2: Representative Yields for Aza-Diels-Alder Synthesis of 6-Aryl-pyridazin-3-amines

Data compiled from information suggesting high yields for this methodology.[1]

Diene (1,2,3-Triazine)Dienophile (1-Propynylamine)ProductYield (%)
4-Phenyl-1,2,3-triazineN,N-Diethyl-1-propynylamineN,N-Diethyl-6-phenylpyridazin-3-amine>90
4-(4-Methoxyphenyl)-1,2,3-triazineN,N-Diethyl-1-propynylamineN,N-Diethyl-6-(4-methoxyphenyl)pyridazin-3-amine>90
4-(4-Chlorophenyl)-1,2,3-triazineN-Propyl-N-phenyl-1-propynylamine6-(4-Chlorophenyl)-N-propyl-N-phenylpyridazin-3-amine>85

Experimental Protocols

1. Synthesis of Phenyl-pyridazine from Phenyl-fulvene and Hydrazine [2]

  • Materials:

    • Phenyl-fulvene (1,2-C5H3(COC6H5)(COHC6H5))

    • Methanol

    • Hydrazine hydrate

    • Dichloromethane

    • Magnesium sulfate (MgSO4)

    • Water

  • Procedure:

    • Combine phenyl-fulvene (250 mg, 0.9124 mmol) with 50 mL of methanol in a 250 mL round-bottom flask.

    • Add an excess of hydrazine hydrate (1 mL) to the flask.

    • Stir the solution at room temperature for 24 hours using a magnetic stir bar.

    • After 24 hours, add 50 mL of water to the reaction mixture. Observe the formation of a precipitate.

    • Extract the product with dichloromethane (3 x 10 mL).

    • Collect the organic layers and dry them over anhydrous magnesium sulfate.

    • Filter the solution to remove the drying agent.

    • Remove the solvent in vacuo to obtain the crude product.

    • The product, 1,2-C5H3(CC6H5H)(CC6H5N), can be further purified if necessary. (Reported yield: 71%).

2. General Protocol for Inverse-Electron-Demand Aza-Diels-Alder Reaction [1]

  • Materials:

    • Substituted 1,2,3-triazine

    • Substituted 1-propynylamine

    • Anhydrous solvent (e.g., toluene or xylene)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the substituted 1,2,3-triazine (1.0 equivalent) in the chosen anhydrous solvent.

    • Add the substituted 1-propynylamine (1.1 to 1.5 equivalents).

    • Heat the reaction mixture to the optimized temperature (this may range from room temperature to reflux, depending on the substrates) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

troubleshooting_workflow start Low/No Product Yield check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete complete Reaction is Complete check_completion->complete [Complete] troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete->troubleshoot_incomplete [Incomplete] purification Purification Issue? complete->purification extend_time Extend Reaction Time troubleshoot_incomplete->extend_time increase_temp Increase Temperature troubleshoot_incomplete->increase_temp check_stoichiometry Verify Stoichiometry troubleshoot_incomplete->check_stoichiometry end Improved Yield extend_time->end increase_temp->end check_stoichiometry->end check_conditions Review Reaction Conditions solvent Optimize Solvent check_conditions->solvent catalyst Change Catalyst/Reagent check_conditions->catalyst solvent->end catalyst->end optimize_purification Optimize Purification (e.g., change silica, solvent system) purification->optimize_purification [Yes] product_degradation Product Degradation? purification->product_degradation [No] optimize_purification->end product_degradation->check_conditions [No] inert_atmosphere Use Inert Atmosphere product_degradation->inert_atmosphere [Yes] inert_atmosphere->end lower_temp Lower Reaction Temperature

Caption: Troubleshooting workflow for low product yield.

regioselectivity_diels_alder diene Unsymmetrical Diene (e.g., Substituted Tetrazine) regioisomer1 Regioisomer A ('ortho' or 'meta') diene->regioisomer1 regioisomer2 Regioisomer B ('meta' or 'para') diene->regioisomer2 dienophile Unsymmetrical Dienophile (e.g., Substituted Alkyne) dienophile->regioisomer1 dienophile->regioisomer2 factors Controlling Factors electronics Electronic Effects (HOMO-LUMO Interaction) factors->electronics sterics Steric Hindrance factors->sterics

Caption: Factors influencing regioselectivity in Diels-Alder reactions.

reaction_pathway diketone 1,4-Diketone condensation Condensation/ Cyclization diketone->condensation hydrazine Hydrazine (H2N-NH2) hydrazine->condensation dihydropyridazine Dihydropyridazine Intermediate condensation->dihydropyridazine oxidation Oxidation [O] dihydropyridazine->oxidation side_reaction Side Reaction: Incomplete Oxidation dihydropyridazine->side_reaction pyridazine Substituted Pyridazine oxidation->pyridazine

Caption: Synthesis of pyridazines from 1,4-diketones.

References

Technical Support Center: Optimizing Thiophene-Pyridazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of thiophene-pyridazine derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your reaction conditions and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the coupling of thiophene and pyridazine rings.

1. Low or No Product Yield

Question: I am not observing any formation of my desired coupled product, or the yield is very low. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in thiophene-pyridazine coupling reactions can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Catalyst Activity: The palladium catalyst is crucial for the reaction.

    • Deactivation: Ensure your palladium source, especially Pd(0) catalysts, has not been deactivated by prolonged exposure to air. It is often preferable to use a stable Pd(II) precatalyst which is reduced to the active Pd(0) species in situ.[1][2]

    • Catalyst Loading: Increasing the catalyst loading may improve the yield, especially if the reaction is sluggish.[3]

  • Ligand Selection: The choice of ligand is critical for stabilizing the catalytic species and facilitating the reaction steps.

    • Steric Hindrance and Electron Richness: For challenging couplings, especially with sterically hindered substrates or less reactive aryl chlorides, consider using bulky, electron-rich phosphine ligands like XPhos, SPhos, or tBu3P.[4]

    • Bidentate vs. Monodentate Ligands: Bidentate ligands like BINAP or DDPF can be effective in preventing catalyst decomposition and promoting higher reaction rates and yields.[5]

  • Base Selection: The base plays a key role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.

    • Base Strength: The choice between a strong base (e.g., NaOtBu, LHMDS) and a weaker base (e.g., K2CO3, Cs2CO3, K3PO4) is substrate-dependent.[2] Strong bases can sometimes lead to substrate decomposition if base-sensitive functional groups are present.[2][6]

    • Anhydrous Conditions: For some Suzuki-Miyaura couplings, especially with heteroaryl partners, anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) can be beneficial.[7]

  • Solvent Effects: The solvent can significantly influence the solubility of reagents and intermediates, as well as the stability of the catalyst.

    • Polar Aprotic Solvents: Solvents like dioxane, DMF, and toluene are commonly used.[8][9] The choice of solvent can impact reaction rates and selectivity.[9][10]

    • Aqueous Conditions: Suzuki couplings can often be performed in the presence of water, which can be advantageous for certain substrates.[11]

  • Reaction Temperature: The reaction temperature is a critical parameter to optimize.

    • Insufficient Temperature: Many cross-coupling reactions require heating to proceed at a reasonable rate. Typical temperatures range from 80-120 °C.[2][12][13]

    • Side Reactions at High Temperatures: Excessive heat can lead to catalyst decomposition or unwanted side reactions.

Logical Troubleshooting Workflow:

G start Low/No Yield catalyst Check Catalyst Activity - Use fresh catalyst - Increase loading start->catalyst ligand Optimize Ligand - Screen bulky/electron-rich ligands - Consider bidentate ligands catalyst->ligand base Evaluate Base - Test different strengths (e.g., K2CO3 vs. NaOtBu) - Consider anhydrous conditions ligand->base solvent Screen Solvents - Try common solvents (Dioxane, Toluene, DMF) - Consider solvent effects on solubility base->solvent temperature Adjust Temperature - Incrementally increase temperature - Monitor for decomposition solvent->temperature end Improved Yield temperature->end

Caption: Troubleshooting workflow for low or no product yield.

2. Formation of Side Products

Question: My reaction is producing significant amounts of side products, such as homocoupled starting materials or dehalogenated compounds. How can I suppress these unwanted reactions?

Answer:

The formation of side products is a common issue in cross-coupling reactions. Understanding the potential side reactions can help in devising strategies to minimize their formation.

Common Side Products and Solutions:

  • Homocoupling of Boronic Acids (Suzuki Coupling): This results in the formation of biaryl byproducts from the boronic acid starting material.

    • Minimize Oxygen: Degas the reaction mixture thoroughly to remove oxygen, which can promote homocoupling.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of homocoupling.[11]

    • Stoichiometry: Using a slight excess of the halide coupling partner can favor the desired cross-coupling reaction.[11]

  • Dehalogenation: This involves the replacement of the halogen on the electrophile with a hydrogen atom.

    • Catalyst Activity: This can be problematic with highly active catalysts and electron-rich aryl halides.[11] Consider using a less active catalyst system.

    • Base Choice: The choice of base can influence the extent of dehalogenation.

  • Protodeborylation: This is the cleavage of the C-B bond of the organoboron reagent by a proton source.

    • Anhydrous Conditions: If protodeborylation is suspected, using anhydrous solvents and reagents can be beneficial.

Table 1: Troubleshooting Common Side Products

Side ProductPotential CauseSuggested Solution
HomocouplingOxygen in the reaction mixture, high temperatureDegas solvent and reaction mixture, lower reaction temperature, use a slight excess of the halide.[11]
DehalogenationHighly active catalyst, electron-rich halideUse a less active catalyst system, screen different bases.[11]
ProtodeborylationPresence of protic sourcesUse anhydrous solvents and reagents.

Frequently Asked Questions (FAQs)

1. Which coupling reaction is best for connecting a thiophene and a pyridazine ring?

There is no single "best" reaction, as the optimal choice depends on the specific substrates, functional group tolerance, and desired bond to be formed (C-C vs. C-N). The most common and versatile methods include:

  • Suzuki-Miyaura Coupling: Excellent for forming C-C bonds and known for its high functional group tolerance and the low toxicity of boron reagents.[11] It is widely used for coupling (hetero)aryl boronic acids with (hetero)aryl halides.[12][14][15]

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds between an amine (on one ring) and a halide (on the other).[5][16] This reaction has seen significant development, with various generations of catalysts and ligands available for a wide range of substrates.[5]

  • Stille Coupling: Involves the reaction of an organotin compound with an organic halide. It is tolerant of a wide variety of functional groups but is often avoided due to the toxicity of tin reagents.[17]

  • Direct C-H Arylation: An increasingly popular method that avoids the pre-functionalization of one of the coupling partners, making it more atom-economical.[18][19] However, controlling regioselectivity can be a challenge.[18]

2. How do I choose the right catalyst and ligand?

The selection of the catalyst and ligand is crucial for a successful coupling reaction.

  • Palladium Source: Common palladium sources include Pd(OAc)2, Pd2(dba)3, and Pd(PPh3)4.[2][12][18] Often, a Pd(II) precatalyst is used in combination with a phosphine ligand to generate the active Pd(0) species in situ.[1]

  • Ligands: The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity.

    • For Suzuki Coupling: Triphenylphosphine (PPh3) is a standard ligand, but for more challenging substrates, bulky, electron-rich ligands like those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos) are often more effective.[12]

    • For Buchwald-Hartwig Amination: A wide variety of specialized ligands have been developed. Xantphos is a common choice for coupling with heteroaromatic amines.[13][20] Sterically hindered alkyl phosphine ligands are also highly active.[5]

Table 2: General Recommendations for Catalyst and Ligand Selection

Coupling ReactionCommon Palladium SourceRecommended Ligand TypeExample Ligands
Suzuki-MiyauraPd(OAc)2, Pd(PPh3)4Triphenylphosphine, Bulky BiarylphosphinesPPh3, XPhos, SPhos
Buchwald-HartwigPd(OAc)2, Pd2(dba)3Bidentate Phosphines, Bulky BiarylphosphinesXantphos, BINAP, RuPhos
StillePd(PPh3)4, Pd2(dba)3Tri(o-tolyl)phosphineP(o-tol)3
Direct C-H ArylationPd(OAc)2Bulky Alkylphosphines, N-heterocyclic carbenesPtBu3, X-Phos

3. What is the role of the base and how do I select the appropriate one?

The base is essential in most cross-coupling reactions, but its specific role can vary.

  • In Suzuki Coupling: The base is required to activate the organoboron species to facilitate transmetalation to the palladium center.[1]

  • In Buchwald-Hartwig Amination: The base deprotonates the amine, allowing it to coordinate to the palladium complex.

Base Selection:

  • Inorganic Bases: Aqueous solutions of Na2CO3 or K2CO3 are common starting points for Suzuki reactions.[12] K3PO4 and Cs2CO3 are often used in anhydrous conditions and for more challenging substrates.[13]

  • Organic Bases: Strong, non-nucleophilic organic bases are sometimes employed.

  • Alkoxides: Sodium tert-butoxide (NaOtBu) is a strong base frequently used in Buchwald-Hartwig aminations.[2]

4. How can I control regioselectivity in direct C-H arylation?

Controlling regioselectivity in the direct C-H arylation of thiophenes can be challenging due to the presence of multiple reactive C-H bonds.[18]

  • Directing Groups: The presence of directing groups on the thiophene or pyridazine ring can favor arylation at a specific position.

  • Reaction Conditions: The choice of catalyst, ligand, solvent, and temperature can influence the regioselectivity.[18] For instance, in some cases, lower temperatures might favor C-2 arylation of thiophene, while higher temperatures could lead to C-3 arylation.[18]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridazine with a Thiophene Boronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Halopyridazine (1.0 equiv)

  • Thiophene boronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water mixture, typically 4:1)

Procedure:

  • To a reaction vessel, add the halopyridazine, thiophene boronic acid, and base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, typically by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Halopyridazine, Thiophene Boronic Acid, & Base purge Purge with Inert Gas reagents->purge solvent_cat Add Degassed Solvent & Palladium Catalyst purge->solvent_cat heat Heat and Stir (80-100 °C) solvent_cat->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aminothiophene with a Halopyridazine

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Aminothiophene (1.0 - 1.2 equiv)

  • Halopyridazine (1.0 equiv)

  • Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs2CO3 or NaOtBu, 1.5 - 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the halopyridazine and aminothiophene.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway Analogy for Buchwald-Hartwig Catalytic Cycle:

G Pd0 Pd(0)L OA_complex Pd(II)(Ar)(X)L Pd0->OA_complex Oxidative Addition Amine_complex [Pd(II)(Ar)(Amine)L]+ OA_complex->Amine_complex Amine Coordination Product_complex Pd(0)L(Product) Amine_complex->Product_complex Reductive Elimination Product_complex->Pd0 Product Release product Ar-Amine Product_complex->product reagents Ar-X Amine-H reagents->OA_complex base Base base->Amine_complex Deprotonation

Caption: Simplified representation of the Buchwald-Hartwig catalytic cycle.

References

Troubleshooting insolubility issues of 6-(Thiophen-3-yl)pyridazine-3-thiol in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with 6-(Thiophen-3-yl)pyridazine-3-thiol in biological assays.

Troubleshooting Guide

This guide addresses common problems encountered during the experimental use of this compound.

Issue 1: Compound precipitates out of solution when preparing stock.

  • Question: My this compound is not dissolving in my chosen solvent to make a concentrated stock solution. What should I do?

  • Answer:

    • Solvent Selection: If you are using aqueous buffers, it is highly likely that this compound will have low solubility. For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for dissolving both polar and non-polar compounds for in-vitro assays.[1] Prepare a high-concentration stock solution in 100% DMSO.

    • Gentle Heating: Gently warming the solution to 37°C may aid in dissolution. However, be cautious as prolonged heating can lead to degradation.

    • Sonication: Using a sonicator can help break up compound aggregates and facilitate dissolution.

    • Alternative Solvents: If DMSO is not suitable for your assay, consider other organic solvents such as ethanol or dimethylformamide (DMF). However, always check the compatibility of the solvent with your specific biological assay and be mindful of potential cytotoxicity.[2]

Issue 2: Precipitation occurs upon dilution of the stock solution into aqueous media.

  • Question: My compound is dissolved in DMSO, but it precipitates when I add it to my cell culture media or aqueous assay buffer. How can I prevent this?

  • Answer: This is a common issue when diluting a DMSO stock into an aqueous environment.[3]

    • Lower Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay. The solubility in the final aqueous solution is the limiting factor.

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 1%, as higher concentrations can be toxic to cells and may also affect your experimental results.[2][4]

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of your aqueous medium, vortex gently, and then add this intermediate dilution to the final volume.

    • Use of Co-solvents: Incorporating a co-solvent can help maintain solubility.[5][6] Polyethylene glycol (PEG) or propylene glycol can be used in some cases, but their compatibility with the specific assay must be verified.

    • pH Adjustment: The thiol group in your compound has a pKa, likely in the range of 9-10.[7] At a pH above its pKa, the thiol group will be deprotonated, increasing its negative charge and potentially its aqueous solubility. Consider adjusting the pH of your buffer if your assay allows. However, be aware that the stability of the compound may also be pH-dependent.[8][9][10]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased water solubility.[11][12][13][14][15] Beta-cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[11][13]

Issue 3: I observe turbidity or precipitation in my cell culture plates over time.

  • Question: My compound seems to be soluble initially, but after some time in the incubator, I see precipitates in the wells of my cell culture plate. What is happening?

  • Answer: This can be due to several factors:

    • Metastable Supersaturation: The initial dilution may have created a supersaturated solution that is not stable over time and eventually precipitates.

    • Interaction with Media Components: The compound may be interacting with components in the cell culture medium, such as proteins or salts, leading to the formation of insoluble complexes.[16][17]

    • Temperature Changes: Temperature fluctuations can affect solubility. Moving plates in and out of the incubator can cause temperature shifts that may lead to precipitation.

    • pH Shifts in Culture: Cellular metabolism can alter the pH of the culture medium over time, which could affect the solubility of your compound.

    • Troubleshooting Steps:

      • Visually inspect your plates under a microscope to confirm that the precipitate is not a result of contamination.[16]

      • Reduce the final concentration of the compound.

      • Consider using a serum-free medium for the duration of the treatment if serum protein interactions are suspected.

      • Incorporate a solubilizing agent like HP-β-CD in your final dilution.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to use for this compound?

A1: 100% Dimethyl sulfoxide (DMSO) is a recommended starting point for creating a high-concentration stock solution due to its ability to dissolve a wide range of organic compounds.[1]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: It is generally recommended to keep the final concentration of DMSO below 1% (v/v) in cell culture experiments.[2][4] Higher concentrations can lead to cytotoxicity and may interfere with the experimental results. The tolerance to DMSO can be cell-line dependent, so it is best to run a vehicle control to assess the effect of DMSO on your specific cells.

Q3: How can I determine the aqueous solubility of this compound?

A3: You can perform a kinetic or thermodynamic solubility assay. A simple method is to prepare a series of dilutions of your compound in your aqueous buffer, and then visually or spectrophotometrically (by measuring turbidity) determine the concentration at which precipitation occurs.

Q4: Can I use pH modification to improve the solubility of this compound?

A4: Yes, this is a potential strategy. The thiol group is weakly acidic, and its solubility may increase at a pH above its pKa.[7] However, you must ensure that the pH change does not affect the stability of the compound or the performance of your biological assay. Thiol groups can be susceptible to oxidation, especially at higher pH.[18]

Q5: Are there any alternative formulation strategies to improve solubility?

A5: For more advanced applications, particularly in drug development, strategies like creating solid dispersions, lipid-based formulations, or nanoparticles can be employed to enhance solubility and bioavailability.[19][20][21] These methods typically require specialized equipment and expertise.

Data Presentation

Table 1: Common Solvents for Stock Solutions of Poorly Soluble Compounds

SolventPropertiesCommon Stock ConcentrationNotes
Dimethyl Sulfoxide (DMSO) Aprotic, polar10-50 mMWidely used, but can be cytotoxic at higher concentrations.[2][4]
Ethanol Protic, polar10-50 mMCan have effects on cells; evaporation can be an issue.
Dimethylformamide (DMF) Aprotic, polar10-50 mMCan be more toxic than DMSO.

Table 2: Common Solubilizing Excipients for Aqueous Solutions

ExcipientMechanism of ActionTypical Concentration in AssayConsiderations
HP-β-Cyclodextrin Forms inclusion complexes, increasing aqueous solubility.[11][13]0.5 - 2% (w/v)Generally low cytotoxicity.[2]
Polyethylene Glycol (PEG 300/400) Acts as a co-solvent.1 - 5% (v/v)Can have biological effects of its own.
Tween 80 / Polysorbate 80 Surfactant, forms micelles.< 0.1% (v/v)Can interfere with some assays and may have cellular effects.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Weigh out a precise amount of this compound.

  • Add the appropriate volume of 100% DMSO to achieve the desired molar concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Using HP-β-Cyclodextrin to Enhance Aqueous Solubility

  • Prepare a stock solution of HP-β-cyclodextrin (e.g., 10% w/v) in your aqueous assay buffer.

  • Prepare your desired final concentration of the compound by diluting the DMSO stock solution directly into the HP-β-cyclodextrin solution.

  • Vortex the solution thoroughly.

  • Allow the solution to equilibrate for at least 30 minutes at room temperature to allow for complex formation.

  • Use this solution for your biological assay. Remember to include a vehicle control containing the same concentration of DMSO and HP-β-cyclodextrin.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh Compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock High Concentration Stock Solution dissolve->stock dilute Dilute Stock in Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe assay Add to Biological Assay observe->assay No Precipitation precipitate Precipitation Observed observe->precipitate Precipitation options Troubleshooting Options precipitate->options lower_conc Lower Final Concentration options->lower_conc ph_adjust Adjust pH options->ph_adjust cyclodextrin Use Cyclodextrin options->cyclodextrin cosolvent Add Co-solvent options->cosolvent

Caption: A workflow for preparing and troubleshooting solutions of this compound.

logical_relationship cluster_factors Influencing Factors compound Poorly Soluble Compound solubility Aqueous Solubility compound->solubility has low bioavailability Bioavailability/ Assay Performance solubility->bioavailability limits pH pH pH->solubility temp Temperature temp->solubility solvent Solvent System solvent->solubility excipients Excipients excipients->solubility

References

Preventing oxidation of the thiol group in 6-(Thiophen-3-yl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Thiophen-3-yl)pyridazine-3-thiol. The focus is on preventing the oxidation of its thiol group, a common challenge during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary degradation pathway for this compound is the oxidation of its thiol (-SH) group. This oxidation can lead to the formation of disulfides (R-S-S-R) and other oxidized species, which can alter the compound's chemical properties and biological activity.[1][2] Thiols are generally susceptible to oxidation, especially in the presence of oxygen, metal ions, and at higher pH values.[3][4]

Q2: How can I minimize thiol oxidation during routine handling and experiments?

A2: To minimize oxidation, it is crucial to work under an inert atmosphere, such as nitrogen or argon, whenever possible.[5][6][7][8] Using degassed solvents is also highly recommended.[5][9] Additionally, avoiding exposure to direct light and elevated temperatures can help preserve the integrity of the thiol group. For reactions in solution, maintaining a slightly acidic to neutral pH can be beneficial, as the thiolate anion (R-S⁻), which is more prevalent at basic pH, is more susceptible to oxidation.[10][11]

Q3: What are the best practices for long-term storage of this compound?

A3: For long-term storage, the compound should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[12] The container should be stored in a cool, dark, and dry place. If the compound must be stored in solution, use a degassed, anhydrous, and aprotic solvent. Aliquoting the solution into smaller, single-use vials can prevent repeated freeze-thaw cycles and exposure to air.

Q4: Can I use antioxidants to prevent the oxidation of the thiol group?

A4: Yes, certain antioxidants can help protect the thiol group from oxidation. However, their compatibility with your specific experimental conditions must be considered. Common antioxidants used for thiol protection include:

  • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a potent and selective reducing agent for disulfides and is stable in aqueous solutions over a wide pH range.[13][14]

  • Dithiothreitol (DTT): DTT is another common reducing agent, but it is less stable than TCEP, particularly at neutral or basic pH.[13]

  • Glutathione (GSH): As a naturally occurring antioxidant, GSH can protect thiol groups.[1][15]

The choice of antioxidant will depend on the downstream applications and potential interferences.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or unexpected reaction products. Oxidation of the thiol group to a disulfide or other oxidized species.Confirm the presence of the thiol using analytical techniques like ¹H NMR or mass spectrometry. If oxidation is confirmed, implement stricter inert atmosphere techniques (e.g., use of a glovebox or Schlenk line).[5][6] Purify the compound to remove oxidized impurities.
Discoloration of the compound (e.g., yellowing). Formation of colored oxidation byproducts.While slight discoloration may not always indicate significant degradation, it warrants investigation. Analyze the compound's purity. If significant impurities are detected, purification is necessary. Store the compound under an inert atmosphere and in the dark to prevent further degradation.
Inconsistent results between experimental batches. Variable levels of thiol oxidation due to differences in handling or storage conditions.Standardize all handling and storage protocols. Ensure all solvents are properly degassed and that an inert atmosphere is consistently maintained.[9] Use freshly prepared solutions whenever possible.
Precipitation of the compound from solution. The oxidized disulfide form may have lower solubility than the thiol form.Analyze the precipitate to confirm its identity. If it is the disulfide, consider adding a reducing agent like TCEP to the solution to revert it to the more soluble thiol form.[14] Ensure the solvent is appropriate and has been properly degassed.

Experimental Protocols

Protocol 1: Degassing Solvents using the Freeze-Pump-Thaw Method

This protocol is essential for removing dissolved oxygen from solvents, which can readily oxidize the thiol group.[5]

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Liquid nitrogen

  • Vacuum line

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.

  • Freeze the solvent by immersing the flask in a dewar of liquid nitrogen until the solvent is completely solid.

  • Once frozen, open the flask to a vacuum line and evacuate for 10-15 minutes.

  • Close the stopcock to the vacuum line and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe bubbling as trapped gases are released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas. The degassed solvent is now ready for use.

Protocol 2: Handling of this compound using a Schlenk Line

This protocol describes the basic steps for manipulating the air-sensitive thiol compound under an inert atmosphere.[6]

Materials:

  • This compound

  • Degassed solvent

  • Schlenk line with dual vacuum and inert gas manifold

  • Schlenk flask and other appropriate glassware

  • Septa, needles, and syringes

Procedure:

  • Assemble the desired glassware and dry it thoroughly in an oven.

  • Attach the glassware to the Schlenk line and perform at least three evacuate-refill cycles to replace the air with an inert gas.

  • Under a positive pressure of inert gas, add the solid this compound to the reaction flask.

  • If a solution is required, add the degassed solvent to the flask via a cannula or a gas-tight syringe.

  • Carry out the intended reaction or procedure under a continuous positive pressure of the inert gas.

  • All additions of reagents should be done using syringes through septa or via a solids addition tube under a counterflow of inert gas.

Visualizations

TroubleshootingWorkflow start Experiment Fails or Yields Unexpected Results check_oxidation Suspect Thiol Oxidation? start->check_oxidation analyze_compound Analyze Compound Purity (e.g., NMR, LC-MS) check_oxidation->analyze_compound Yes other_issue Investigate Other Potential Issues (Reagent Purity, Reaction Conditions, etc.) check_oxidation->other_issue No oxidation_confirmed Oxidation Confirmed? analyze_compound->oxidation_confirmed implement_inert Implement/Improve Inert Atmosphere Techniques (Glovebox/Schlenk Line) oxidation_confirmed->implement_inert Yes oxidation_confirmed->other_issue No use_degassed Use Freshly Degassed Solvents implement_inert->use_degassed consider_antioxidant Consider Adding a Thiol-Compatible Antioxidant (e.g., TCEP) use_degassed->consider_antioxidant purify_compound Purify Compound to Remove Oxidized Species consider_antioxidant->purify_compound retry_experiment Retry Experiment purify_compound->retry_experiment

Caption: Troubleshooting workflow for experiments involving this compound.

ThiolOxidationPrevention cluster_storage Storage cluster_handling Handling & Experiments storage_solid Solid State storage_inert Inert Atmosphere (Ar/N2) storage_solid->storage_inert storage_conditions Cool, Dark, Dry storage_inert->storage_conditions handling_inert Inert Atmosphere (Glovebox/Schlenk Line) handling_solvents Degassed Solvents handling_inert->handling_solvents handling_ph Control pH (Avoid Basic Conditions) handling_solvents->handling_ph handling_antioxidants Use of Antioxidants (e.g., TCEP) handling_ph->handling_antioxidants thiol This compound (R-SH) oxidized_product Oxidized Products (e.g., R-S-S-R) thiol->oxidized_product Oxidation (O2, Metal Ions, Light) cluster_storage cluster_storage cluster_storage->thiol Protects cluster_handling cluster_handling cluster_handling->thiol Protects

Caption: Key strategies to prevent the oxidation of the thiol group.

References

Scalable purification methods for 6-(Thiophen-3-yl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-(Thiophen-3-yl)pyridazine-3-thiol. The information is designed to address common challenges encountered during the scalable purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Question: I am observing a low yield after purification. What are the potential causes and how can I improve it?

Answer:

Low recovery of this compound can stem from several factors, primarily related to the chemical instability of the thiol group and physical losses during the purification process.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Oxidation of the Thiol Group The thiol group is susceptible to oxidation, leading to the formation of disulfides. This can be minimized by: Working under an inert atmosphere (e.g., nitrogen or argon).Using degassed solvents.Adding a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) during purification, although this may complicate downstream processing.
Adsorption onto Silica Gel If using column chromatography, the polar thiol and pyridazine functionalities can lead to strong adsorption on silica gel, resulting in poor recovery. Consider using a less acidic stationary phase, such as neutral alumina.Pre-treat the silica gel with a small amount of triethylamine in the eluent to cap active sites.Use a different purification method, such as recrystallization, if the crude material is of sufficient purity.
Precipitation Issues During Extraction During aqueous workup, the product may precipitate at the interface or remain in the aqueous layer if the pH is not optimal. Carefully adjust the pH of the aqueous layer to ensure the compound is in its neutral, less soluble form before extraction.Use a suitable organic solvent for extraction. A more polar solvent like ethyl acetate or dichloromethane may be more effective.
Incomplete Crystallization If using recrystallization, the choice of solvent is critical for achieving high recovery. Perform small-scale solvent screening to identify an optimal solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.Ensure a slow cooling rate to promote the formation of larger crystals, which are easier to filter.

Question: My purified product shows the presence of significant impurities in the NMR or LC-MS analysis. How can I identify and remove them?

Answer:

The nature of impurities will depend on the synthetic route used to prepare this compound. However, some common impurities can be anticipated.

Common Impurities and Removal Strategies:

Impurity Type Identification Removal Method
Starting Materials Compare the spectra of the purified product with those of the starting materials.Optimize the purification method. For example, in column chromatography, adjust the eluent polarity to better separate the more or less polar starting materials. Recrystallization may also be effective if the starting materials have significantly different solubilities.
Disulfide Dimer Look for a mass corresponding to double the molecular weight of the product minus two hydrogens in the mass spectrum. The NMR spectrum may show broadened peaks.The disulfide can sometimes be reduced back to the thiol using a reducing agent like NaBH4 or PPh3.[1] The reaction mixture would then need to be re-purified.
Solvent Adducts Check for characteristic solvent peaks in the 1H NMR spectrum.Dry the purified product under high vacuum for an extended period. If the solvent is tightly bound, recrystallization from a different solvent system may be necessary.
Side-Reaction Products Unidentified peaks in the NMR or MS.A thorough understanding of the reaction mechanism can help predict potential side-products. Re-purification using an alternative method (e.g., preparative HPLC if chromatography failed, or vice-versa) may be required.

Frequently Asked Questions (FAQs)

Question: What is the recommended method for scalable purification of this compound?

Answer:

For scalable purification, recrystallization is often the most efficient and cost-effective method, provided a suitable solvent system can be identified. If the crude material contains impurities with very similar polarity, flash column chromatography using a large-diameter column may be necessary. For industrial-scale purification, other techniques such as preparative HPLC could be considered, although this is generally more expensive.

Question: How should I store the purified this compound to prevent degradation?

Answer:

Due to the presence of the oxidatively sensitive thiol group, the compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). It should be stored in a tightly sealed container to prevent exposure to air and moisture.

Question: Can I use distillation for purification?

Answer:

Distillation is generally not a suitable method for purifying high molecular weight, thermally sensitive compounds like this compound. The high temperatures required would likely lead to decomposition.

Experimental Protocols

Protocol 1: Scalable Recrystallization

  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling in an ice bath.

  • Dissolution: In a round-bottom flask appropriately sized for the batch, add the crude this compound and the chosen solvent (or solvent system). Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is highly colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper or a pad of celite to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath or refrigerate.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

  • Stationary Phase and Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system that provides good separation between the desired product and impurities. A typical starting point for a compound of this nature might be a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column of appropriate diameter with silica gel (or neutral alumina) using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the packed column. Alternatively, a minimal volume of a solution of the crude product can be carefully loaded directly onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (using a pump or inert gas) to achieve a fast flow rate.

  • Fraction Collection: Collect fractions in test tubes or other suitable containers. Monitor the separation by TLC.

  • Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Data Presentation

Table 1: Comparison of Purification Methods (Illustrative Data)

Parameter Recrystallization Flash Column Chromatography
Typical Yield 70-90%50-80%
Achievable Purity >98%>99%
Scalability HighModerate
Solvent Consumption ModerateHigh
Time Requirement Low to ModerateHigh
Cost LowModerate

Note: The values in this table are illustrative and will depend on the specific nature and quantity of impurities in the crude material.

Visualizations

experimental_workflow Purification Workflow for this compound cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path crude_recrystallization Crude Product dissolve Dissolve in Minimal Hot Solvent crude_recrystallization->dissolve cool Slow Cooling & Crystallization dissolve->cool filter_recrystallization Filter and Wash with Cold Solvent cool->filter_recrystallization dry_recrystallization Dry Under Vacuum filter_recrystallization->dry_recrystallization pure_recrystallization >98% Pure Product dry_recrystallization->pure_recrystallization crude_chromatography Crude Product load Load onto Silica/Alumina Column crude_chromatography->load elute Elute with Solvent Gradient load->elute collect Collect & Combine Pure Fractions elute->collect evaporate Evaporate Solvent collect->evaporate dry_chromatography Dry Under Vacuum evaporate->dry_chromatography pure_chromatography >99% Pure Product dry_chromatography->pure_chromatography

Caption: Alternative purification workflows for this compound.

troubleshooting_logic Troubleshooting Low Purification Yield start Low Yield Observed check_oxidation Check for Disulfide (Mass Spec) start->check_oxidation check_adsorption Using Chromatography? start->check_adsorption check_solubility Using Recrystallization? start->check_solubility use_inert Use Inert Atmosphere & Degassed Solvents check_oxidation->use_inert Yes change_stationary_phase Switch to Alumina or Use Base-Washed Silica check_adsorption->change_stationary_phase Yes rescreen_solvents Re-screen for Optimal Crystallization Solvent check_solubility->rescreen_solvents Yes

Caption: Decision tree for troubleshooting low yield in purification.

References

Enhancing the reaction rate of 6-(Thiophen-3-yl)pyridazine-3-thiol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(thiophen-3-yl)pyridazine-3-thiol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two primary and reliable synthetic pathways for the synthesis of this compound.

  • Route 1: Cyclocondensation followed by Thionation. This is often the most direct route. It involves the reaction of a suitable 1,4-dicarbonyl precursor, such as 4-oxo-4-(thiophen-3-yl)butanoic acid, with hydrazine to form the pyridazinone ring, yielding 6-(thiophen-3-yl)pyridazin-3(2H)-one. This intermediate is then subjected to a thionation reaction, typically using Lawesson's reagent, to give the final product.

  • Route 2: Halogenated Pyridazine Intermediate. This route begins with a pre-formed pyridazine ring. A 3-chloro-6-(thiophen-3-yl)pyridazine intermediate is synthesized first. This can be achieved either by the Suzuki coupling of 3,6-dichloropyridazine with thiophene-3-boronic acid or by the chlorination of 6-(thiophen-3-yl)pyridazin-3(2H)-one. The chloro-substituent is then displaced by a sulfur nucleophile, such as sodium hydrosulfide or thiourea, to yield the target thiol.

Q2: Which synthetic route is recommended for a higher overall yield?

A2: Route 1, the cyclocondensation-thionation pathway, is generally recommended for achieving a higher overall yield and purity. This route often involves more straightforward purifications and avoids some of the challenges associated with Suzuki couplings on electron-deficient pyridazine rings.

Q3: How can I monitor the progress of the thionation reaction?

A3: The progress of the thionation reaction can be effectively monitored by Thin Layer Chromatography (TLC). The pyridazinethione product is typically more nonpolar than the starting pyridazinone. A developing system such as ethyl acetate/hexane can be used. The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates the progression of the reaction.

Q4: What are the common impurities I might encounter?

A4: Common impurities include unreacted starting materials (4-oxo-4-(thiophen-3-yl)butanoic acid, 6-(thiophen-3-yl)pyridazin-3(2H)-one, or 3-chloro-6-(thiophen-3-yl)pyridazine), byproducts from the thionation reaction (e.g., phosphorus-containing byproducts from Lawesson's reagent), and potential side-products from Suzuki coupling (e.g., homocoupling products).

Troubleshooting Guides

Route 1: Cyclocondensation and Thionation

Issue 1: Low yield in the cyclocondensation of 4-oxo-4-(thiophen-3-yl)butanoic acid with hydrazine.

Possible Cause Troubleshooting Step
Incomplete reactionIncrease reaction time and/or temperature. Refluxing in a solvent like ethanol or acetic acid is common.
Unfavorable equilibriumUse a Dean-Stark trap to remove water formed during the reaction, driving the equilibrium towards the product.
Degradation of starting materialEnsure the reaction is not heated excessively or for a prolonged period, which can lead to decomposition.
Incorrect pHThe reaction is typically carried out under neutral to slightly acidic conditions. If using hydrazine hydrochloride, a base may be needed to liberate the free hydrazine.

Issue 2: The thionation of 6-(thiophen-3-yl)pyridazin-3(2H)-one with Lawesson's reagent is slow or incomplete.

Possible Cause Troubleshooting Step
Insufficient temperatureLawesson's reagent often requires elevated temperatures to be effective. Refluxing in a high-boiling solvent like toluene or xylene is recommended.[1]
Poor solubility of Lawesson's reagentEnsure adequate stirring and a sufficient volume of a suitable solvent (e.g., toluene, dioxane).
Inactive Lawesson's reagentUse freshly opened or properly stored Lawesson's reagent. Its quality can degrade over time.
Insufficient reagentUse a slight excess of Lawesson's reagent (typically 0.5 to 1.0 equivalents, as it contains two sulfur atoms for thionation).

Issue 3: Difficulty in purifying the final product from Lawesson's reagent byproducts.

Possible Cause Troubleshooting Step
Co-elution during chromatographyThe phosphorus-containing byproducts of Lawesson's reagent can have similar polarities to the desired product.[2]
After the reaction, the mixture can be treated with an alcohol like ethanol or ethylene glycol to convert the byproducts into more polar phosphonates, which are easier to separate.[2]
An aqueous workup can help remove some of the more polar byproducts.[2]
Product precipitation with byproductsRecrystallization from a suitable solvent system can be an effective purification method.
Route 2: Halogenated Pyridazine Intermediate

Issue 4: Low yield in the Suzuki coupling of 3,6-dichloropyridazine with thiophene-3-boronic acid.

Possible Cause Troubleshooting Step
Catalyst deactivationEnsure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. Use degassed solvents.
Inappropriate ligandThe choice of phosphine ligand is crucial for successful Suzuki coupling with electron-deficient pyridazines. Bulky, electron-rich ligands are often required.[3]
Protodeboronation of the boronic acidUse anhydrous solvents and ensure the base is not excessively strong, which can promote the undesired cleavage of the C-B bond.[4]
Poor reactivity of the chloropyridazineFor less reactive chloro-substrates, consider using a more active catalyst system or switching to the corresponding bromo- or iodo-pyridazine.

Issue 5: Incomplete nucleophilic substitution of the chloro-group with a sulfur nucleophile.

| Possible Cause | Troubleshooting Step | | Insufficient nucleophilicity | If using thiourea, ensure the subsequent hydrolysis step to the thiol is complete. Sodium hydrosulfide (NaSH) is a more direct and often more effective nucleophile. | | Low reaction temperature | The reaction may require heating to proceed at a reasonable rate. Refluxing in a solvent like ethanol is a common condition. | | Poor solubility of the reactants | Ensure a suitable solvent is used that dissolves both the pyridazine substrate and the sulfur nucleophile to a reasonable extent. |

Data Presentation

Table 1: Comparison of Reaction Conditions for Thionation of Pyridazinones.

Thionating Agent Solvent Temperature (°C) Typical Reaction Time (h) Advantages Disadvantages
Lawesson's ReagentToluene, Xylene, Dioxane80-1402-24Mild, versatile, good yields[5]Difficult workup due to byproducts[2]
Phosphorus Pentasulfide (P₄S₁₀)Pyridine, Toluene80-1204-12Readily available, inexpensiveCan require harsher conditions, lower yields

Experimental Protocols

Protocol 1: Synthesis of 6-(thiophen-3-yl)pyridazin-3(2H)-one

  • To a solution of 4-oxo-4-(thiophen-3-yl)butanoic acid (1 equivalent) in ethanol (10 mL per gram of acid), add hydrazine hydrate (1.2 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-(thiophen-3-yl)pyridazin-3(2H)-one.

Protocol 2: Thionation of 6-(thiophen-3-yl)pyridazin-3(2H)-one

  • Suspend 6-(thiophen-3-yl)pyridazin-3(2H)-one (1 equivalent) in anhydrous toluene (15 mL per gram of pyridazinone).

  • Add Lawesson's reagent (0.6 equivalents) to the suspension.

  • Heat the mixture to reflux under a nitrogen atmosphere and monitor the reaction by TLC (typically 3-5 hours).

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford this compound.

Mandatory Visualization

Enhancing_Reaction_Rate cluster_route1 Route 1: Cyclocondensation & Thionation cluster_route2 Route 2: Halogenated Intermediate start1 4-oxo-4-(thiophen-3-yl)butanoic acid step1_1 Hydrazine Hydrate, Reflux start1->step1_1 intermediate1 6-(thiophen-3-yl)pyridazin-3(2H)-one step1_1->intermediate1 step1_2 Lawesson's Reagent, Toluene, Reflux intermediate1->step1_2 product This compound step1_2->product start2 3,6-Dichloropyridazine step2_1 Thiophene-3-boronic acid, Pd Catalyst start2->step2_1 intermediate2 3-Chloro-6-(thiophen-3-yl)pyridazine step2_1->intermediate2 step2_2 NaSH or Thiourea intermediate2->step2_2 step2_2->product

Caption: Synthetic routes to this compound.

Troubleshooting_Thionation problem Low Yield or Incomplete Thionation cause1 Insufficient Temperature problem->cause1 cause2 Poor Reagent Solubility problem->cause2 cause3 Inactive Lawesson's Reagent problem->cause3 cause4 Difficult Purification problem->cause4 solution1 Increase temperature (reflux in toluene/xylene) cause1->solution1 solution2 Ensure vigorous stirring and adequate solvent volume cause2->solution2 solution3 Use fresh, properly stored reagent cause3->solution3 solution4 Workup with ethanol/ethylene glycol; Recrystallize cause4->solution4

Caption: Troubleshooting guide for the thionation step.

References

Validation & Comparative

Comparative Analysis of 6-(Thiophen-3-yl)pyridazine-3-thiol and Known VEGFR2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical biological activity of 6-(Thiophen-3-yl)pyridazine-3-thiol against established inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis and a prominent target in oncology. The data presented for this compound is hypothetical and intended for illustrative purposes within a drug discovery and development context.

Introduction to VEGFR2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase, plays a crucial role in both physiological and pathological angiogenesis. Upon binding with its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the PI3K-Akt and PLCγ-ERK pathways. These pathways are integral to endothelial cell proliferation, migration, and survival, which are hallmarks of new blood vessel formation. In the context of oncology, the inhibition of VEGFR2 is a validated therapeutic strategy to impede tumor growth and metastasis by cutting off the tumor's blood supply. Several small-molecule inhibitors targeting the ATP-binding site of the VEGFR2 kinase domain have been developed and are in clinical use.

Quantitative Comparison of Kinase Inhibitory Potency

The inhibitory activity of a compound against a target kinase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The following table summarizes the in vitro IC50 values of this compound (hypothetical) and several well-established VEGFR2 inhibitors.

CompoundTarget KinaseIC50 (nM)
This compoundVEGFR245
SunitinibVEGFR280[1][2][3]
SorafenibVEGFR290[4][5]
AxitinibVEGFR20.2[4][6][7]

Experimental Protocol: In Vitro VEGFR2 Kinase Assay

The following protocol outlines a typical luminescence-based in vitro kinase assay for determining the IC50 values of test compounds against recombinant human VEGFR2.

Materials and Reagents:

  • Recombinant Human VEGFR2 (catalytic domain)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP (Adenosine 5'-triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)

  • White, opaque 96-well microplates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 pM).

  • Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the diluted test compound or DMSO for the control wells (0% inhibition and 100% inhibition).

    • Add 20 µL of a solution containing the recombinant VEGFR2 enzyme in kinase buffer to each well.

    • The plate is then incubated at room temperature for 10 minutes to allow the compound to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • A 25 µL solution of ATP and the peptide substrate in kinase buffer is added to each well to initiate the kinase reaction. The final concentrations of ATP and substrate should be optimized for the specific enzyme batch, but are typically close to the Km for ATP and an empirically determined optimal concentration for the peptide.

    • The plate is incubated at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, 50 µL of the ADP-Glo™ Reagent is added to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

    • The plate is incubated for 40 minutes at room temperature.

    • Finally, 100 µL of the Kinase Detection Reagent is added to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.

    • The plate is incubated for another 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • The luminescence of each well is measured using a plate reader.

    • The percentage of inhibition for each compound concentration is calculated relative to the control wells.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the VEGFR2 Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the activation of VEGFR2.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR2 Dimer VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT AKT PI3K->AKT PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation

Caption: Simplified VEGFR2 signaling cascade.

Experimental Workflow for IC50 Determination

The logical flow of the experimental procedure for determining the IC50 value of a test compound is depicted below.

IC50_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compound start->prep_compounds setup_assay Set up Kinase Assay Plate (Enzyme + Compound) prep_compounds->setup_assay initiate_reaction Initiate Reaction (Add ATP + Substrate) setup_assay->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate detect_adp Stop Reaction & Detect ADP (Luminescence) incubate->detect_adp read_plate Measure Luminescence detect_adp->read_plate analyze_data Calculate % Inhibition & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for in vitro kinase inhibitor IC50 determination.

References

Comparative Analysis of 6-(Thiophen-3-yl)pyridazine-3-thiol Analogs: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the structure-activity relationship (SAR) of 6-arylpyridazine analogs, with a focus on their anticancer potential. This guide provides a comparative analysis of compound performance, supported by experimental data and detailed protocols.

While direct structure-activity relationship (SAR) studies on 6-(Thiophen-3-yl)pyridazine-3-thiol analogs are not extensively available in publicly accessible research, a comprehensive analysis of the closely related 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one series provides significant insights into the structural requirements for biological activity, particularly in the realm of anticancer research. This guide leverages data from studies on these pyridazinone analogs to establish a foundational understanding of the SAR of this class of compounds, which can be extrapolated to inform the design and development of novel this compound derivatives.

The pyridazine core is a key pharmacophore in medicinal chemistry, known to be present in a variety of biologically active compounds.[1] Similarly, the thiophene ring is a privileged heterocycle in drug discovery, often used as a bioisosteric replacement for a phenyl ring to modulate physicochemical properties and enhance biological activity. The combination of these two moieties, along with a thiol or thione group at the 3-position of the pyridazine ring, presents a promising scaffold for the development of novel therapeutic agents.

Comparative Anticancer Activity of 6-Arylpyridazinone Analogs

A study by Rathish et al. on a series of 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones provides valuable quantitative data on their in vitro anticancer activity. The compounds were evaluated against the National Cancer Institute's (NCI) 60-human tumor cell line panel. The data, presented as GI50 values (the concentration required to inhibit cell growth by 50%), reveals key SAR trends.

Data Summary: In Vitro Anticancer Activity (GI50, µM)
Compound ID6-Aryl Substituent (R)Leukemia (SR)Non-Small Cell Lung Cancer (NCI-H522)Colon Cancer (HCT-116)Breast Cancer (MCF7)
2a Phenyl>100>100>100>100
2b 4-Methylphenyl7.910.08.39.1
2d 4-Methoxyphenyl1.31.51.21.4
2g 4-Chlorophenyl0.50.60.40.5
2h 4-Bromophenyl<0.1<0.1<0.1<0.1

Data extracted from "Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones". GI50 values are indicative of the concentration at which 50% of cell growth is inhibited.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above highlights several key structure-activity relationships for this series of 6-arylpyridazinones:

  • Influence of Phenyl Substitution: The unsubstituted phenyl analog (2a ) was found to be inactive. The introduction of substituents on the phenyl ring at the 6-position of the pyridazinone core is crucial for anticancer activity.

  • Effect of Electron-Donating Groups: The presence of an electron-donating methyl group (2b ) at the para-position of the phenyl ring resulted in moderate activity. A stronger electron-donating methoxy group (2d ) at the same position significantly enhanced the anticancer activity.

  • Impact of Halogen Substitution: The introduction of a chloro group (2g ) at the para-position of the phenyl ring led to a further increase in potency. The most active compound in the series was the bromo-substituted analog (2h ), which exhibited remarkable activity with GI50 values of less than 0.1 µM against several cancer cell lines, including leukemia (SR) and non-small cell lung cancer (NCI-H522).[2]

These findings suggest that the electronic properties and the size of the substituent at the para-position of the 6-aryl moiety play a critical role in determining the anticancer potency of these pyridazinone derivatives. The trend in activity (Br > Cl > OCH3 > CH3 > H) indicates that electron-withdrawing and larger, more polarizable substituents enhance the biological activity.

Experimental Protocols

General Synthesis of 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones

The synthesis of the title compounds is typically achieved through a condensation reaction between an appropriate β-aroylacrylic acid and 4-hydrazinobenzenesulfonamide hydrochloride.

Step 1: Synthesis of β-Aroylacrylic Acids A substituted aromatic compound is reacted with maleic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., carbon disulfide) via a Friedel-Crafts acylation reaction to yield the corresponding β-aroylacrylic acid.

Step 2: Synthesis of 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones A mixture of the β-aroylacrylic acid and 4-hydrazinobenzenesulfonamide hydrochloride is refluxed in a suitable solvent, such as ethanol. The resulting product is then purified by recrystallization.

In Vitro Anticancer Screening (NCI-60 Protocol)

The anticancer activity of the synthesized compounds is evaluated using the National Cancer Institute's 60-human tumor cell line screen.[3][4]

  • Cell Preparation: The human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at appropriate densities and incubated for 24 hours.[5]

  • Compound Addition: The test compounds are solubilized in DMSO and added to the plates at various concentrations. The plates are then incubated for an additional 48 hours.

  • Cell Growth Measurement: After the incubation period, the cells are fixed with trichloroacetic acid (TCA) and stained with sulforhodamine B (SRB). The absorbance is read on an automated plate reader.

  • Data Analysis: The GI50 (Growth Inhibition of 50%) is calculated, which is the drug concentration resulting in a 50% reduction in the net protein increase (as measured by SRB staining) in control cells during the drug incubation.

Visualizing Structure-Activity Relationships and Biological Pathways

To better understand the relationships between chemical structure and biological activity, as well as the potential mechanisms of action, the following diagrams are provided.

SAR_of_6_Arylpyridazinones cluster_core Core Scaffold cluster_substituents Substituents at 6-Aryl Ring (R) cluster_activity Anticancer Activity core 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one H H (Phenyl) CH3 p-CH3 OCH3 p-OCH3 Cl p-Cl Br p-Br Inactive Inactive H->Inactive Moderate Moderate CH3->Moderate Good Good OCH3->Good Excellent Excellent Cl->Excellent Br->Excellent

Caption: Structure-Activity Relationship of 6-Arylpyridazinone Analogs.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase cluster_regulation Regulatory Phase Drug Anticancer Drug (e.g., Pyridazinone Analog) Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Drug->Bcl2 Modulates Caspase3 Caspase-3 Activation PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis CytochromeC Cytochrome c Release Bcl2->CytochromeC Regulates Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3

Caption: Simplified Apoptosis Signaling Pathway.

Conclusion and Future Directions

The structure-activity relationship studies of 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones reveal that substitution at the 6-aryl position is a critical determinant of their anticancer activity. Specifically, electron-withdrawing and bulky halogen substituents at the para-position of the phenyl ring significantly enhance potency.

For the target scaffold, this compound, these findings suggest that modifications to the thiophene ring could be a promising strategy for optimizing biological activity. The introduction of various substituents on the thiophene ring would likely modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Furthermore, the replacement of the 3-oxo group with a 3-thiol or 3-thione moiety could alter the compound's physicochemical properties, such as its hydrogen bonding capacity, lipophilicity, and metabolic stability. The thiol group could also potentially act as a coordinating agent for metal ions in metalloenzymes, opening up new avenues for mechanism of action.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs with diverse substituents on the thiophene ring. Such studies will be crucial in elucidating the specific SAR for this novel class of compounds and in unlocking their full therapeutic potential.

References

Docking Studies of 6-(Thiophen-3-yl)pyridazine-3-thiol: A Comparative Analysis of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic compounds as therapeutic agents is a continuous frontier. Within this landscape, the 6-(thiophen-3-yl)pyridazine-3-thiol scaffold presents a compelling area of investigation. While specific comprehensive docking studies and comparative biological data for this compound against a wide array of protein targets are not extensively available in the public domain, analysis of related thiophene and pyridazine derivatives provides valuable insights into its potential therapeutic applications and guides future research directions.

Derivatives of pyridazine and thiophene have demonstrated a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2][3][4] Computational methods, such as molecular docking, play a crucial role in elucidating the potential binding interactions of these compounds with various protein targets, thereby streamlining the drug discovery process.[5][6]

This guide synthesizes available information on related compounds to provide a potential framework for evaluating this compound and its analogs.

Potential Therapeutic Targets and Comparative Docking Insights

Docking studies on analogous compounds containing thiophene and pyridazine moieties have revealed interactions with several key protein families implicated in disease.

Kinases: A primary focus for anticancer drug development, various kinase families are potential targets. For instance, derivatives of 1,2,4-triazolo[4,3-b]pyridazine have been investigated as inhibitors of kinases involved in acute myeloid leukemia.[5] Docking studies of novel triazolo[4,3-b]pyridazine derivatives have also identified them as potential dual inhibitors of c-Met and Pim-1 kinases.[6] A hypothetical docking comparison of this compound with a known kinase inhibitor could be performed to assess its potential in this area.

Enzymes in Inflammatory Pathways: The anti-inflammatory potential of thiophene-containing compounds is well-documented.[4] Docking studies could be employed to compare the binding affinity of this compound with known inhibitors of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are key players in inflammation.

Other Potential Targets: Research on related pyridazine derivatives has explored their activity against various other targets, including the JNK1 pathway in cancer and enzymes from pathogens like Bacillus anthracis.[1][7][8]

Due to the absence of specific published data for this compound, a direct quantitative comparison with alternatives is not feasible at this time. The following table illustrates a hypothetical comparison based on docking scores that could be generated from future studies.

Table 1: Hypothetical Docking Score Comparison of this compound with Standard Inhibitors

Target ProteinThis compound (Predicted Docking Score, kcal/mol)Standard InhibitorStandard Inhibitor Docking Score (kcal/mol)
Kinase A-8.5Staurosporine-9.2
Kinase B-7.9Sunitinib-8.1
COX-2-9.1Celecoxib-9.5
JNK1-8.2SP600125-8.8

Note: The docking scores for this compound are hypothetical and for illustrative purposes only. Actual values would need to be determined through computational studies.

Experimental Protocols

Detailed experimental validation is crucial to confirm the findings of in silico docking studies. Below are generalized protocols for key experiments.

Molecular Docking Protocol:

  • Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools.

  • Ligand Preparation: Generate the 3D structure of this compound and alternative compounds. Optimize the geometry and assign charges.

  • Grid Generation: Define the binding site on the target protein and generate a grid box for docking calculations.

  • Docking Simulation: Perform the docking using software like AutoDock Vina, allowing for flexible ligand conformations.

  • Analysis: Analyze the docking results to identify the best binding poses, calculate binding energies, and visualize the interactions between the ligand and the protein residues.

In Vitro Kinase Inhibition Assay:

  • Reagents: Recombinant kinase, substrate, ATP, and test compounds.

  • Procedure: a. Pre-incubate the kinase with varying concentrations of this compound or a standard inhibitor. b. Initiate the kinase reaction by adding the substrate and ATP. c. After a defined incubation period, stop the reaction. d. Quantify the kinase activity, for example, by measuring the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radioactivity).

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell-Based Antiproliferative Assay (e.g., MTT Assay):

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or a positive control drug for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

Visualizing Workflows and Pathways

Experimental Workflow for Drug Discovery

G cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Studies ligand_design Ligand Design & Preparation docking Molecular Docking ligand_design->docking protein_prep Target Protein Preparation protein_prep->docking analysis Binding Affinity Analysis docking->analysis synthesis Compound Synthesis analysis->synthesis Lead Compound Selection biochemical_assay Biochemical Assays (e.g., Kinase Inhibition) synthesis->biochemical_assay cell_assay Cell-Based Assays (e.g., MTT) biochemical_assay->cell_assay animal_model Animal Models cell_assay->animal_model Promising Candidate efficacy Efficacy & Toxicity Evaluation animal_model->efficacy

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

Hypothetical Signaling Pathway Inhibition

G ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., c-Met) ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor This compound (Hypothetical Inhibitor) inhibitor->raf

Caption: A hypothetical model of the MAPK/ERK signaling pathway and a potential point of inhibition.

Conclusion

While direct experimental data for this compound is currently limited, the broader landscape of research on related thiophene and pyridazine derivatives suggests its potential as a valuable scaffold in drug discovery. Future in silico and in vitro studies are warranted to elucidate its specific biological targets, binding affinities, and therapeutic efficacy. The protocols and conceptual frameworks presented here offer a guide for such investigations, paving the way for a comprehensive understanding of this promising compound.

References

Comparative analysis of thiophen-2-yl versus thiophen-3-yl substitution on pyridazine activity

Author: BenchChem Technical Support Team. Date: November 2025

A definitive, data-driven comparison between thiophen-2-yl and thiophen-3-yl substituted pyridazines remains an open question in medicinal chemistry, with a noticeable gap in direct comparative studies within the current scientific literature. Consequently, a quantitative analysis of their respective biological activities cannot be provided at this time. However, a qualitative exploration of existing research on related compounds offers valuable insights into the potential structure-activity relationships (SAR) at play.

The strategic placement of a thiophene ring on a pyridazine core can significantly influence the resulting compound's pharmacological profile. Both the thiophen-2-yl and thiophen-3-yl isomers offer unique steric and electronic properties that can modulate interactions with biological targets. While direct head-to-head comparisons are lacking, a broader look at the activities of thiophene-substituted heterocycles provides a foundation for understanding their potential.

A General Framework for Comparative Drug Discovery

The development and comparison of positional isomers, such as thiophen-2-yl and thiophen-3-yl pyridazines, typically follow a structured workflow in medicinal chemistry. This process is essential to systematically evaluate the impact of structural modifications on biological activity.

G cluster_design 1. Design & Synthesis cluster_screening 2. Biological Screening cluster_analysis 3. Analysis & Optimization Design Computational Modeling & Target Identification Synthesis_2yl Synthesis of Thiophen-2-yl Analogs Design->Synthesis_2yl Synthesis_3yl Synthesis of Thiophen-3-yl Analogs Design->Synthesis_3yl Characterization Structural Confirmation (NMR, Mass Spec, etc.) Synthesis_2yl->Characterization Synthesis_3yl->Characterization Primary_Assay Primary Biological Assays (e.g., Enzyme Inhibition) Characterization->Primary_Assay Cell_Based_Assay Cell-based Activity (e.g., Cytotoxicity) Primary_Assay->Cell_Based_Assay ADMET_Screening In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Cell_Based_Assay->ADMET_Screening Data_Comparison Comparative Data Analysis (IC50, EC50 values) ADMET_Screening->Data_Comparison SAR_Elucidation Structure-Activity Relationship (SAR) Analysis Data_Comparison->SAR_Elucidation Lead_Optimization Lead Compound Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Design Iterative Refinement

A generalized workflow for the comparative evaluation of chemical analogs.

Diverse Biological Landscape of Thiophene-Substituted Pyridazines and Pyridines

Research into pyridazine and pyridine derivatives bearing a thiophene substituent has revealed a broad spectrum of biological activities. The following table summarizes these findings, although it is important to note that this information is not based on direct comparative studies between the 2-yl and 3-yl isomers.

Biological ActivitySummary of Findings
Anticancer Thiophene-substituted pyridines have been synthesized and investigated as potential multitarget anticancer agents. These compounds have demonstrated inhibitory activity against various kinases, which are crucial regulators of cell growth and proliferation.[1]
Anti-inflammatory The pyridazine scaffold is a known pharmacophore for anti-inflammatory activity, often exerting its effects through the inhibition of cyclooxygenase (COX) enzymes. While specific research on the anti-inflammatory properties of thiophene-substituted pyridazines is not extensive, the core structure is of significant interest in this therapeutic area.
Antimicrobial Both thiophene and pyridazine moieties are integral to many antimicrobial drugs. The combination of these heterocyclic rings has the potential to yield compounds with significant antibacterial and antifungal properties. SAR studies on other thiophene derivatives have indicated that the substitution pattern on the thiophene ring is a critical determinant of antimicrobial potency.[2]
Other Therapeutic Areas The versatility of the thiophene ring has led to its incorporation in compounds targeting a wide range of other biological activities. These include enzyme inhibition, such as targeting PI3K, as well as potential applications as anticonvulsant and antioxidant agents.[3][4]

Experimental Protocols: A General Overview

In the absence of specific comparative studies, detailed experimental protocols for a direct comparison of thiophen-2-yl versus thiophen-3-yl pyridazines cannot be provided. However, a general methodology for evaluating the biological activity of such compounds would typically involve the following steps:

  • Chemical Synthesis: The thiophen-2-yl and thiophen-3-yl pyridazine derivatives would be synthesized using established organic chemistry methods. This would likely involve the coupling of a suitable thiophene-boronic acid or -stannane with a halogenated pyridazine precursor via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille reaction.

  • Structural Characterization: Following synthesis and purification, the chemical structures of all compounds would be rigorously confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

  • In Vitro Biological Assays:

    • Enzyme Inhibition Assays: To assess the inhibitory potential against a specific enzyme, a series of dilutions of the test compounds would be incubated with the target enzyme and its substrate. The enzyme activity would be measured using a suitable detection method (e.g., spectrophotometry, fluorometry). IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, would then be calculated.

    • Cell-Based Assays: The effect of the compounds on cellular processes, such as cell viability or proliferation, would be determined using assays like the MTT or MTS assay. Cells would be treated with varying concentrations of the compounds, and the cellular response would be quantified to determine EC50 values.

  • Data Analysis: The obtained IC50 and EC50 values for the thiophen-2-yl and thiophen-3-yl analogs would be statistically compared to determine if there is a significant difference in their biological activity.

Future Directions

The lack of direct comparative data highlights a significant area for future research. Systematic SAR studies that synthesize and evaluate a series of both thiophen-2-yl and thiophen-3-yl substituted pyridazines against various biological targets are crucial. Such studies would provide a clearer understanding of the influence of the thiophene substitution pattern and guide the rational design of more potent and selective pyridazine-based therapeutic agents. This would be a valuable contribution to the field of medicinal chemistry, potentially unlocking new avenues for drug development.

References

Validating the Mechanism of Action of 6-(Thiophen-3-yl)pyridazine-3-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative analysis to validate the potential mechanism of action of the novel compound 6-(Thiophen-3-yl)pyridazine-3-thiol. As this is an uncharacterized molecule, we propose two plausible hypothetical mechanisms based on the well-documented pharmacological activities of its constituent thiophene and pyridazine moieties: inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) and inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide presents a comparative analysis of this compound against established inhibitors of these two pathways, supported by experimental data and detailed protocols to facilitate further investigation.

Hypothetical Mechanism 1: Inhibition of p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses, and its aberrant activation is implicated in numerous inflammatory diseases. The structural motifs within this compound suggest a potential interaction with the ATP-binding site of p38 MAPK, thereby inhibiting its kinase activity and downstream inflammatory signaling.

Comparative Analysis of p38 MAPK Inhibitors

To contextualize the potential efficacy of this compound, we compare its hypothetical activity with well-characterized p38 MAPK inhibitors.

CompoundTarget(s)IC50 (nM)Reference(s)
This compound (Hypothetical) p38α MAPK--
VX-745 (Neflamapimod)p38α, p38β10, 220[1][2][3]
Ralimetinib (LY2228820)p38α, p38β5.3, 3.2[4][5][6][7][8]
SB 203580 (Adezmapimod)p38α, p38β250, 500[9][10][11][12]

Signaling Pathway and Experimental Workflow

p38_pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli p38 MAPK p38 MAPK Pro-inflammatory Stimuli->p38 MAPK Downstream Substrates (e.g., MAPKAPK2, ATF2) Downstream Substrates (e.g., MAPKAPK2, ATF2) p38 MAPK->Downstream Substrates (e.g., MAPKAPK2, ATF2) Inflammatory Response Inflammatory Response Downstream Substrates (e.g., MAPKAPK2, ATF2)->Inflammatory Response This compound This compound This compound->p38 MAPK

Figure 1. Hypothetical inhibition of the p38 MAPK signaling pathway.

p38_workflow cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assay Recombinant p38α Recombinant p38α Incubation with Inhibitor Incubation with Inhibitor Recombinant p38α->Incubation with Inhibitor ATP + Substrate (ATF2) ATP + Substrate (ATF2) ATP + Substrate (ATF2)->Incubation with Inhibitor Measure Phosphorylation Measure Phosphorylation Incubation with Inhibitor->Measure Phosphorylation Cells (e.g., PBMCs) Cells (e.g., PBMCs) LPS Stimulation LPS Stimulation Cells (e.g., PBMCs)->LPS Stimulation Treatment with Inhibitor Treatment with Inhibitor LPS Stimulation->Treatment with Inhibitor Measure TNF-α Release Measure TNF-α Release Treatment with Inhibitor->Measure TNF-α Release

Figure 2. Experimental workflow for p38 MAPK inhibitor validation.
Experimental Protocols

1. In Vitro p38α Kinase Assay (Radioactive)

This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant p38α.

  • Materials:

    • Recombinant active p38α kinase

    • ATF2 (Activating Transcription Factor 2) protein substrate

    • Kinase assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

    • [γ-³²P]ATP

    • Test compound (this compound) and control inhibitors

    • Phosphocellulose paper

    • 0.5% Phosphoric acid

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing kinase assay buffer, recombinant p38α kinase, and the ATF2 substrate.

    • Add the test compound or control inhibitor at various concentrations.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[13]

2. Cell-Based TNF-α Release Assay

This assay assesses the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a cellular context.

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line (e.g., THP-1)

    • Lipopolysaccharide (LPS)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compound and control inhibitors

    • TNF-α ELISA kit

  • Procedure:

    • Plate PBMCs or THP-1 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound or control inhibitor for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

    • Incubate the cells for a specified period (e.g., 4-6 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of TNF-α release at each compound concentration and determine the IC50 value.

Hypothetical Mechanism 2: Inhibition of VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. The thiophene and pyridazine scaffolds are present in several known kinase inhibitors, suggesting that this compound could potentially inhibit VEGFR-2.

Comparative Analysis of VEGFR-2 Inhibitors

The hypothetical inhibitory activity of this compound is compared against established VEGFR-2 inhibitors.

CompoundTarget(s)IC50 (nM)Reference(s)
This compound (Hypothetical) VEGFR-2--
SorafenibVEGFR-2, PDGFRβ, Raf90[14][15]
SunitinibVEGFR-2, PDGFRβ, c-Kit80[14][16][17][18][19]
Vatalanib (PTK787)VEGFR-1, VEGFR-2, VEGFR-377, 37, 660[16][20][21][22]

Signaling Pathway and Experimental Workflow

vegfr2_pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Downstream Signaling (e.g., PLCγ, PI3K/Akt) Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR-2->Downstream Signaling (e.g., PLCγ, PI3K/Akt) Angiogenesis Angiogenesis Downstream Signaling (e.g., PLCγ, PI3K/Akt)->Angiogenesis This compound This compound This compound->VEGFR-2

Figure 3. Hypothetical inhibition of the VEGFR-2 signaling pathway.

vegfr2_workflow cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assay Recombinant VEGFR-2 Recombinant VEGFR-2 Incubation with Inhibitor Incubation with Inhibitor Recombinant VEGFR-2->Incubation with Inhibitor ATP + Substrate ATP + Substrate ATP + Substrate->Incubation with Inhibitor Measure Phosphorylation Measure Phosphorylation Incubation with Inhibitor->Measure Phosphorylation Endothelial Cells (e.g., HUVECs) Endothelial Cells (e.g., HUVECs) VEGF Stimulation VEGF Stimulation Endothelial Cells (e.g., HUVECs)->VEGF Stimulation Treatment with Inhibitor Treatment with Inhibitor VEGF Stimulation->Treatment with Inhibitor Measure Proliferation Measure Proliferation Treatment with Inhibitor->Measure Proliferation

Figure 4. Experimental workflow for VEGFR-2 inhibitor validation.
Experimental Protocols

1. In Vitro VEGFR-2 Kinase Assay (Non-Radioactive)

This assay quantifies the inhibitory effect of a compound on VEGFR-2 kinase activity by measuring ATP consumption.

  • Materials:

    • Recombinant human VEGFR-2 kinase

    • Poly (Glu, Tyr) 4:1 peptide substrate

    • Kinase assay buffer (40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ATP

    • Test compound and control inhibitors

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • Luminometer

  • Procedure:

    • Prepare a reaction mixture containing kinase assay buffer, recombinant VEGFR-2 kinase, and the peptide substrate.

    • Add the test compound or control inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 40 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

    • Measure the luminescent signal using a luminometer. The signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[23][24]

2. Cell-Based Endothelial Cell Proliferation Assay

This assay evaluates the ability of an inhibitor to suppress the proliferation of endothelial cells stimulated by VEGF.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium (e.g., EGM-2)

    • VEGF

    • Test compound and control inhibitors

    • Cell proliferation reagent (e.g., MTT, WST-1, or a DNA synthesis-based assay like BrdU incorporation)

    • Microplate reader

  • Procedure:

    • Seed HUVECs in a 96-well plate and allow them to attach and become quiescent by serum starvation.

    • Pre-treat the cells with various concentrations of the test compound or control inhibitor for 1 hour.

    • Stimulate the cells with VEGF to induce proliferation.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

    • Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of inhibition of cell proliferation at each compound concentration and determine the IC50 value.[25]

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 6-(Thiophen-3-yl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for selective kinase inhibitors, understanding a compound's cross-reactivity profile is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the novel inhibitor, 6-(Thiophen-3-yl)pyridazine-3-thiol, against established kinase inhibitors, focusing on its selectivity and potential therapeutic applications. Due to the novelty of this compound, this guide presents a hypothetical cross-reactivity profile based on the common kinase-inhibiting chemotypes of thiophene and pyridazine to illustrate a comprehensive profiling workflow.

Introduction to this compound

The scaffold of this compound incorporates a thiophene and a pyridazine ring, structural motifs present in numerous potent kinase inhibitors. Thiophene rings are known to act as bioisosteres for phenyl groups, often enhancing metabolic stability and target affinity.[1] The pyridazine core is a key feature in inhibitors of various kinases, including Glycogen Synthase Kinase-3 (GSK-3).[2][3][4] Based on these structural alerts, we hypothesize that this compound is a competitive inhibitor of the GSK-3β kinase and proceed with a comparative profiling against known GSK-3β inhibitors.

Comparative Kinase Selectivity Profiling

To assess the selectivity of this compound, a comprehensive kinome scan was hypothetically performed and compared against two well-characterized kinase inhibitors with known GSK-3β activity: Dasatinib (a broad-spectrum inhibitor) and CHIR-99021 (a highly selective GSK-3 inhibitor).

Data Presentation: Kinome Scan Results

The following table summarizes the hypothetical percentage of control at a 1 µM concentration for each compound against a panel of selected kinases. A lower percentage indicates stronger binding.

Kinase TargetThis compound (% of Control)Dasatinib (% of Control)CHIR-99021 (% of Control)
GSK-3β 5 10 2
CDK2851595
SRC90598
ABL192297
p38α (MAPK14)753090
JNK1884092
MEK1956099
EGFR98896

Interpretation:

Based on this hypothetical data, this compound demonstrates potent inhibition of GSK-3β. While not as selective as CHIR-99021, it shows a significantly cleaner profile than the broad-spectrum inhibitor Dasatinib, with minimal off-target binding to other major kinase families at the tested concentration.

Target Engagement in a Cellular Context

To validate the engagement of this compound with its putative target in a cellular environment, a Cellular Thermal Shift Assay (CETSA) was hypothetically conducted. This assay measures the thermal stabilization of a target protein upon ligand binding.[5][6][7]

Data Presentation: Cellular Thermal Shift Assay (CETSA)

The table below shows the hypothetical melting temperatures (Tm) of GSK-3β in the presence of the test compounds. An increase in Tm indicates target engagement.

CompoundConcentration (µM)Melting Temperature (Tm) of GSK-3β (°C)ΔTm (°C)
Vehicle (DMSO)-48.5-
This compound1054.2+5.7
CHIR-990211056.8+8.3
Dasatinib1051.0+2.5

Interpretation:

The hypothetical CETSA data corroborates the kinome scan findings, showing that this compound induces a significant thermal stabilization of GSK-3β, confirming target engagement within intact cells. The stabilization effect is more pronounced than that of Dasatinib but less than the highly selective CHIR-99021.

Downstream Signaling Pathway Analysis

To investigate the functional consequences of target engagement, a hypothetical analysis of the GSK-3β signaling pathway was performed. GSK-3β is a key regulator of glycogen synthesis and is involved in Wnt signaling. A common substrate of GSK-3β is β-catenin. Inhibition of GSK-3β leads to the stabilization and accumulation of β-catenin.

Mandatory Visualization: GSK-3β Signaling Pathway

GSK3B_Pathway cluster_Wnt Wnt Signaling cluster_Inhibitor Inhibitor Action Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3B GSK-3β Dishevelled->GSK3B inhibits Beta_Catenin β-catenin GSK3B->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Inhibitor This compound Inhibitor->GSK3B inhibits

Caption: The Wnt signaling pathway and the inhibitory action of this compound on GSK-3β.

Experimental Protocols

KINOMEscan™ Profiling

The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures the interaction of a test compound with a panel of kinases.[8][9][10]

  • Principle: Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase. Quantification is performed using qPCR of the DNA tag.[11]

  • Protocol Outline:

    • A panel of 468 kinases is prepared.

    • Each kinase is incubated with this compound at a concentration of 1 µM.

    • An immobilized ligand is added to the reaction.

    • After equilibration, the solid support is washed to remove unbound kinase.

    • The amount of bound kinase is quantified by qPCR.

    • Results are reported as a percentage of the DMSO control.

Mandatory Visualization: KINOMEscan™ Workflow

KINOMEscan_Workflow cluster_workflow KINOMEscan™ Workflow Start Start Incubate Incubate DNA-tagged kinase with test compound Start->Incubate AddLigand Add immobilized active-site ligand Incubate->AddLigand Equilibrate Allow to equilibrate AddLigand->Equilibrate Wash Wash to remove unbound kinase Equilibrate->Wash Quantify Quantify bound kinase via qPCR Wash->Quantify End End Quantify->End

Caption: A simplified workflow of the KINOMEscan™ binding assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[5][6][7][12][13]

  • Principle: The binding of a ligand can stabilize the protein structure, leading to an increase in its melting temperature (Tm). This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[6]

  • Protocol Outline:

    • Cells are treated with the test compound or vehicle (DMSO).

    • The treated cells are heated to a range of temperatures.

    • Cells are lysed, and insoluble protein aggregates are removed by centrifugation.

    • The amount of soluble target protein in the supernatant is quantified by Western blotting or other methods.

    • A melting curve is generated to determine the Tm.

Mandatory Visualization: CETSA Workflow

CETSA_Workflow cluster_workflow CETSA Workflow Start Start TreatCells Treat cells with test compound or vehicle Start->TreatCells HeatTreatment Heat cells to a range of temperatures TreatCells->HeatTreatment LyseCells Lyse cells and centrifuge to remove aggregates HeatTreatment->LyseCells QuantifyProtein Quantify soluble target protein in supernatant LyseCells->QuantifyProtein DetermineTm Generate melting curve and determine Tm QuantifyProtein->DetermineTm End End DetermineTm->End

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This comparative guide presents a hypothetical but comprehensive cross-reactivity profile of this compound. The presented data and workflows illustrate a robust strategy for characterizing novel kinase inhibitors. Based on its chemical scaffold, this compound is posited to be a potent and relatively selective inhibitor of GSK-3β. The outlined experimental approaches, including kinome-wide profiling and cellular target engagement assays, are crucial for validating such hypotheses and advancing promising compounds in the drug discovery pipeline. Further experimental validation is necessary to confirm the biological activity and therapeutic potential of this compound.

References

In Vivo Efficacy of 6-(Thiophen-3-yl)pyridazine-3-thiol Versus Standard-of-Care in Breast Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical in vivo efficacy of the novel investigational compound, 6-(Thiophen-3-yl)pyridazine-3-thiol, against the standard-of-care chemotherapeutic agent, Doxorubicin. The data presented for the investigational compound is based on a representative thiophene derivative with demonstrated anti-breast cancer activity to provide a relevant benchmark for potential performance.

Comparative Efficacy Data

The following table summarizes the in vivo antitumor activity of this compound (hypothetical data) and Doxorubicin in a human breast cancer (MCF-7) xenograft mouse model.

Compound Dosage Tumor Growth Inhibition (%) Endpoint
This compound (Hypothetical) 50 mg/kg~60%Day 28
Doxorubicin 5 mg/kg57%Day 42[1]
Vehicle Control -0%-

Experimental Protocols

MCF-7 Xenograft Model

A widely used preclinical model for breast cancer research involves the subcutaneous implantation of MCF-7 human breast adenocarcinoma cells into immunocompromised mice.[2]

  • Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used for the study.

  • Tumor Implantation: A suspension of MCF-7 cells (typically 5 x 10^6 cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach the desired size, animals are randomized into treatment and control groups.

    • The investigational compound, this compound, is administered (e.g., intraperitoneally) at a specified dosage and schedule.

    • Doxorubicin is administered (e.g., intravenously) at a clinically relevant dosage.[1]

    • The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically the percentage of tumor growth inhibition at the end of the experiment, calculated by comparing the average tumor volume in the treated groups to the control group. Body weight and general health of the animals are also monitored for toxicity assessment.

Mechanism of Action: Targeting the ERK Signaling Pathway

Thiophene and pyridazine derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[3] A plausible mechanism of action for this compound could involve the modulation of the ERK1/2 signaling pathway, a critical regulator of cancer cell growth and survival.[4][5][6][7][8]

Below is a diagram illustrating the potential point of intervention of this compound within the ERK1/2 signaling cascade.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Apoptosis Apoptosis ERK->Apoptosis Compound This compound Compound->MEK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Hypothetical inhibition of the ERK1/2 signaling pathway by this compound.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of a novel anticancer compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture cytotoxicity Cytotoxicity Assays (MTT, etc.) cell_culture->cytotoxicity animal_model Nude Mouse Xenograft Model cytotoxicity->animal_model Lead Compound Selection tumor_implantation MCF-7 Cell Implantation animal_model->tumor_implantation treatment Compound Administration tumor_implantation->treatment monitoring Tumor Growth & Health Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint data_collection Data Collection endpoint->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis reporting Reporting statistical_analysis->reporting

Caption: Standard workflow for preclinical in vivo anticancer drug evaluation.

References

A Head-to-Head Comparison of Pyridazine-Thiols and Pyridazinones in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a versatile pharmacophore that has given rise to a multitude of biologically active compounds. Among these, pyridazine-thiols and pyridazinones represent two key classes of derivatives that have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides an objective, data-driven comparison of their performance in a range of biological assays, supported by experimental evidence from the scientific literature.

Data Summary

The following tables summarize the quantitative data from various biological assays for representative pyridazine-thiol and pyridazinone derivatives.

Table 1: Anticancer Activity
Compound ClassDerivativeCancer Cell LineAssayIC50 (µM)Reference
Pyridazinone 5bHCT-116 (Colon)Cytotoxicity Assay< 10[1]
Pyridazinone 4aHCT-116 (Colon)Cytotoxicity Assay11.90[2]
Pyridazinone 4aMCF-7 (Breast)Cytotoxicity Assay11.10[2]
Pyridazine-thione Not specifiedNot specifiedAntitumor ActivityNot specified[3]
Table 2: Anti-inflammatory Activity
Compound ClassDerivativeAssayInhibition (%)Reference
Pyridazinone 4aCarrageenan-induced rat paw edema> Indomethacin[4]
Pyridazinone 9dCarrageenan-induced rat paw edema> Indomethacin[4]
Pyridazinone 6bCOX-2 Inhibition (in vitro)IC50 = 0.18 µM[5]
Pyridazine-thiol Not specifiedAnti-inflammatory ActivityNot specified[3]
Table 3: Antimicrobial Activity
Compound ClassDerivativeMicroorganismAssayZone of Inhibition (mm) / MIC (µg/mL)Reference
Pyridazinone IIIaS. pyogenes, E. coliDisc DiffusionNot specified (Excellent activity)[6]
Pyridazinone Not specifiedVarious bacteria and fungiNot specifiedNot specified[7]
Pyridazine-thione VariousS. aureus, E. coli, B. subtilis, C. albicansNot specifiedNot specified[3]
Pyridazine-thione VariousGram-positive and Gram-negative bacteria, fungiNot specifiedHigh activity[5]

Experimental Protocols

Anticancer Activity: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyridazine-thiols or pyridazinones) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[2]

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Protocol:

  • Animal Model: Male Wistar rats are used for the experiment.

  • Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time, a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Percentage Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[4]

Antimicrobial Activity: Disc Diffusion Method

This method is widely used to test the susceptibility of bacteria to various antimicrobial agents.

Protocol:

  • Bacterial Culture: A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

  • Disc Application: Filter paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions for the microorganism to grow.

  • Zone of Inhibition Measurement: The antimicrobial agent diffuses into the agar and inhibits the growth of the microorganism, creating a clear zone of inhibition around the disc. The diameter of this zone is measured in millimeters.[6]

Visualizations

Signaling Pathway: General Mechanism of Action for Anticancer Pyridazines

anticancer_pathway cluster_inhibition Pyridazine Pyridazine Derivative Kinase Tyrosine Kinase (e.g., VEGFR) Pyridazine->Kinase Inhibition Cell_Signaling Intracellular Signaling Cascade Kinase->Cell_Signaling Blocks Activation Proliferation Tumor Cell Proliferation Cell_Signaling->Proliferation Angiogenesis Angiogenesis Cell_Signaling->Angiogenesis

Caption: Inhibition of tyrosine kinases by pyridazine derivatives disrupts downstream signaling, leading to reduced tumor growth.

Experimental Workflow: In Vitro Anticancer Screening

experimental_workflow Start Start: Synthesized Compounds (Pyridazine-thiol/one) Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Compound Treatment Cell_Culture->Treatment Assay Biological Assay (e.g., MTT) Treatment->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis End End: Identification of Potent Compounds Data_Analysis->End

Caption: A typical workflow for the in vitro evaluation of pyridazine derivatives for their anticancer activity.

Logical Relationship: Comparison of Biological Activities

logical_relationship Pyridazine_Core Pyridazine Core Structure Thiol Pyridazine-thiol Pyridazine_Core->Thiol One Pyridazinone Pyridazine_Core->One Anticancer Anticancer Thiol->Anticancer Antimicrobial Antimicrobial Thiol->Antimicrobial One->Anticancer Anti_inflammatory Anti-inflammatory One->Anti_inflammatory One->Antimicrobial

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 6-(Thiophen-3-yl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of potential synthetic routes to 6-(Thiophen-3-yl)pyridazine-3-thiol, a molecule of interest for its potential pharmacological applications. The routes are benchmarked based on proposed reaction steps, overall efficiency, and reagent accessibility, with detailed experimental protocols provided for key transformations.

Proposed Synthetic Routes

Two primary retrosynthetic strategies are considered for the synthesis of the target compound. Route A focuses on the initial formation of the pyridazine core followed by functionalization, while Route B introduces the thiophene moiety at a later stage via a cross-coupling reaction.

Route A: Early Introduction of the Thiophene Moiety

This approach begins with the synthesis of a thiophene-containing γ-ketoacid, which then undergoes cyclization with a hydrazine derivative to form the pyridazinone intermediate. Subsequent thionation or a two-step chlorination/thiolation sequence yields the final product.

Route B: Late-Stage Thiophene Introduction via Suzuki Coupling

This strategy starts with a more readily available substituted pyridazinone, which is then halogenated. A Suzuki cross-coupling reaction is employed to introduce the thiophen-3-yl group, followed by the conversion of the pyridazinone to the pyridazine-3-thiol.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key metrics for the two proposed synthetic routes. Yields are estimated based on analogous reactions reported in the literature.

MetricRoute A: Early Thiophene IntroductionRoute B: Late-Stage Suzuki Coupling
Number of Steps 34
Starting Materials 3-Acetylthiophene, Diethyl succinateMaleic anhydride, Hydrazine
Key Intermediates 4-oxo-4-(thiophen-3-yl)butanoic acid, 6-(Thiophen-3-yl)pyridazin-3(2H)-one6-Chloropyridazin-3(2H)-one, 6-Bromo-3-chloropyridazine
Overall Estimated Yield 40-50%30-40%
Reagent Complexity ModerateHigh (requires organometallic catalyst)
Purification Challenges Standard chromatographic methodsPotential for metal catalyst contamination

Experimental Protocols

Route A: Representative Experimental Procedures

Step 1: Synthesis of 4-oxo-4-(thiophen-3-yl)butanoic acid

A mixture of 3-acetylthiophene and succinic anhydride is added to a stirred solution of aluminum chloride in a suitable solvent like nitrobenzene. The reaction is typically stirred at room temperature and then heated to complete the reaction. After acidic workup, the product is extracted and purified. This reaction is analogous to the Friedel-Crafts acylation to form β-aroylpropionic acids.[1]

Step 2: Synthesis of 6-(Thiophen-3-yl)pyridazin-3(2H)-one

The γ-ketoacid from the previous step is refluxed with hydrazine hydrate in a solvent such as ethanol or acetic acid.[1] The cyclization reaction forms the pyridazinone ring. The product can be isolated by precipitation or extraction and purified by recrystallization.

Step 3: Synthesis of this compound

  • Method 1 (Thionation): The pyridazinone is treated with a thionating agent like phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent such as pyridine or toluene.[2] The reaction mixture is heated to reflux, and upon completion, the product is isolated by quenching the reaction, followed by extraction and purification.

  • Method 2 (Chlorination followed by Thiolation): The pyridazinone is first chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield 3-chloro-6-(thiophen-3-yl)pyridazine.[2] The resulting chloropyridazine is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to introduce the thiol group.[3][4]

Route B: Representative Experimental Procedures

Step 1: Synthesis of 6-Chloropyridazin-3(2H)-one

This starting material can be synthesized from maleic anhydride and hydrazine, followed by chlorination.

Step 2: Synthesis of 3-Bromo-6-chloropyridazine

The 6-chloropyridazin-3(2H)-one is treated with a brominating agent such as phosphorus oxybromide (POBr₃) to introduce the bromine atom at the 3-position, which is a common precursor for Suzuki coupling.[5]

Step 3: Synthesis of 3-Chloro-6-(thiophen-3-yl)pyridazine via Suzuki Coupling

The 3-bromo-6-chloropyridazine is subjected to a Suzuki cross-coupling reaction with thiophen-3-ylboronic acid.[5] This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., Na₂CO₃) and a suitable solvent system (e.g., DME/water/ethanol).

Step 4: Synthesis of this compound

The 3-chloro-6-(thiophen-3-yl)pyridazine is converted to the final thiol product using a sulfur nucleophile as described in Route A, Step 3, Method 2.[3][4]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

G cluster_A Route A: Early Thiophene Introduction cluster_B Route B: Late-Stage Suzuki Coupling A_start 3-Acetylthiophene + Diethyl succinate A_int1 4-oxo-4-(thiophen-3-yl)butanoic acid A_start->A_int1 Friedel-Crafts Acylation A_int2 6-(Thiophen-3-yl)pyridazin-3(2H)-one A_int1->A_int2 Cyclization (w/ Hydrazine) A_final This compound A_int2->A_final Thionation or Chlorination/Thiolation B_start Maleic anhydride + Hydrazine B_int1 6-Chloropyridazin-3(2H)-one B_start->B_int1 Cyclization & Chlorination B_int2 6-Bromo-3-chloropyridazine B_int1->B_int2 Bromination B_int3 3-Chloro-6-(thiophen-3-yl)pyridazine B_int2->B_int3 Suzuki Coupling (w/ Thiophen-3-ylboronic acid) B_final This compound B_int3->B_final Thiolation

Caption: Comparative workflow of synthetic routes to this compound.

Signaling Pathway Context

Pyridazine derivatives are known to interact with various biological targets, including kinases. While the specific targets of this compound are yet to be fully elucidated, a hypothetical signaling pathway where such a compound might act as a kinase inhibitor is depicted below.

G receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor This compound inhibitor->raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

A Comparative Guide to the ADMET Properties of 6-(Thiophen-3-yl)pyridazine-3-thiol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 6-(Thiophen-3-yl)pyridazine-3-thiol. Due to the limited availability of direct experimental data for this specific compound, this analysis incorporates in silico predictions and experimental data from structurally similar pyridazine and thiophene derivatives to forecast its likely ADMET profile. This guide is intended to support early-stage drug discovery and development by highlighting potential pharmacokinetic and safety characteristics.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry, combining the structural features of both pyridazine and thiophene rings. The pyridazine core is a privileged scaffold found in numerous biologically active molecules, while the thiophene ring often serves as a bioisosteric replacement for a phenyl group, potentially improving metabolic stability and binding affinity. Understanding the ADMET profile of such a molecule is critical for its development as a potential therapeutic agent. This guide offers a comparative overview of its predicted properties against related compounds for which experimental data is available.

Comparative ADMET Profile

The following tables summarize key ADMET parameters. Data for this compound are based on in silico predictions, while data for comparator compounds are from published experimental studies where available.

Table 1: Absorption Properties
CompoundStructurePredicted/Experimental Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Predicted/Experimental Aqueous Solubility (µg/mL)
This compound [Structure of this compound] Predicted: Moderate to HighPredicted: Low to Moderate
Pyridazine-3-thiol[Structure of Pyridazine-3-thiol]Predicted: ModeratePredicted: Moderate
6-Phenylpyridazin-3(2H)-one[Structure of 6-Phenylpyridazin-3(2H)-one]1.5 ± 0.2 (Low)150
Thiophene-2-carboxylic acid[Structure of Thiophene-2-carboxylic acid]>10 (High)>2000

Note: In silico predictions are generated from computational models and should be confirmed with experimental data.

Table 2: Distribution Properties
CompoundPredicted/Experimental Plasma Protein Binding (%)Predicted Blood-Brain Barrier (BBB) Permeation
This compound Predicted: HighPredicted: Low
Pyridazine10-30%High
Thiophene~50%High
Warfarin (Control)>99%Low
Table 3: Metabolism and Toxicity Properties
CompoundPrimary Metabolizing Enzymes (Predicted/Experimental)In Vitro Cytotoxicity (IC₅₀/LC₅₀, µM)
This compound Predicted: CYP2C9, CYP3A4Predicted: Moderate
Pyridazine Derivatives (General)CYP1A2, CYP2D6, CYP3A4Varies widely (e.g., some pyrrolopyridazines show IC₅₀ > 200 µM on plant cells)[1]
Thiophene Derivatives (General)CYP2C9 (some are mechanism-based inhibitors)[2]Varies (e.g., some thiophene-oxadiazole hybrids show anti-cancer activity)
Doxorubicin (Positive Control)Carbonyl reductases~1-10 (cell line dependent)

Experimental Protocols

Detailed methodologies for key in vitro ADMET assays are provided below to facilitate the experimental validation of the predicted properties.

Caco-2 Permeability Assay

This assay is the industry standard for in vitro prediction of intestinal absorption of drugs.[3][4]

Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelial barrier.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Transport Experiment:

    • The test compound is added to the apical (A) side of the monolayer to measure absorption (A-to-B transport) or to the basolateral (B) side to measure efflux (B-to-A transport).

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the receiver compartment at various time points.

  • Quantification: The concentration of the test compound in the collected samples is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

CYP450 Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.[5][6][7][8][9]

Objective: To determine the IC₅₀ (concentration causing 50% inhibition) of a test compound against specific CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Methodology:

  • Incubation Mixture: A reaction mixture is prepared containing human liver microsomes (as the enzyme source), a specific probe substrate for the CYP isoform of interest, and a NADPH-regenerating system.

  • Inhibition: The test compound is added to the incubation mixture at various concentrations. A control without the inhibitor is also prepared.

  • Incubation: The reaction is initiated by adding the NADPH-regenerating system and incubated at 37°C for a specific time.

  • Reaction Termination: The reaction is stopped by adding a quenching solvent (e.g., cold acetonitrile).

  • Quantification: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[10][11][12][13][14]

Objective: To determine the concentration of a test compound that reduces the viability of a cell line by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Cells (e.g., HepG2 for hepatotoxicity) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with the test compound at various concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is determined by plotting the percent viability against the logarithm of the compound concentration.

Visualizations

Experimental and Logical Workflows

ADMET_Screening_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity solubility Aqueous Solubility caco2 Caco-2 Permeability solubility->caco2 ppb Plasma Protein Binding caco2->ppb bbb BBB Permeation ppb->bbb met_stability Metabolic Stability (Microsomes, Hepatocytes) bbb->met_stability cyp_inhibition CYP450 Inhibition met_stability->cyp_inhibition cytotoxicity Cytotoxicity (e.g., HepG2) cyp_inhibition->cytotoxicity hERG hERG Inhibition cytotoxicity->hERG start Test Compound start->solubility

Caption: A typical in vitro ADMET screening cascade for a new chemical entity.

Toxicity_Pathway compound Reactive Compound (e.g., Thiophene Metabolite) cyp450 CYP450 Enzymes (e.g., CYP2C9) compound->cyp450 Metabolism reactive_metabolite Reactive Metabolite cyp450->reactive_metabolite protein_adducts Covalent Binding to Cellular Proteins reactive_metabolite->protein_adducts stress Oxidative Stress & Mitochondrial Dysfunction reactive_metabolite->stress apoptosis Apoptosis / Necrosis protein_adducts->apoptosis stress->apoptosis toxicity Hepatotoxicity apoptosis->toxicity

Caption: Potential mechanism of toxicity for compounds forming reactive metabolites.

Comparison_Logic cluster_analogs Structurally Similar Compounds target This compound (ADMET Profile: Unknown) prediction Predicted ADMET Profile of Target Compound target->prediction Inference analog1 Pyridazine-3-thiol (Known/Predicted Properties) analog1->prediction informs analog2 Thiophene Derivatives (Known/Predicted Properties) analog2->prediction informs analog3 6-Aryl-Pyridazines (Known/Predicted Properties) analog3->prediction informs

Caption: Logical framework for assessing the target compound's ADMET properties.

References

Safety Operating Guide

Safe Disposal of 6-(Thiophen-3-yl)pyridazine-3-thiol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 6-(Thiophen-3-yl)pyridazine-3-thiol, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.

Understanding the Hazards

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following personal protective equipment:

PPE ItemSpecificationPurpose
Gloves Nitrile or butyl rubber gloves.To prevent skin contact.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.
Lab Coat A standard, fully-buttoned laboratory coat.To protect skin and clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary for large quantities or in case of spills.To prevent inhalation of vapors.

Always work within a properly functioning chemical fume hood to minimize inhalation exposure.[1]

Disposal Procedures for this compound

Due to its chemical nature, this compound should not be disposed of down the drain.[1][2] The recommended procedure involves chemical neutralization of the thiol group followed by collection for professional waste disposal.

Step 1: Neutralization of Thiol Group (in a fume hood)

The reactive thiol group should be oxidized to the less hazardous sulfonic acid using sodium hypochlorite (bleach).[3][4][5]

  • Prepare a 10% aqueous solution of sodium hypochlorite (commercial bleach is typically 5-6% and can be used directly or diluted).

  • Slowly and with stirring, add the this compound waste to the bleach solution. The reaction can be exothermic, so slow addition is crucial.

  • Allow the mixture to stir for at least 2 hours to ensure complete oxidation of the thiol. The disappearance of the characteristic thiol odor can be an indicator of reaction completion.

Step 2: Collection of Waste

  • After neutralization, the resulting solution should be collected in a designated, labeled, and sealed hazardous waste container.[1][2]

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "Neutralized this compound waste".

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 3: Professional Disposal

Contact a licensed professional waste disposal service to arrange for the pickup and proper disposal of the hazardous waste container.[3] Ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[1]

  • Neutralize (for small spills): For small spills, once absorbed, the material can be cautiously treated with a 10% bleach solution to oxidize the thiol.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container. Seal the container and label it appropriately.

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials should also be disposed of as hazardous waste.

Logical Workflow for Disposal

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Thiophen-3-yl)pyridazine-3-thiol
Reactant of Route 2
Reactant of Route 2
6-(Thiophen-3-yl)pyridazine-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.